17(18)-EpETE
Description
This compound, also known as 17, 18-eetetr, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, this compound is considered to be an eicosanoid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. This compound can be biosynthesized from all-cis-5, 8, 11, 14, 17-icosapentaenoic acid.
Structure
2D Structure
3D Structure
Properties
CAS No. |
131339-23-6 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5E,8E,11E,14E)-16-(3-ethyloxiran-2-yl)hexadeca-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/b5-3+,8-6+,11-9+,14-12+ |
InChI Key |
GPQVVJQEBXAKBJ-IXEYAUFLSA-N |
SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CCC1C(O1)C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O |
Canonical SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)O |
physical_description |
Solid |
Synonyms |
17,18-EETeTr 17,18-EpETE 17,18-epoxy-5,8,11,14-eicosatetraenoic acid 17,18-epoxyeicosatetraenoic acid |
Origin of Product |
United States |
Foundational & Exploratory
The Omega-3 Metabolite 17(18)-EpETE: A Technical Guide on its Core Biology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it plays a significant role in various physiological and pathophysiological processes, demonstrating potent anti-inflammatory, vasodilatory, and cardioprotective effects. This technical guide provides an in-depth overview of the biosynthesis, metabolism, signaling pathways, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Biosynthesis and Metabolism
This compound is synthesized from EPA through the action of cytochrome P450 (CYP) epoxygenases.[1] In humans, several CYP isoforms, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2J2, and CYP2E1, can catalyze this reaction, with a notable output of this compound.[1] The enzymatic reaction is stereoselective, with different CYP isoforms producing varying ratios of the 17(R),18(S)- and 17(S),18(R)-enantiomers.[2] For instance, CYP1A2 predominantly forms the 17(R),18(S)-enantiomer.[1]
The primary metabolic pathway for the inactivation of this compound is hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the less biologically active 17,18-dihydroxyeicosatetraenoic acid (17,18-diHETE).[1][3] This rapid degradation presents a challenge in studying its effects in cell culture, often necessitating the use of sEH inhibitors.[3]
Furthermore, this compound can be further metabolized by other enzymes. For example, it can be converted to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a metabolite that also exhibits potent anti-inflammatory properties.[4] Additionally, prostaglandin (B15479496) H synthase can metabolize this compound to form novel epoxyprostaglandins, such as 17(18)-epoxyprostaglandin E2.[5][6]
Biological Activities and Signaling Pathways
The biological effects of this compound are diverse and often depend on the specific stereoisomer. The two main enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, have distinct, and sometimes opposing, activities.[7][8]
Anti-inflammatory Effects
The 17(S),18(R)-enantiomer of this compound is primarily associated with anti-inflammatory actions.[7] It has been shown to ameliorate contact hypersensitivity by inhibiting neutrophil migration.[7][9] This effect is mediated through the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[7][9] Activation of GPR40 by 17(S),18(R)-EpETE leads to the inhibition of chemoattractant-induced Rac activation and subsequent pseudopod formation in neutrophils.[9][10] Some studies also suggest the involvement of peroxisome proliferator-activated receptor gamma (PPARγ) and the p38 mitogen-activated protein kinase (p38 MAPK) pathway in the anti-inflammatory effects of this compound in the lung.[11][12]
Cardiovascular Effects
In contrast, the 17(R),18(S)-enantiomer is a potent vasodilator.[7][8] It induces relaxation of vascular smooth muscle cells in arteries by stimulating calcium-activated potassium channels.[7][8] This enantiomer also exerts negative chronotropic effects on cardiomyocytes, protecting them against calcium overload, with an EC50 in the low nanomolar range.[2]
Nociception
Recent evidence suggests a role for this compound in pain modulation. It has been found to sensitize the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels in sensory neurons through a mechanism involving the prostacyclin receptor (IP) and protein kinase A (PKA).[13]
Quantitative Data
The following tables summarize the key quantitative data related to the biological activities of this compound.
| Biological Activity | Enantiomer | Parameter | Value | System/Assay | Reference |
| Cardiomyocyte Contraction | 17(R),18(S)-EpETE | EC50 | ~1–2 nM | Neonatal rat cardiomyocytes | [2] |
| Vasodilation (Human Pulmonary Artery) | Racemic (±)this compound | IC50 | 0.85 µM | Human pulmonary artery rings | [14] |
| S1P1 Receptor Binding | Racemic (±)this compound | Ki | 0.57 nM | HEK293T cells expressing human S1P1 | [15] |
| S1P1 Receptor Activation | Racemic (±)this compound | EC50 | 8.93 nM | BRET assay in HEK293T cells | [15] |
| Cannabinoid Receptor 1 (CB1) Activation | (±)this compound-Ethanolamide | EC50 | 18.5 nM | β-arrestin recruitment assay | [16] |
| Cannabinoid Receptor 2 (CB2) Activation | (±)this compound-Ethanolamide | EC50 | 1.4 nM | β-arrestin recruitment assay | [16] |
| Vasodilation (Bovine Coronary Arteries) | (±)this compound-Ethanolamide | ED50 | 1.1 µM | Preconstricted bovine coronary arteries | [16] |
| Inhibition of Neutrophil Chemotaxis | 12-OH-17,18-EpETE | EC50 | 0.6 nM | LTB4-induced neutrophil chemotaxis | [4] |
Experimental Protocols
Synthesis of (±)17,18-EpETE
A common method for the chemical synthesis of racemic (±)17,18-EpETE involves the epoxidation of EPA. Briefly, EPA is reacted with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. The resulting epoxide product is then extracted and purified using reverse-phase high-performance liquid chromatography (HPLC).[7]
Enzymatic Synthesis of 17(S),18(R)-EpETE
For stereoselective synthesis, cytochrome P450 BM-3 from Bacillus megaterium can be utilized.[7] Genetically modified E. coli expressing high levels of this enzyme can be cultured with EPA. The bioconversion of EPA to 17(S),18(R)-EpETE occurs in the culture medium. The product can then be extracted and purified.[7][17]
Quantification of this compound by LC-MS/MS
A robust method for quantifying this compound in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction.[18] Deuterated internal standards are added prior to extraction for accurate quantification.[18]
-
Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on an ultra-performance liquid chromatography (UPLC) system.[19] Chiral columns can be used to separate the enantiomers.[7][17]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for sensitive and specific detection.[18][20]
-
Quantification: Calibration curves are generated using authentic standards to quantify the concentration of this compound in the samples.[20]
In Vitro Neutrophil Migration Assay
To assess the anti-inflammatory activity of this compound, its effect on neutrophil migration can be evaluated.
-
Neutrophil Isolation: Neutrophils are isolated from bone marrow or peripheral blood.
-
Chemotaxis Assay: A chemoattractant (e.g., fMLP or LTB4) is placed in the lower chamber of a Boyden chamber or a similar migration assay plate.
-
Treatment: Isolated neutrophils are pre-treated with different concentrations of this compound or a vehicle control.
-
Migration: The treated neutrophils are placed in the upper chamber and allowed to migrate towards the chemoattractant for a defined period.
-
Quantification: The number of migrated cells in the lower chamber is quantified by microscopy or flow cytometry.
Visualizations
Caption: Biosynthesis and metabolism of this compound.
Caption: Anti-inflammatory signaling pathway of 17(S),18(R)-EpETE.
Caption: Vasodilatory signaling pathway of 17(R),18(S)-EpETE.
Caption: General workflow for LC-MS/MS quantification of this compound.
Conclusion
This compound is a multifaceted signaling molecule with significant therapeutic potential, particularly in the realms of inflammation and cardiovascular disease. The stereospecific nature of its biological activities highlights the importance of chiral synthesis and analysis in future research and drug development. A thorough understanding of its biosynthesis, metabolism, and signaling pathways, as outlined in this guide, is crucial for harnessing its beneficial effects. The continued development of stable analogs and sEH inhibitors will be instrumental in translating the therapeutic promise of this compound into clinical applications.
References
- 1. Epoxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. atsjournals.org [atsjournals.org]
- 13. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 17(18)-EpETE in the Epoxygenase Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). As a key component of the epoxygenase pathway, this compound has garnered significant interest for its potent anti-inflammatory, pro-resolving, and vasodilatory properties. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, signaling pathways, and biological functions of this compound, with a focus on quantitative data and detailed experimental methodologies to aid in further research and drug development.
Biosynthesis and Metabolism of this compound
This compound is synthesized from EPA primarily by cytochrome P450 (CYP) epoxygenases.[1] The primary metabolic fate of this compound is hydrolysis by soluble epoxide hydrolase (sEH) to the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). Additionally, this compound can be further metabolized by other enzymes, such as prostaglandin (B15479496) H synthase, to form various epoxyprostaglandins.[2][3] Another metabolic route involves conversion to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a metabolite with potent anti-inflammatory activity.[4]
The stereochemistry of the epoxide group is crucial for the biological activity of this compound, with the two main enantiomers being 17(S),18(R)-EpETE and 17(R),18(S)-EpETE.[5]
Signaling Pathways and Molecular Targets
This compound exerts its diverse biological effects by interacting with several molecular targets, including G protein-coupled receptors (GPCRs), nuclear receptors, and ion channels. The specific enantiomer often dictates the primary signaling pathway activated.
G Protein-Coupled Receptor 40 (GPR40)
The 17(S),18(R)-EpETE enantiomer is a potent activator of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[6][7] Activation of GPR40 by 17(S),18(R)-EpETE has been shown to inhibit neutrophil migration and mediate anti-inflammatory effects in conditions such as contact hypersensitivity.[5][6]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
This compound has been demonstrated to exert anti-inflammatory effects in the lungs through the activation of the nuclear receptor PPARγ.[8][9] This activation leads to the inhibition of pro-inflammatory signaling pathways, such as the p38 MAPK pathway, and a reduction in the expression of inflammatory mediators.[8][9]
Large-Conductance Calcium-Activated Potassium (BK) Channels
The 17(R),18(S)-EpETE enantiomer is a potent activator of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells.[10][11] This activation leads to hyperpolarization of the cell membrane and subsequent vasodilation.[12]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data for the biological activities of this compound and its metabolites.
| Compound | Assay | Target | Cell Type/System | Parameter | Value | Reference |
| (±)this compound | Radioligand Binding | S1P1 | HEK293T cells expressing human S1P1 | Ki | 0.57 nM | [10] |
| (±)this compound | Bioluminescence Resonance Energy Transfer (BRET) | S1P1 | HEK293T cells expressing human S1P1 | EC50 | 8.93 nM | [10] |
| 17(R),18(S)-EpETE | Cardiomyocyte Contraction Assay | Not specified | Neonatal rat cardiomyocytes | EC50 | ~1-2 nM | [11] |
| 12-OH-17,18-EpETE | Neutrophil Chemotaxis Assay | Not specified | Mouse neutrophils | EC50 | 0.6 nM | [4] |
| (±)this compound | Potassium Efflux Assay | BK Channels | Rat vascular smooth muscle cells | Concentration for effect | 100 nM | [10] |
| 17(S),18(R)-EpETE | Neutrophil Pseudopod Formation | GPR40 | Mouse neutrophils | Concentration for inhibition | 10 nM | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Extraction of this compound from Biological Matrices (Plasma and Tissues)
This protocol is a general guideline for the solid-phase extraction (SPE) of this compound and can be adapted for various biological samples.
Materials:
-
Biological sample (plasma, tissue homogenate)
-
Internal standard (e.g., deuterated this compound)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma: To 100 µL of plasma, add 400 µL of methanol containing an internal standard. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For tissues: Homogenize ~50 mg of tissue in 1 mL of methanol containing an internal standard. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Acidification: Acidify the supernatant to a pH of ~3.5 with 1% formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of ethyl acetate, followed by 3 mL of methanol, and finally 3 mL of water acidified to pH 3.5.
-
Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water (pH 3.5) followed by 3 mL of hexane.
-
Elution: Elute the this compound with 3 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of this compound by LC-MS/MS
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 40% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
MS/MS Parameters (Negative Ion Mode):
-
Precursor Ion (m/z): 319.2
-
Product Ions (m/z): Monitor specific fragments for quantification and confirmation (e.g., 167.1, 219.1). The exact transitions should be optimized for the specific instrument.
Protocol 3: GPR40 Activation - TGF-α Shedding Assay
This assay measures the activation of GPR40 by detecting the release of a reporter molecule.
Materials:
-
HEK293 cells
-
Expression vectors for GPR40 and alkaline phosphatase-tagged TGF-α (AP-TGF-α)
-
Transfection reagent
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
17(S),18(R)-EpETE
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the GPR40 and AP-TGF-α expression vectors.
-
Cell Seeding: Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Ligand Stimulation: Replace the culture medium with assay buffer and stimulate the cells with various concentrations of 17(S),18(R)-EpETE for 1 hour at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
AP Activity Measurement: Add pNPP substrate to the supernatant and incubate until a yellow color develops.
-
Data Analysis: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the amount of shed AP-TGF-α and reflects the activation of GPR40.
Protocol 4: PPARγ Activation - Luciferase Reporter Assay
This assay quantifies the activation of PPARγ by measuring the expression of a luciferase reporter gene.
Materials:
-
Cells stably or transiently co-transfected with a PPARγ expression vector and a luciferase reporter vector containing PPAR response elements (PPREs).
-
This compound
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed the reporter cells into 96-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 18-24 hours.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent and measure the luminescence using a luminometer.
-
Data Analysis: The increase in luminescence is proportional to the activation of PPARγ.
Protocol 5: Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of 17(S),18(R)-EpETE to inhibit neutrophil migration towards a chemoattractant.
Materials:
-
Isolated human or mouse neutrophils
-
Boyden chamber with a porous membrane (e.g., 3-5 µm pores)
-
Chemoattractant (e.g., fMLP or LTB4)
-
17(S),18(R)-EpETE
-
Cell staining dye (e.g., Calcein AM)
Procedure:
-
Chamber Setup: Add the chemoattractant to the lower chamber of the Boyden apparatus.
-
Cell Treatment: Pre-incubate the neutrophils with various concentrations of 17(S),18(R)-EpETE.
-
Cell Seeding: Place the treated neutrophils in the upper chamber.
-
Incubation: Incubate the chamber for 1-2 hours at 37°C to allow for cell migration.
-
Quantification: Count the number of migrated cells in the lower chamber. This can be done by staining the cells and counting them under a microscope or by using a fluorescent plate reader.
Protocol 6: BK Channel Activity - Patch-Clamp Electrophysiology
This technique directly measures the ion currents through BK channels in response to 17(R),18(S)-EpETE.
Materials:
-
Isolated vascular smooth muscle cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
17(R),18(S)-EpETE
Procedure:
-
Cell Preparation: Isolate single vascular smooth muscle cells.
-
Pipette Preparation: Fabricate micropipettes with a resistance of 3-5 MΩ and fill with the appropriate intracellular solution.
-
Seal Formation: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Recording Configuration: Establish a whole-cell or inside-out patch configuration.
-
Data Acquisition: Record the potassium currents at various membrane potentials before and after the application of 17(R),18(S)-EpETE to the extracellular or intracellular side of the membrane, respectively.
-
Data Analysis: Analyze the changes in current amplitude and channel open probability to determine the effect of 17(R),18(S)-EpETE on BK channel activity.
Visualizations
Diagram 1: Biosynthesis and Metabolism of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. littlemsandsailing.com [littlemsandsailing.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. forensicrti.org [forensicrti.org]
- 11. researchgate.net [researchgate.net]
- 12. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Formation of 17(18)-Epoxyeicosatetraenoic Acid by Cytochrome P450: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the endogenous formation of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a critical signaling lipid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). The biosynthesis of this compound is primarily catalyzed by cytochrome P450 (CYP) epoxygenases, with a notable contribution from the CYP2C and CYP2J subfamilies. This document details the enzymatic pathways, stereoselectivity of the formation, and the subsequent signaling cascades initiated by this compound, including its interaction with G-protein coupled receptor 40 (GPR40), peroxisome proliferator-activated receptor-gamma (PPARγ), and the p38 mitogen-activated protein kinase (MAPK) pathway. Quantitative data on enzyme kinetics and tissue distribution are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for the investigation of this compound formation and function are provided, accompanied by visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of its biological significance and therapeutic potential.
Introduction
17(18)-Epoxyeicosatetraenoic acid (this compound) is an epoxy fatty acid that has garnered significant attention for its potent anti-inflammatory, vasodilatory, and pro-resolving activities. It is endogenously synthesized from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid abundant in fish oil. The conversion of EPA to this compound is a key step in a metabolic pathway that generates bioactive lipid mediators with therapeutic potential for a range of inflammatory and cardiovascular diseases. This guide will delve into the core aspects of this compound biosynthesis by cytochrome P450 enzymes, its downstream signaling, and the methodologies employed for its study.
Biosynthesis of this compound by Cytochrome P450
The primary route for the endogenous formation of this compound is the epoxidation of the ω-3 double bond of EPA by cytochrome P450 (CYP) enzymes. Several CYP isoforms have been identified as catalysts for this reaction, with members of the CYP2C and CYP2J subfamilies being the most prominent.
Key Cytochrome P450 Isoforms
Human CYP2C8, CYP2C9, and CYP2J2 have been shown to efficiently metabolize EPA to 17,18-EpETE.[1] Studies using recombinant human CYP enzymes have demonstrated that for many of these isoforms, EPA is a preferred substrate over the omega-6 fatty acid, arachidonic acid (AA).[2] This preferential metabolism can lead to a shift in the cellular lipid mediator profile towards the production of anti-inflammatory eicosanoids derived from omega-3 fatty acids.
Stereoselectivity of this compound Formation
The epoxidation of EPA by CYP enzymes is a stereoselective process, resulting in the formation of two enantiomers: 17(R),18(S)-EpETE and 17(S),18(R)-EpETE. Different CYP isoforms exhibit distinct stereoselectivities. For instance, CYP2C9, CYP2C11, and CYP2C23 have been shown to produce 17(R),18(S)-EpETE with an optical purity of about 70%, whereas CYP2C8 displays the opposite enantioselectivity.[1] This stereochemistry is of significant biological importance, as the enantiomers can have different, and sometimes opposing, physiological effects. For example, the 17(S),18(R)-EpETE enantiomer has been shown to possess potent anti-inflammatory properties by inhibiting neutrophil migration.[3]
Quantitative Data
Enzyme Kinetics of this compound Formation
The efficiency of this compound formation by different CYP isoforms can be compared by their kinetic parameters, Michaelis-Menten constant (K_m) and maximum velocity (V_max). While comprehensive comparative data is still an area of active research, available studies indicate that CYP2C and CYP2J isoforms exhibit high affinity for EPA.
| CYP Isoform | Substrate | K_m (µM) | V_max (pmol/min/pmol CYP) | Reference |
| Human CYP2C8 | Amiodarone (B1667116) | 31.6 +/- 7.5 | 1.2 +/- 0.7 | [4] |
| Human CYP2C9 | Diclofenac | 1 - 600 | Not specified | [5] |
| Human CYP2C9 | (S)-Warfarin | 2 - 1000 | Not specified | [5] |
| Human CYP2J2 | Terfenadine | Not specified | 29.4 | [3] |
| Human CYP2J2 | Amiodarone | 0.06 - 60 | Not specified | [6] |
Note: This table includes kinetic data for various substrates of relevant CYP enzymes to provide a general indication of their activity. Specific K_m and V_max values for the formation of this compound from EPA are not consistently reported in a comparative format across the literature.
Tissue Distribution and Concentration of this compound
This compound has been detected in various tissues and biological fluids, with its levels being influenced by dietary intake of omega-3 fatty acids and the expression of CYP epoxygenases.
| Biological Matrix | Condition | Concentration (nM) | Reference |
| Human Plasma | After single dose of LC n-3 PUFA | up to 2.48 ± 0.29 | [7] |
| Rat Plasma | 3-4 min post-injection of d11-11(12)-EpETrE | Not specified for 17,18-EpETE | [8] |
| Rat Liver | 3-4 min post-injection of d11-11(12)-EpETrE | Not specified for 17,18-EpETE | [8] |
| Rat Adipose Tissue | 3-4 min post-injection of d11-11(12)-EpETrE | Not specified for 17,18-EpETE | [8] |
| Mouse Plasma | ω-3 diet in LDLR-/- mice | Significantly higher than control | [9] |
Note: The concentrations of this compound are often low and require sensitive analytical techniques for quantification. The data presented are from studies with varying methodologies and conditions.
Signaling Pathways of this compound
This compound exerts its biological effects through multiple signaling pathways, often in a stereospecific manner. The key pathways identified to date involve GPR40, PPARγ, and the p38 MAPK cascade.
GPR40 Signaling Pathway
This compound is an agonist for G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[3] Activation of GPR40 by 17(S),18(R)-EpETE in neutrophils has been shown to inhibit their migration, contributing to its anti-inflammatory effects.[3] The signaling cascade initiated by GPR40 activation typically involves the Gαq/11 subunit, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[10]
PPARγ and p38 MAPK Signaling Pathway
This compound has also been shown to exert anti-inflammatory effects through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and modulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[11] In human lung tissue, 17,18-EpETE was found to reverse the phosphorylation of p38 MAPK induced by TNF-α.[11] This action appears to be, at least in part, mediated by PPARγ, as PPARγ antagonists can abolish the anti-inflammatory effects of 17,18-EpETE.[11]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Chiral Separation of this compound Enantiomers by HPLC
Objective: To separate and quantify the 17(R),18(S) and 17(S),18(R) enantiomers of 17,18-EpETE.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., CHIRALCEL OJ-RH, 150 x 4.6 mm, 5 µm).[12]
-
HPLC-grade methanol (B129727), water, and formic acid.
-
17,18-EpETE standard (racemic mixture).
-
Biological sample extract containing 17,18-EpETE.
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol and water containing 0.1% (v/v) formic acid (e.g., 75:25, v/v).[12] Degas the mobile phase before use.
-
HPLC System Setup:
-
Standard Injection: Inject a known concentration of the racemic 17,18-EpETE standard to determine the retention times of the two enantiomers.
-
Sample Injection: Inject the prepared biological sample extract.
-
Data Analysis: Integrate the peak areas of the two enantiomers in both the standard and the sample chromatograms. Quantify the concentration of each enantiomer in the sample by comparing its peak area to that of the standard.
Western Blot Analysis of p38 MAPK Phosphorylation
Objective: To determine the effect of 17,18-EpETE on the phosphorylation of p38 MAPK in cultured cells.
Materials:
-
Cell culture reagents.
-
17,18-EpETE.
-
TNF-α or other stimulus to induce p38 phosphorylation.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence detection system.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Pre-treat cells with 17,18-EpETE for a specified time, followed by stimulation with TNF-α to induce p38 MAPK phosphorylation. Include appropriate controls (vehicle, TNF-α alone).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.
Quantification of this compound by LC-MS/MS
Objective: To accurately quantify the concentration of this compound in biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 reverse-phase HPLC column.
-
Solvents for mobile phase (e.g., water, methanol, formic acid).
-
This compound analytical standard.
-
Deuterated internal standard (e.g., 17,18-EpETE-d11).
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
Procedure:
-
Sample Preparation:
-
Spike the biological sample (e.g., plasma, tissue homogenate) with the deuterated internal standard.
-
Perform lipid extraction, for example, using a liquid-liquid extraction with ethyl acetate (B1210297) or a solid-phase extraction (SPE) method to isolate the lipid fraction.
-
Evaporate the solvent and reconstitute the extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution on the C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound should be optimized.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the this compound analytical standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
The endogenous formation of this compound by cytochrome P450 epoxygenases represents a crucial pathway in the metabolism of omega-3 fatty acids, leading to the generation of a potent lipid mediator with significant anti-inflammatory and cytoprotective properties. The stereospecificity of its synthesis and the distinct signaling pathways it modulates underscore the complexity and therapeutic potential of this molecule. The methodologies outlined in this guide provide a framework for researchers to further investigate the biology of this compound and explore its role in health and disease. A deeper understanding of the regulation of its biosynthesis and the intricacies of its signaling cascades will be pivotal for the development of novel therapeutic strategies targeting inflammatory and cardiovascular disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. knmp.nl [knmp.nl]
- 3. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A significant role of human cytochrome P450 2C8 in amiodarone N-deethylation: an approach to predict the contribution with relative activity factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying a Selective Substrate and Inhibitor Pair for the Evaluation of CYP2J2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneally injected d11-11(12)-epoxyeicosatrienoic acid is rapidly incorporated and esterified within rat plasma and peripheral tissues but not the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic profiling of murine plasma reveals eicosapentaenoic acid metabolites protecting against endothelial activation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteopedia.org [proteopedia.org]
- 11. atsjournals.org [atsjournals.org]
- 12. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 17(18)-Epoxyeicosatetraenoic Acid in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is an epoxygenated metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), primarily generated by cytochrome P450 (CYP) epoxygenases. Emerging evidence has highlighted its significant role in the modulation of inflammatory responses, positioning it as a potent endogenous anti-inflammatory and pro-resolving lipid mediator. This technical guide provides a comprehensive overview of the current understanding of this compound's function in inflammation, its mechanisms of action, and the experimental methodologies used to investigate its effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and its signaling pathways.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense and tissue repair, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases. Lipid mediators are key players in the initiation, progression, and resolution of inflammation. This compound has been identified as a novel anti-inflammatory lipid mediator with potent effects in various models of inflammatory diseases.[1][2] Its actions are often stereospecific, with the 17(S),18(R)-EpETE enantiomer demonstrating greater anti-inflammatory activity than its 17(R),18(S) counterpart.[3]
Biosynthesis and Metabolism of this compound
This compound is synthesized from EPA by CYP epoxygenases, such as CYP2J2.[1] Once formed, it can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to its less active diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4] Inhibition of sEH can, therefore, increase the bioavailability and enhance the anti-inflammatory effects of this compound.[4][5] Furthermore, this compound can be metabolized by other enzymes, such as prostaglandin (B15479496) H synthase, to form epoxy-prostaglandins.[6][7] A key downstream metabolite, 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), has been shown to possess potent anti-inflammatory properties, particularly in inhibiting neutrophil chemotaxis.[8][9]
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through multiple signaling pathways, primarily involving the activation of G protein-coupled receptors (GPCRs) and nuclear receptors, as well as the modulation of intracellular signaling cascades.
GPR40-Mediated Signaling
A primary mechanism of action for this compound is through the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[2] This interaction has been shown to be crucial for inhibiting neutrophil mobility and infiltration into inflamed tissues.[2][3] Activation of GPR40 by this compound leads to the inhibition of Rac activation and subsequent pseudopod formation in neutrophils, thereby impairing their migration to sites of inflammation.[2][10]
PPARγ-Dependent Pathway
This compound can also activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor with well-established anti-inflammatory functions.[4][5] This activation leads to the inhibition of the NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκBα.[4][11] By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory genes, including those encoding cytokines and cyclooxygenase-2 (COX-2).[4]
Modulation of the p38 MAPK Pathway
In the context of lung inflammation, this compound has been demonstrated to reverse the phosphorylation of p38 mitogen-activated protein kinase (p38-MAPK) induced by pro-inflammatory stimuli like TNF-α.[4][5] This modulation of the p38-MAPK pathway contributes to its ability to reduce airway hyperresponsiveness and inflammation.[4]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound in different experimental models.
| Biological Effect | Model System | This compound Concentration | Observed Effect | Reference |
| Inhibition of Neutrophil Pseudopod Formation | fMLP-induced human neutrophils | 100 nmol/L | Inhibition of pseudopod formation | [3] |
| Reduction of Ear Swelling | Mouse model of contact hypersensitivity | Not specified | Amelioration of ear swelling | [3] |
| Reduction of Bronchial Reactivity | TNF-α-pretreated human bronchi | 100 nM | Reduced reactivity to methacholine | [4] |
| Inhibition of IκBα Degradation | TNF-α-treated human bronchi | 100 nM | Prevented TNF-α-induced IκBα degradation | [4] |
| Inhibition of LTB4-induced Neutrophil Chemotaxis (by 12-OH-17,18-EpETE) | In vitro assay | EC50 ~0.6 nM | Potent inhibition of neutrophil chemotaxis | [8] |
| Relaxation of Human Pulmonary Artery | Isolated human pulmonary artery rings | IC50 ~0.85 µM | Concentration-dependent relaxation | [12] |
| Activation of S1P1 Receptor | HEK293T cells expressing human S1P1 | EC50 = 8.93 nM | Activation of the S1P1 receptor | [13] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound.
Mouse Model of Contact Hypersensitivity (CHS)
-
Objective: To evaluate the in vivo anti-inflammatory effects of this compound on skin inflammation.
-
Sensitization: Mice are sensitized by topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), on the shaved abdomen.
-
Elicitation: Several days after sensitization, a lower concentration of the same hapten is applied to the ear to elicit an inflammatory response.
-
Treatment: this compound or vehicle is administered, often topically or systemically, before or after the elicitation phase.
-
Analysis: Ear swelling is measured using a micrometer at various time points. Skin biopsies can be collected for histological analysis (e.g., H&E staining to assess immune cell infiltration) and quantitative RT-PCR to measure the expression of inflammatory mediators.[2]
Neutrophil Migration and Pseudopod Formation Assay
-
Objective: To assess the direct effect of this compound on neutrophil motility.
-
Cell Isolation: Neutrophils are isolated from fresh human or mouse blood using density gradient centrifugation.
-
Pseudopod Formation Assay: Isolated neutrophils are pre-incubated with this compound or vehicle and then stimulated with a chemoattractant (e.g., fMLP or LTB4). The formation of pseudopods is observed and quantified using microscopy.[3]
-
Chemotaxis Assay: The effect of this compound on neutrophil migration towards a chemoattractant is assessed using a Boyden chamber or a microfluidic device.
Western Blot Analysis for Signaling Pathways
-
Objective: To investigate the effect of this compound on intracellular signaling pathways.
-
Cell/Tissue Treatment: Cells (e.g., human bronchial smooth muscle cells) or tissues are treated with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Protein Extraction: Total protein is extracted from the cells or tissues.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated p38, IκBα, β-actin) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.[4]
Synthesis and Purification of this compound Enantiomers
-
Objective: To obtain stereospecifically pure enantiomers of this compound for biological testing.
-
Chemical Synthesis: Racemic (±)17,18-EpETE can be chemically synthesized.
-
Enzymatic Synthesis: The 17(S),18(R)-EpETE enantiomer can be produced stereoselectively by using enzymes like cytochrome P450 BM-3 from Bacillus megaterium.[3]
-
Purification: The enantiomers are separated and purified using chiral high-performance liquid chromatography (HPLC).[3][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of this compound and a typical experimental workflow.
Caption: GPR40-mediated inhibition of neutrophil migration by 17(S),18(R)-EpETE.
Caption: PPARγ-dependent anti-inflammatory signaling of this compound.
Caption: Experimental workflow for the mouse model of contact hypersensitivity.
Therapeutic Potential and Future Directions
The potent anti-inflammatory and pro-resolving properties of this compound make it and its signaling pathways attractive targets for the development of novel therapeutics for a range of inflammatory diseases, including allergic skin diseases, asthma, and cardiovascular disease.[2][5][15] Strategies to enhance the therapeutic potential of this compound include the development of stable analogs and the use of sEH inhibitors to increase its endogenous levels.[4][16]
Future research should focus on further elucidating the downstream signaling pathways of this compound in different cell types and disease models. Investigating the therapeutic efficacy of stereospecific 17(S),18(R)-EpETE and its stable analogs in preclinical models of chronic inflammation is a critical next step. Furthermore, exploring the interplay between this compound and other lipid mediator pathways will provide a more comprehensive understanding of its role in the resolution of inflammation.
Conclusion
This compound is a key EPA-derived lipid mediator with significant anti-inflammatory and pro-resolving functions. Its mechanisms of action, involving the activation of GPR40 and PPARγ and the modulation of p38 MAPK signaling, provide a solid foundation for its consideration as a therapeutic target. The data and protocols summarized in this guide offer a valuable resource for the scientific community to advance the understanding and therapeutic application of this important endogenous molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12-OH-17,18-Epoxyeicosatetraenoic acid alleviates eosinophilic airway inflammation in murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE): A Technical Guide for Researchers
An In-depth Examination of a Novel Endogenous Lipid Mediator in Inflammation, Cardiovascular Function, and Beyond.
Introduction
17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it is generated by the action of cytochrome P450 (CYP) epoxygenases. Emerging research has identified this compound as a potent signaling molecule with significant roles in regulating inflammation, cardiovascular homeostasis, and immune responses. Its effects are often stereospecific, with different enantiomers exhibiting distinct biological activities. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, signaling pathways, and key experimental protocols related to this compound, aimed at researchers and professionals in drug development.
Biosynthesis and Metabolism
This compound is endogenously synthesized from EPA through the action of CYP epoxygenases, which introduce an epoxide group across the 17,18-double bond.[1][2] Several CYP isoforms, including CYP1A2, are capable of this conversion.[2] The resulting molecule exists as two enantiomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which possess different biological activities.[3]
The primary metabolic routes for this compound include:
-
Hydration by Soluble Epoxide Hydrolase (sEH): sEH converts this compound to its less active corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[4][5] Inhibition of sEH can, therefore, increase the bioavailability and potentiate the effects of this compound.[4]
-
Conversion by Prostaglandin H Synthase (PGHS): this compound can serve as a substrate for PGHS (also known as cyclooxygenase, COX), leading to the formation of novel 17(18)-epoxyprostaglandins, such as 17(18)-EpPGE2 and 17(18)-EpPGF2α.[6][7]
Diagram: Biosynthesis and Metabolism of this compound
Caption: Biosynthesis of this compound from EPA and its major metabolic pathways.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple signaling pathways, often in a stereoselective manner. The primary receptors and downstream targets identified to date are G protein-coupled receptor 40 (GPR40), Peroxisome Proliferator-Activated Receptor γ (PPARγ), and ion channels.
GPR40-Mediated Anti-inflammatory Effects
The 17(S),18(R)-EpETE enantiomer is a potent agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[3][8] This interaction is central to its anti-inflammatory and anti-allergic properties.[1][8] Activation of GPR40 in neutrophils inhibits chemoattractant-induced Rac activation and pseudopod formation, thereby suppressing neutrophil mobility and infiltration into inflamed tissues.[1][8] This mechanism has been demonstrated to ameliorate contact hypersensitivity in animal models.[3][8]
Diagram: 17(S),18(R)-EpETE Signaling in Neutrophils
Caption: GPR40-mediated inhibition of neutrophil mobility by 17(S),18(R)-EpETE.
Cardiovascular and Pulmonary Effects
The 17(R),18(S)-EpETE enantiomer is a potent vasodilator.[3] It induces relaxation in arterial and airway smooth muscles by activating large-conductance calcium-activated potassium channels (BKCa) and ATP-sensitive potassium channels (KATP).[9] This leads to hyperpolarization of the smooth muscle cell membrane, reducing contractility. In cardiomyocytes, 17(R),18(S)-EpETE exerts negative chronotropic effects and protects against calcium overload, suggesting a role in cardiac rhythm regulation.[9][10]
Other Signaling Interactions
-
PPARγ and p38 MAPK: In human lung tissue, this compound has been shown to mediate anti-inflammatory effects by interacting with PPARγ and inhibiting the p38 MAP kinase pathway.[4]
-
NF-κB Pathway: In human umbilical vein endothelial cells (HUVECs), this compound can prevent TNF-α-induced inflammation by inhibiting the NF-κB pathway, specifically by preventing the phosphorylation of IKKα and p65 and the degradation of IκBα.[2]
-
Sphingosine-1-Phosphate Receptor 1 (S1P1): Racemic (±)this compound has been identified as an agonist of S1P1, which contributes to its anti-inflammatory effects in the vasculature, such as reducing the expression of adhesion molecules VCAM-1 and ICAM-1.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of this compound from published studies.
Table 1: Receptor Binding and Activation Data
| Compound | Receptor/Target | Assay Type | Value | Species/Cell Line | Reference(s) |
| (±)this compound | S1P1 | Binding Affinity (Ki) | 0.57 nM | Human S1P1 | [2] |
| (±)this compound | S1P1 | BRET Assay (EC50) | 8.93 nM | HEK293T cells | [2] |
| 17(R),18(S)-EpETE | Cardiomyocyte Contraction | Negative Chronotropy (EC50) | ~1-2 nM | Neonatal Rat Cardiomyocytes | [9][10] |
| 17(S),18(R)-EpETE | Cardiomyocyte Contraction | Negative Chronotropy | Inactive | Neonatal Rat Cardiomyocytes | [9] |
| (±)this compound | Human Pulmonary Artery | Relaxation (IC50) | 0.85 µM | Human | [11] |
Table 2: Effective Concentrations in Functional Assays
| Compound | Effect | Concentration | Model/System | Reference(s) |
| (±)this compound | Increased K+ efflux | 100 nM | Rat Vascular Smooth Muscle Cells | [2] |
| (±)this compound | Increased eNOS phosphorylation | 1 µM | HUVECs | [2] |
| (±)this compound | Prevented TNF-α induced IκBα degradation | 1 µM | HUVECs | [2] |
| 17(S),18(R)-EpETE | Ameliorated contact hypersensitivity | 1 µ g/animal (i.p.) | Mouse | [3] |
| 17(R),18(S)-EpETE | Ameliorated contact hypersensitivity | Little to no effect | Mouse | [3] |
Key Experimental Protocols
Induction of Contact Hypersensitivity (CHS) in Mice
This protocol is used to evaluate the anti-inflammatory effects of this compound in a T-cell mediated skin inflammation model.[8]
-
Sensitization: On day 0, apply a solution of 2,4-dinitrofluorobenzene (DNFB) topically to the shaved abdomen of mice.
-
Challenge: On day 5, apply a lower concentration of DNFB solution to the surface of one ear. The contralateral ear receives the vehicle control.
-
Treatment: Administer this compound (e.g., 1 µg in PBS with 0.5% ethanol) via intraperitoneal injection either preventively (before challenge) or therapeutically (after challenge).[3]
-
Measurement: At 24-48 hours post-challenge, measure ear thickness using a micrometer. The degree of ear swelling (challenged ear thickness minus control ear thickness) is the primary endpoint.
-
Analysis: Tissues can be harvested for histological analysis (H&E staining), flow cytometry to quantify immune cell populations (e.g., neutrophils), and quantitative RT-PCR for inflammatory cytokine expression.[8]
Neutrophil Pseudopod Formation Assay
This in vitro assay assesses the effect of this compound on neutrophil mobility.[3][8]
-
Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice using a density gradient centrifugation method (e.g., Percoll gradient).
-
Pre-incubation: Incubate the isolated neutrophils with the desired concentration of 17(S),18(R)-EpETE or vehicle control for a specified time (e.g., 15-30 minutes).
-
Stimulation: Add a chemoattractant, such as fMLP or LTB4, to induce pseudopod formation.
-
Imaging: Immediately observe the cells using phase-contrast microscopy and capture images at various time points.
-
Quantification: Quantify the percentage of cells forming pseudopods. A cell is considered positive if it loses its spherical shape and forms a distinct projection.
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is the gold standard for quantifying this compound in biological matrices.[12][13]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Spike the biological sample (e.g., plasma, tissue homogenate) with a deuterated internal standard (e.g., this compound-d4) to correct for extraction losses and matrix effects.[12]
-
Acidify the sample and load it onto an SPE cartridge (e.g., C18).
-
Wash the cartridge with a low-polarity solvent to remove interfering substances.
-
Elute the eicosanoids with a more polar solvent like methanol (B129727) or ethyl acetate.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Inject the reconstituted sample onto a reverse-phase column (e.g., C18).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]
-
-
Enantiomer Separation (Chiral Chromatography):
-
Mass Spectrometric Detection:
Diagram: General Workflow for LC-MS/MS Quantification
Caption: A typical workflow for the quantification of this compound in biological samples.
Roles in Disease and Therapeutic Potential
The distinct biological activities of this compound enantiomers highlight their therapeutic potential.
-
Inflammatory and Allergic Diseases: The potent anti-inflammatory effects of 17(S),18(R)-EpETE, mediated by GPR40 on neutrophils, make it a promising candidate for treating inflammatory skin conditions like contact dermatitis and potentially other inflammatory diseases.[3][8]
-
Cardiovascular Disease: The vasodilatory and cardioprotective properties of 17(R),18(S)-EpETE suggest its potential in managing hypertension and cardiac arrhythmias.[14][9] Strategies to increase endogenous levels of this compound, such as sEH inhibition, could be beneficial for cardiovascular health.[4][5]
-
Cancer: The role of epoxyeicosanoids in cancer is complex. While related arachidonic acid-derived epoxides (EETs) can be pro-angiogenic and promote tumor growth, some omega-3 derived epoxides have shown anti-angiogenic effects.[15][16] The specific role of this compound in cancer progression requires further investigation.
Conclusion
This compound is a stereospecific lipid mediator with multifaceted roles in physiology and pathology. Its anti-inflammatory actions via GPR40 and its vasodilatory effects through potassium channels underscore its importance as a signaling molecule. The development of stereoselective synthetic methods and potent sEH inhibitors will be crucial for further elucidating its biological functions and harnessing its therapeutic potential. This guide provides a foundational framework for researchers aiming to explore the complex biology and pharmacological promise of this intriguing EPA metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 14. researchgate.net [researchgate.net]
- 15. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Epoxyeicosatrienoic acids: a double-edged sword in cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into 17(18)-EpETE: Physiological Concentrations, Signaling Pathways, and Quantification Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, this compound is emerging as a critical signaling molecule with potent anti-inflammatory and pro-resolving properties. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in various tissues, its intricate signaling pathways, and detailed experimental protocols for its accurate quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this promising endogenous mediator.
Physiological Concentrations of this compound
The endogenous levels of this compound are typically low and can vary depending on the tissue, species, and physiological or pathological state. The quantification of these concentrations is challenging due to the lipid's low abundance and transient nature. However, advancements in mass spectrometry techniques have enabled the detection and measurement of this compound in various biological matrices.
Table 1: Physiological Concentrations of this compound in Human Tissues
| Tissue | Concentration | Notes | Reference(s) |
| Plasma | Up to 2.48 ± 0.29 nM | Measured 6 hours after a single dose of long-chain omega-3 polyunsaturated fatty acids. Baseline levels were not specified. | [1] |
Table 2: Physiological Concentrations of this compound in Rodent Tissues
| Tissue | Concentration | Species | Notes | Reference(s) |
| Heart | Predominant epoxy-metabolite | Rat | Found to be the major epoxy-metabolite after dietary ω-3 PUFA supplementation. | [2] |
| Lung | Predominant epoxy-metabolite | Rat | Found to be the major epoxy-metabolite after dietary ω-3 PUFA supplementation. | [2] |
| Kidney | Predominant epoxy-metabolite | Rat | Found to be the major epoxy-metabolite after dietary ω-3 PUFA supplementation. | [2] |
| Brain | 1.3-fold increase in unesterified form | Rat | Measured after treatment with methyl-eicosapentaenoate (MEP). | [3] |
Note: Quantitative data for endogenous this compound concentrations in many tissues remains limited. The provided data represents the currently available information from the cited literature.
Experimental Protocols for the Quantification of this compound
Accurate quantification of this compound is crucial for understanding its physiological roles and therapeutic potential. The gold-standard method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a generalized experimental protocol for the analysis of this compound in biological samples.
Sample Collection and Storage
Proper sample handling is critical to prevent the degradation of eicosanoids.
-
Plasma/Serum: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at a low speed (e.g., 1000 x g) for 15 minutes at 4°C to separate plasma. For serum, allow blood to clot at room temperature for 30-60 minutes before centrifugation. Immediately freeze the plasma or serum at -80°C until analysis.
-
Tissues: Excise tissues immediately after sacrifice, rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C until processing.
Sample Preparation and Extraction
The primary goal of sample preparation is to extract the lipid mediators from the biological matrix and remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique.
-
Homogenization (for tissues): Homogenize frozen tissues in a cold solvent, such as methanol (B129727) or a mixture of methanol and water, often with an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., this compound-d4) to the homogenate or plasma/serum sample to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
-
Elution: Elute the eicosanoids, including this compound, with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a reversed-phase C18 column for separation.
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity. The MRM transitions for this compound and its deuterated internal standard need to be optimized.
-
References
- 1. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The low levels of eicosapentaenoic acid in rat brain phospholipids are maintained via multiple redundant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Interaction of 17(18)-EpETE with GPR40 and PPARγ: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the interactions between 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a key metabolite of eicosapentaenoic acid (EPA), and two significant therapeutic targets: G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor gamma (PPARγ). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of the existing data, experimental methodologies, and signaling pathways involved.
Executive Summary
This compound has emerged as a bioactive lipid mediator with potent anti-inflammatory properties. Its mechanism of action involves the engagement of at least two distinct receptor types: the cell surface receptor GPR40 and the nuclear receptor PPARγ. The interaction with GPR40 has been linked to the inhibition of neutrophil mobility, a critical process in acute inflammation. Concurrently, the activation of PPARγ by this compound contributes to its anti-inflammatory effects in tissues such as the lungs and plays a role in adipogenesis. This guide synthesizes the available scientific literature to provide a detailed technical resource on these interactions, including quantitative data where available, in-depth experimental protocols, and visual representations of the underlying molecular pathways.
Interaction with G Protein-Coupled Receptor 40 (GPR40)
This compound has been identified as an agonist of GPR40, also known as the free fatty acid receptor 1 (FFAR1). This interaction is implicated in the resolution of inflammation, primarily through the modulation of neutrophil function.
Quantitative Data on this compound and GPR40 Interaction
While direct binding affinity (Ki or Kd) and potency (EC50) values for this compound on GPR40 are not consistently reported across the literature, studies indicate that it is an activator of the receptor. Some research describes it as a "weak agonist" compared to other eicosanoids, while other studies using different assay systems have shown it to "strongly activate" GPR40.[1][2] For comparative purposes, the table below includes EC50 values for other relevant ligands on GPR40.
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Human GPR40 | TGF-α Shedding Assay | HEK293 | Activation | Strongly activates | [2] |
| This compound | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | Activity | Weak agonist, less active than EETs | [1] |
| 14,15-EET | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | EC50 | 0.58 ± 0.08 µM | [3] |
| 11,12-EET | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | EC50 | 0.91 ± 0.08 µM | [3] |
| Arachidonic Acid | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | EC50 | 3.9 ± 0.06 µM | [3] |
| GW9508 | Human GPR40 | Calcium Mobilization | HEK293 expressing GPR40 | EC50 | 19 ± 0.37 nM | [3] |
Signaling Pathway of this compound-GPR40 Interaction
Activation of GPR40 by this compound is believed to primarily couple to the Gαq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses. In neutrophils, this signaling pathway ultimately leads to the inhibition of Rac activation and pseudopod formation, thereby impairing their migration to sites of inflammation.[4]
Figure 1. GPR40 Signaling Pathway for this compound.
Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
This compound also functions as a ligand for the nuclear receptor PPARγ. This interaction is a key component of its anti-inflammatory effects observed in the lungs and its role in promoting brown adipogenesis.
Quantitative Data on this compound and PPARγ Interaction
| Ligand | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Human PPARγ | Functional Assays | Human Bronchi | Activity | Mediates anti-inflammatory effects | [5][6] |
| Rosiglitazone | Human PPARγ | - | - | Activity | Potent Agonist | [5] |
Signaling Pathway of this compound-PPARγ Interaction
As a nuclear receptor, PPARγ, upon activation by ligands like this compound, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to a decrease in the expression of pro-inflammatory genes and an increase in the expression of genes involved in anti-inflammatory processes and metabolic regulation.[5]
Figure 2. PPARγ Signaling Pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with GPR40 and PPARγ.
GPR40 Activation: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GPR40.
Materials:
-
HEK293 cells stably expressing human GPR40.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other test compounds.
-
Fluorescence plate reader with kinetic reading capability.
Protocol:
-
Cell Plating: Seed GPR40-expressing HEK293 cells into 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.
-
Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the culture medium and add 100 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and control agonists in the assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence for 10-20 seconds. Add the compound dilutions to the wells and continue recording the fluorescence signal for at least 60-120 seconds to capture the calcium transient.
-
Data Analysis: The change in fluorescence intensity is used to determine the agonist response. EC50 values can be calculated from the dose-response curves.
Figure 3. Workflow for GPR40 Calcium Mobilization Assay.
PPARγ Activation: Reporter Gene Assay
This assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.
Materials:
-
A suitable cell line (e.g., HEK293T or HepG2).
-
Expression vector for human PPARγ.
-
Reporter vector containing a PPRE upstream of a luciferase or β-galactosidase gene.
-
Transfection reagent.
-
Cell culture medium and lysis buffer.
-
Luciferase or β-galactosidase assay substrate.
-
Luminometer or spectrophotometer.
Protocol:
-
Transfection: Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a known PPARγ agonist (e.g., rosiglitazone).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis: Lyse the cells and collect the cell lysate.
-
Reporter Assay: Measure the reporter gene activity (e.g., luminescence for luciferase) in the cell lysate.
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or co-transfected control vector) and plot the fold activation against the compound concentration to determine EC50 values.
Figure 4. Workflow for PPARγ Reporter Gene Assay.
Conclusion
The dual interaction of this compound with both a cell surface GPCR and a nuclear receptor highlights the complexity and sophistication of lipid signaling pathways. This technical guide provides a foundational resource for researchers investigating the therapeutic potential of this fascinating molecule. Further research is warranted to elucidate the precise quantitative parameters of these interactions and to fully understand the physiological and pathological implications of this dual receptor engagement. The provided experimental protocols offer a starting point for the robust and reproducible investigation of this compound and other novel lipid mediators.
References
- 1. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
The Role of 17(18)-EpETE in Cardiovascular Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) is a cytochrome P450 (CYP)-derived metabolite of eicosapentaenoic acid (EPA) that has emerged as a critical signaling molecule in cardiovascular physiology. This guide provides a comprehensive overview of the synthesis, metabolism, and multifaceted roles of this compound, with a particular focus on its stereospecific effects on vascular tone, inflammation, and cardiac function. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Introduction
The cardiovascular benefits of omega-3 polyunsaturated fatty acids, particularly EPA, are well-established. Recent research has elucidated that many of these beneficial effects are mediated by their downstream metabolites, including epoxyeicosanoids. Among these, this compound has garnered significant attention for its potent and stereospecific actions within the cardiovascular system. This molecule is synthesized by CYP epoxygenases and subsequently metabolized by soluble epoxide hydrolase (sEH) to its less active diol form, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). The biological activity of this compound is highly dependent on its stereochemistry, with the 17(R),18(S) and 17(S),18(R) enantiomers exhibiting distinct physiological effects.
Synthesis and Metabolism of this compound
The synthesis and degradation of this compound are key determinants of its biological activity.
-
Synthesis: this compound is formed from EPA through the action of CYP epoxygenases, primarily isoforms from the CYP2C and CYP2J families.
-
Metabolism: The primary route of this compound inactivation is hydrolysis by soluble epoxide hydrolase (sEH) to form 17,18-DiHETE. Inhibition of sEH has become a key therapeutic strategy to enhance the endogenous levels and beneficial effects of this compound.
Cardiovascular Effects of this compound
The cardiovascular effects of this compound are diverse and often stereospecific.
Vasodilation
The 17(R),18(S)-EpETE enantiomer is a potent vasodilator.[1] It induces relaxation of various vascular beds, including coronary, cerebral, and renal arteries. This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation.
Anti-inflammatory Effects
In contrast to its vasodilatory counterpart, the 17(S),18(R)-EpETE enantiomer exhibits significant anti-inflammatory properties.[1] It has been shown to suppress the expression of adhesion molecules and pro-inflammatory cytokines, such as TNF-α and IL-6, in endothelial cells. These effects are mediated, in part, through the activation of G-protein coupled receptor 40 (GPR40), peroxisome proliferator-activated receptor-gamma (PPARγ), and the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2][3]
Cardioprotective Effects
17(R),18(S)-EpETE has demonstrated direct cardioprotective effects. It exerts negative chronotropic effects on cardiomyocytes and protects against calcium-overload-induced arrhythmias. These actions are associated with the modulation of intracellular calcium handling.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Vasodilatory and Cardioprotective Effects of 17(R),18(S)-EpETE
| Parameter | Tissue/Cell Type | Effect | EC50/IC50 | Reference |
| Negative Chronotropy | Neonatal Rat Cardiomyocytes | Reduction in beating rate | ~1-2 nM | [4][5] |
| Vasodilation | Rat Arcuate Arteries | Relaxation of pre-constricted vessels | 10-10 M (trans-EET) | [6] |
Table 2: Anti-inflammatory Effects of 17(S),18(R)-EpETE
| Inflammatory Stimulus | Cell Type | Measured Marker | Effect of 17(S),18(R)-EpETE | Concentration | Reference |
| TNF-α | Human Bronchi | Contractile Reactivity | Reduction | 100 nM | [2][3] |
| fMLP/LTB4 | Neutrophils | Pseudopod Formation | Inhibition | 100 nM - 1 µM | [1] |
| TNF-α | HUVECs | IL-6 Expression | Reduction | Not specified | [7][8] |
| TNF-α | HUVECs | TNF-α Expression | Reduction | Not specified | [7] |
Table 3: In Vivo Effects of this compound on Blood Pressure
| Animal Model | Treatment | Duration | Effect on Mean Arterial Pressure (MAP) | Reference |
| Spontaneously Hypertensive Rat (SHR) | sEH Inhibitor (AUCB) | 7 days | ↓ from 176 to 153 mmHg | [6][9] |
| Angiotensin II-induced Hypertension | sEH Inhibitor (CDU) | Not specified | Attenuation of hypertension | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isometric Wire Myography for Vascular Reactivity
Objective: To assess the vasodilatory effect of this compound on isolated arterial rings.
Protocol:
-
Tissue Preparation: Euthanize the animal (e.g., rat) and carefully dissect the desired artery (e.g., coronary, mesenteric). Place the artery in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
Mounting: Cut the artery into 2-3 mm rings and mount them on two stainless steel wires in a tissue organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Equilibration and Pre-constriction: Allow the rings to equilibrate for 60-90 minutes under a resting tension of (e.g., 1.5 g for rat aorta). Pre-constrict the rings with a vasoconstrictor such as phenylephrine (B352888) or U46619 to achieve a stable contraction plateau.
-
Concentration-Response Curve: Add cumulative concentrations of this compound to the organ bath and record the relaxation response as a percentage of the pre-constriction.
Whole-Cell Patch Clamp for BKCa Channel Activity
Objective: To measure the effect of this compound on BKCa channel currents in vascular smooth muscle cells.
Protocol:
-
Cell Isolation: Isolate vascular smooth muscle cells from the desired artery by enzymatic digestion.
-
Pipette and Solutions: Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution (in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2). The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Giga-seal Formation: Obtain a giga-ohm seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit BKCa currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing this compound and record the changes in BKCa channel currents.
LC-MS/MS for this compound Quantification
Objective: To measure the levels of this compound and its metabolite 17,18-DiHETE in biological samples.
Protocol:
-
Sample Preparation: Extract lipids from plasma or tissue homogenates using a solid-phase extraction method.
-
Chromatography: Separate the lipid extracts using a reverse-phase C18 column on a high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode. Use specific precursor-to-product ion transitions for this compound and 17,18-DiHETE.
-
Quantification: Quantify the analytes using a stable isotope-labeled internal standard.
In Vivo Blood Pressure Measurement in Hypertensive Rats
Objective: To evaluate the effect of this compound or sEH inhibitors on blood pressure in a hypertensive animal model.
Protocol:
-
Induction of Hypertension: Induce hypertension in rats using methods such as continuous infusion of angiotensin II via an osmotic minipump or using spontaneously hypertensive rats (SHR).[5][11][12][13]
-
Drug Administration: Administer this compound or an sEH inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage).
-
Blood Pressure Monitoring: Measure blood pressure using radiotelemetry or tail-cuff plethysmography.
Signaling Pathways
The distinct physiological effects of the this compound enantiomers are mediated by different signaling pathways.
Vasodilation by 17(R),18(S)-EpETE
Anti-inflammatory Effects of 17(S),18(R)-EpETE
Conclusion
This compound is a pleiotropic signaling molecule with significant potential for therapeutic intervention in cardiovascular diseases. Its stereospecific actions on vascular tone and inflammation highlight the importance of developing enantiomerically pure compounds for targeted therapies. The inhibition of sEH to augment endogenous this compound levels represents a particularly promising strategy. Further research into the detailed molecular mechanisms and the development of stable analogs will be crucial for translating the therapeutic potential of this compound into clinical applications.
References
- 1. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Frontiers | The GPR40 Agonist GW9508 Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections [frontiersin.org]
- 5. Angiotensin II-induced hypertension increases plasma membrane Na pump activity by enhancing Na entry in rat thick ascending limbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increases in plasma trans-EETs and blood pressure reduction in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Increases in plasma trans-EETs and blood pressure reduction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase in the generation and maintenance of high blood pressure in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ahajournals.org [ahajournals.org]
- 13. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
An In-depth Technical Guide to the Anti-inflammatory Properties of EPA-Derived Epoxides
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a precursor to a class of potent lipid mediators known as epoxyeicosatetraenoic acids (EpETEs or EEQs). These molecules, formed by the action of cytochrome P450 (CYP) epoxygenases, exhibit significant anti-inflammatory and pro-resolving properties, positioning them as promising targets for novel therapeutic strategies against a range of inflammatory diseases. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and mechanisms of action of EPA-derived epoxides. It details their modulation of key inflammatory signaling pathways, including NF-κB and p38 MAPK, and presents quantitative data on their effects on inflammatory markers. Furthermore, this guide furnishes detailed experimental protocols for the study of these compounds and visualizes complex biological pathways and workflows to facilitate a deeper understanding of their therapeutic potential.
Biosynthesis and Metabolism of EPA-Derived Epoxides
EPA is metabolized by CYP epoxygenases to form five regioisomers of EpETEs: 5,6-EpETE, 8,9-EpETE, 11,12-EpETE, 14,15-EpETE, and 17,18-EpETE.[1][2] CYP enzymes exhibit selectivity, with a predominant formation of the terminal epoxide, 17,18-EpETE.[1] These epoxides are biologically active but are rapidly metabolized by the soluble epoxide hydrolase (sEH) enzyme into their corresponding, and generally less active, diols (dihydroxyeicosatetraenoic acids or DiHETEs).[1] Inhibition of sEH is a key strategy to enhance and prolong the anti-inflammatory effects of endogenous EpETEs.[1]
Beyond direct epoxidation of EPA, a novel class of anti-inflammatory mediators, the ω-3 endocannabinoid epoxides (EEQ-EAs), are formed from the CYP-mediated epoxidation of the EPA-derived endocannabinoid, eicosapentaenoyl ethanolamide (EPEA).[3]
Figure 1: Biosynthesis and metabolism of EPA-derived epoxides.
Mechanisms of Anti-inflammatory Action
EPA-derived epoxides exert their anti-inflammatory effects through the modulation of several key signaling pathways.
Inhibition of the NF-κB Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.[4] EPA-derived epoxides have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[5] For example, 17,18-EEQ has been shown to suppress the activation of the JNK signaling pathway, which can be upstream of NF-κB, and attenuate inflammatory responses in macrophages.[6]
Figure 2: Inhibition of the NF-κB signaling pathway by EPA-derived epoxides.
Modulation of the p38 MAP Kinase Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is another central regulator of inflammation and cellular stress responses.[7] Activation of this pathway, often triggered by cytokines and cellular stress, leads to the phosphorylation and activation of downstream targets that control the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[7] Notably, the 17,18-epoxide of EPA has been shown to activate the growth-suppressing p38 MAPK pathway to down-regulate cyclin D1, suggesting a complex and context-dependent role of this pathway.[2]
Figure 3: Modulation of the p38 MAP Kinase pathway by 17,18-EpETE.
Endocannabinoid and PPARα Signaling
The anti-inflammatory actions of EPA-derived epoxides are also mediated through other signaling systems. The endocannabinoid epoxides (EEQ-EAs) can signal through cannabinoid receptors, such as CB2, to dose-dependently reduce pro-inflammatory IL-6 and increase anti-inflammatory IL-10.[3] Additionally, there is evidence that the anti-inflammatory effects of oxidized omega-3 fatty acids can be mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that regulates lipid metabolism and inflammation.[8][9]
Quantitative Effects on Inflammatory Markers
The anti-inflammatory efficacy of EPA-derived epoxides has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: Effects of EPA-Derived Epoxides on Cytokine Production
| Epoxide/Metabolite | Cell/System Type | Concentration | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Citation |
| 17,18-EpETE | Human Airway Epithelial Cells | Dose-dependent | ↓ IL-6, ↓ IL-8 | - | [10] |
| EEQ-EAs | - | Dose-dependent | ↓ IL-6 | ↑ IL-10 | [3] |
| 12-OH-17,18-EEQ | Neutrophils | EC50 = 0.6 nM | Inhibited LTB4-induced chemotaxis | - | [1] |
Table 2: Effects of EPA-Derived Epoxides on Inflammatory Enzymes and Pathways
| Epoxide | Cell/System Type | Concentration | Effect | Citation |
| EPA | LPS-treated HUVECs | 20-100 µM | ↓ COX-2 expression | [11] |
| 17,18-EpETE | Macrophages | - | Suppressed JNK signaling pathway | [6] |
| 14,15-EET (from AA) | Tca-8113 cells | 100 nM | Activated PPARγ expression | [12] |
| EEQ-EAs | - | - | Signal through CB2 receptors | [3] |
Detailed Experimental Protocols
Cell Culture and Inflammatory Stimulation
This protocol describes the culture of RAW 264.7 murine macrophages and their stimulation with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with EPA-derived epoxides.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Seed cells in appropriate plates (e.g., 6-well plates for protein analysis, 24-well plates for cytokine analysis) at a density that allows them to reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with varying concentrations of the EPA-derived epoxide of interest (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours) to induce an inflammatory response.[13]
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.
Figure 4: Experimental workflow for in vitro inflammation studies.
Lipid Extraction from Cells for LC-MS/MS Analysis
This protocol is for the extraction of lipids, including EpETEs, from cultured cells for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a glass centrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated EpETE) to the cell suspension.
-
Lipid Extraction (Folch Method):
-
Add ice-cold methanol (B129727) with 1 mM BHT and chloroform (B151607) (1:2, v/v) to the sample.[14]
-
Incubate on ice for 30 minutes with occasional vortexing.[14]
-
Add ice-cold water to achieve a final chloroform/methanol/water ratio of 8:4:3 (v/v/v) and incubate on ice for another 10 minutes.[14]
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.
Western Blot Analysis of p38 Phosphorylation
This protocol details the detection of phosphorylated p38 (p-p38) as a marker of p38 MAPK pathway activation.
-
Cell Lysis: After cell treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[2]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour.[7]
-
Primary Antibody: Incubate the membrane with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182) overnight at 4°C.[7]
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 to normalize for protein loading.[7]
Conclusion and Future Directions
EPA-derived epoxides are emerging as a class of potent endogenous anti-inflammatory and pro-resolving lipid mediators. Their ability to modulate critical inflammatory pathways such as NF-κB and p38 MAPK, coupled with their activity through the endocannabinoid and PPAR systems, underscores their multifaceted therapeutic potential. The development of sEH inhibitors to stabilize these beneficial epoxides represents a promising strategy for the treatment of a wide range of inflammatory conditions. Future research should focus on further elucidating the specific roles of different EpETE regioisomers, their downstream metabolites, and their synergistic interactions with other lipid mediators. A deeper understanding of their mechanisms of action will be crucial for the successful translation of these findings into novel anti-inflammatory therapies.
References
- 1. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel Anti-inflammatory and Vasodilatory ω-3 Endocannabinoid Epoxide Regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase and epoxyeicosatrienoic acids modulate two distinct analgesic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17,18-Epoxyeicosatetraenoic Acid Inhibits TNF-α-Induced Inflammation in Cultured Human Airway Epithelium and LPS-Induced Murine Airway Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DHA and EPA Down-regulate COX-2 Expression through Suppression of NF-κB Activity in LPS-treated Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 14,15-Epoxyeicosatrienoic acid induces the proliferation and anti- apoptosis of human carcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heat shock inhibits NF-kB activation in a dose- and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
Cellular Sources of 17(18)-Epoxyeicosatetraenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, this compound has garnered significant interest for its potent anti-inflammatory, vasodilatory, and cardioprotective properties. This technical guide provides an in-depth overview of the cellular origins of this compound, the enzymatic pathways responsible for its synthesis, and its downstream signaling mechanisms. Detailed experimental protocols for the identification and quantification of this epoxide are also presented, along with quantitative data where available.
Biosynthesis of this compound
This compound is synthesized from EPA via the action of cytochrome P450 (CYP) epoxygenases.[1][2][3] These enzymes introduce an epoxide group across the 17,18-double bond of EPA. Various CYP isoforms are capable of metabolizing EPA to this compound, with CYP1A2 being one of the identified enzymes.[1] The biosynthesis of this compound is a critical step in the generation of endogenous anti-inflammatory mediators derived from dietary omega-3 fatty acids.
Cellular and Tissue Sources
While a comprehensive quantitative analysis of this compound production across all cell types is an ongoing area of research, several cellular and tissue sources have been identified. The production of this compound has been documented in various mammalian tissues, particularly following dietary supplementation with omega-3 fatty acids.
| Tissue/Cell Type | Evidence of Production/Presence | Key Findings |
| Monkey Seminal Vesicles | Microsomes from this tissue are rich in the necessary enzymes for this compound synthesis from EPA.[4][5][6][7] | A primary site for the study of the enzymatic conversion of EPA to this compound. |
| Heart | This compound is a predominant epoxy-metabolite in the heart following omega-3 PUFA supplementation.[8][9] | Exerts negative chronotropic effects and protects cardiomyocytes from calcium overload.[9][10][11] |
| Lung | Found to be a major epoxy-metabolite in the lung.[8][9] | Possesses anti-inflammatory effects in human bronchi and may play a role in regulating airway inflammation.[12][13][14] |
| Kidney | Identified as a significant epoxy-metabolite.[8][9] | |
| Neutrophils | This compound inhibits neutrophil mobility, suggesting a role as a local regulator.[15][16][17] | The anti-inflammatory effects are mediated through the GPR40 receptor on neutrophils.[2][15][16][17][18] |
| Endothelial Cells (HUVECs) | This compound inhibits inflammatory responses in Human Umbilical Vein Endothelial Cells.[1] | Reduces the expression of vascular cell adhesion molecule-1 (VCAM-1).[1] |
| Vascular Smooth Muscle Cells | 17(R),18(S)-EpETE has vasodilatory effects on these cells.[12] | The vasodilatory action is mediated through the activation of calcium-activated potassium channels.[12] |
| Peritoneal Cavity | Dietary EPA is converted to 17,18-EpETE in the mouse peritoneal cavity during inflammation.[19][20] | 17,18-EpETE is further metabolized to the potent anti-inflammatory molecule 12-OH-17,18-EpETE.[19][20] |
Signaling Pathways of this compound
This compound exerts its biological effects through interaction with specific cell surface and nuclear receptors, initiating downstream signaling cascades that modulate cellular function.
GPR40-Mediated Anti-inflammatory Signaling in Neutrophils
In neutrophils, this compound acts as a ligand for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[2][16][17][18] Activation of GPR40 by this compound leads to the inhibition of chemoattractant-induced Rac activation and pseudopod formation, thereby suppressing neutrophil migration to sites of inflammation.[16][17][18]
Figure 1: GPR40-mediated signaling pathway of this compound in neutrophils.
PPARγ and p38 MAPK-Mediated Anti-inflammatory Signaling in the Lung
In the context of lung inflammation, this compound has been shown to exert its anti-inflammatory effects through the activation of the nuclear receptor, peroxisome proliferator-activated receptor gamma (PPARγ), and by inhibiting the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK).[12]
Figure 2: PPARγ and p38 MAPK signaling pathways of this compound.
Experimental Protocols
Lipid Extraction for this compound Analysis
A modified Bligh and Dyer method is commonly used for the extraction of eicosanoids from biological samples.[21]
Materials:
-
Methanol
-
Deionized water
-
Internal standards (deuterated EpETEs)
-
Glass centrifuge tubes
Protocol:
-
To a glass centrifuge tube, add the biological sample (e.g., plasma, cell lysate).
-
Spike the sample with a known amount of deuterated internal standard for this compound.
-
Add a mixture of chloroform:methanol (1:2, v/v).
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Add chloroform and vortex.
-
Add deionized water to induce phase separation and vortex.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
Figure 3: Workflow for lipid extraction of this compound.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound.[21][22]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-performance liquid chromatograph (UPLC)
-
Reversed-phase C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Protocol:
-
Inject the reconstituted lipid extract onto the LC system.
-
Separate the lipids using a reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with formic acid).
-
Introduce the column eluent into the ESI source of the mass spectrometer operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.
Chiral Separation of this compound Enantiomers
The two enantiomers of this compound, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, can have different biological activities. Their separation is achieved using chiral chromatography.[12][15]
Instrumentation:
-
HPLC system
-
Chiral column (e.g., CHIRALCEL OJ-RH)
Protocol:
-
Inject the purified this compound sample onto the chiral HPLC column.
-
Elute the enantiomers using an isocratic mobile phase (e.g., methanol/water with formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 205 nm).
-
Collect the separated enantiomer peaks for further biological testing.
TGF-α Shedding Assay for GPR40 Activation
The TGF-α shedding assay is a cell-based method to detect the activation of G protein-coupled receptors, including GPR40.[1][4][5][23]
Principle: Activation of GPR40 by an agonist like this compound initiates a signaling cascade that leads to the cleavage and release (shedding) of a membrane-anchored alkaline phosphatase-tagged TGF-α (AP-TGF-α). The amount of shed AP-TGF-α in the cell culture medium is proportional to the extent of receptor activation and can be quantified by measuring the alkaline phosphatase activity.[1][4][5]
Protocol Outline:
-
Culture cells (e.g., HEK293) co-transfected with plasmids encoding GPR40 and AP-TGF-α.
-
Stimulate the cells with varying concentrations of this compound.
-
Collect the conditioned medium.
-
Measure the alkaline phosphatase activity in the medium using a colorimetric or chemiluminescent substrate.
-
Determine the EC50 value for GPR40 activation by this compound.
Western Blot Analysis of p38 MAPK Phosphorylation
Western blotting is used to determine the phosphorylation status of p38 MAPK in response to this compound treatment.[15][19][24][25][26]
Protocol:
-
Treat cells with TNF-α to induce p38 MAPK phosphorylation, with or without pre-treatment with this compound.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
-
Quantify the band intensities to determine the relative level of p38 MAPK phosphorylation.
Conclusion
This compound is an important lipid mediator derived from EPA with diverse cellular sources and significant biological activities. Its production by various cell types, particularly in the cardiovascular and immune systems, highlights its role in maintaining homeostasis and resolving inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the cellular sources, biosynthesis, and signaling pathways of this compound, thereby facilitating the development of novel therapeutic strategies targeting the beneficial effects of this omega-3 fatty acid metabolite.
References
- 1. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.teikyo.jp [pure.teikyo.jp]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 6. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 9. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 12-OH-17,18-Epoxyeicosatetraenoic acid alleviates eosinophilic airway inflammation in murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
Methodological & Application
Application Note: Quantification of 17(18)-Epoxyeicosatetraenoic Acid in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) in human plasma. This compound is a cytochrome P450 (CYP)-derived metabolite of eicosapentaenoic acid (EPA) that exhibits potent anti-inflammatory and vasodilatory properties, making it a significant biomarker in various physiological and pathological processes. The described protocol employs solid-phase extraction (SPE) for sample clean-up and utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. This method is suitable for clinical research and drug development studies requiring accurate measurement of this bioactive lipid mediator.
Signaling Pathway of this compound
This compound exerts its biological effects through multiple signaling pathways. It is known to interact with G protein-coupled receptor 40 (GPR40) to inhibit neutrophil mobility, contributing to its anti-inflammatory effects.[1][2] Additionally, it modulates the p38 MAP Kinase pathway and interacts with PPARγ to further mediate its anti-inflammatory response.[3][4] The activation of potassium channels by this compound also contributes to its role in vasodilation.[3][5]
Experimental Workflow
The analytical workflow involves plasma sample collection, fortification with an internal standard, extraction and purification via solid-phase extraction (SPE), followed by chromatographic separation and detection using LC-MS/MS.
Detailed Experimental Protocol
Materials and Reagents
-
This compound analytical standard (Cayman Chemical or equivalent)
-
Deuterated this compound internal standard (IS), e.g., this compound-d4
-
LC-MS grade acetonitrile (B52724), methanol (B129727), water, and isopropanol[6]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strata-X, Phenomenex)[9]
-
Human plasma (collected in EDTA or citrate (B86180) tubes)
-
Standard laboratory equipment (vortex mixer, centrifuge, nitrogen evaporator)
Sample Preparation (Solid-Phase Extraction)
Proper sample preparation is critical for removing interferences like proteins and phospholipids.[10][11]
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To 200 µL of plasma, add a known amount of deuterated internal standard (e.g., 1 ng of this compound-d4) to account for extraction variability. Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 600 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes to pellet proteins.[10][12] Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 2 mL of methanol followed by 2 mL of water.[9]
-
Sample Loading: Apply the supernatant (or acidified plasma if precipitation was skipped) to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[9]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[9]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile/water with 0.02% acetic acid).[13]
LC-MS/MS Conditions
The following parameters are a robust starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290)[7][13] |
| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH Shield RP18, 2.1x100 mm, 1.7 µm)[6] |
| Column Temperature | 40 °C[13] |
| Mobile Phase A | Water with 0.02% Acetic Acid (v/v)[13] |
| Mobile Phase B | Acetonitrile/Isopropanol (50:50, v/v)[13] |
| Flow Rate | 0.5 mL/min[13] |
| Injection Volume | 10 µL[13] |
| Gradient Elution | 0-4.0 min, 0.1-55% B; 4.0-4.5 min, 55-99% B; 4.5-5.0 min, 99% B[13] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., ABI/Sciex 6500 QTRAP)[13] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[13][14][15] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[14][16] |
| Drying Gas Temp | 230 °C[7] |
| Nebulizer Gas | 30 psi[7] |
| Capillary Voltage | +4500 V[7] |
Quantification
Quantification is achieved by creating a calibration curve using known concentrations of the this compound standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the plasma samples is then determined by interpolating from this calibration curve.
Quantitative Data and Method Performance
The MRM parameters must be optimized for the specific instrument, but the following values provide a validated starting point for the analysis of this compound.[13][17]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) | Limit of Quantification (LOQ) |
| This compound | 317.0 | 259.0 | -40 V | -18 V | 10 pg on column[13] |
Note: The precursor ion for this compound in negative mode corresponds to the [M-H]⁻ ion, however, some sources may reference the neutral mass or adducts. The transition 317 -> 259 is widely cited.[13]
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of this compound in human plasma. The use of solid-phase extraction ensures a clean sample matrix, minimizing ion suppression and improving method robustness.[11] This protocol is well-suited for high-throughput analysis in clinical research settings, facilitating the investigation of this compound's role in health and disease.
References
- 1. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 8. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. news-medical.net [news-medical.net]
- 12. Assessment of an LC-MS method for plasma quantification of the new immunosuppressant FK778 through comparison with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. benchchem.com [benchchem.com]
- 15. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of 17(18)-EpETE Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17,18-epoxyeicosatetraenoic acid (17,18-EpETE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It exists as two enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which exhibit distinct and stereospecific biological activities. The 17(S),18(R)-EpETE enantiomer has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of neutrophil migration via the G protein-coupled receptor 40 (GPR40).[1] In contrast, the 17(R),18(S)-EpETE enantiomer is a powerful vasodilator, acting through the stimulation of calcium-activated potassium channels.[1]
Given their differential and therapeutically relevant effects, the ability to separate and quantify the individual enantiomers of 17,18-EpETE is crucial for research and drug development. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the premier analytical technique for achieving this separation. This document provides detailed application notes and protocols for the successful chiral separation of 17(18)-EpETE enantiomers.
Data Presentation
The successful chiral separation of this compound enantiomers is dependent on the careful selection of the chiral stationary phase and optimization of the mobile phase conditions. Below are tables summarizing typical chromatographic parameters and achievable results based on published methods.
Table 1: HPLC Systems and Conditions for Chiral Separation of this compound Enantiomers
| Parameter | Method 1 |
| HPLC System | Shimadzu Prominence System or equivalent |
| Chiral Column | CHIRALCEL® OJ-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol (B129727)/Water with 0.1% Formic Acid (75:25, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
Table 2: Representative Chromatographic Data for this compound Enantiomers
| Enantiomer | Elution Order | Retention Time (min) | Resolution (Rs) |
| 17(R),18(S)-EpETE | First | Not explicitly stated in source | >1.5 is generally desired |
| 17(S),18(R)-EpETE | Second | Not explicitly stated in source | >1.5 is generally desired |
Note: Retention times and resolution are highly dependent on the specific HPLC system, column condition, and exact mobile phase composition. The elution order was determined by comparing the chromatogram of a racemic mixture to that of a stereoselectively synthesized standard of 17(S),18(R)-EpETE.
Experimental Protocols
This section provides a detailed methodology for the chiral separation of this compound enantiomers based on established and effective protocols.
Materials and Reagents
-
Racemic this compound standard
-
Enantiomerically pure 17(S),18(R)-EpETE and/or 17(R),18(S)-EpETE standards (for peak identification)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Chiral stationary phase column: CHIRALCEL® OJ-RH (150 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.
Protocol
-
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, carefully measure 750 mL of HPLC-grade methanol and 250 mL of HPLC-grade water.
-
Add 1 mL of formic acid to the water portion before mixing with methanol.
-
Thoroughly mix the components and degas the solution for at least 15 minutes using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic this compound in ethanol (B145695) or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration suitable for UV detection (e.g., 10-50 µg/mL).
-
If available, prepare individual standard solutions of the pure enantiomers at a similar concentration to confirm elution order.
-
Filter all standard solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the CHIRALCEL® OJ-RH column into the HPLC system.
-
Set the column oven temperature to 30°C.
-
Set the UV detector wavelength to 205 nm.
-
Purge the HPLC pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.2 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Sample Injection and Data Acquisition:
-
Inject 10 µL of the prepared racemic this compound standard solution onto the column.
-
Start the data acquisition and run the analysis for a sufficient time to allow for the elution of both enantiomers (typically 20-30 minutes).
-
If using pure enantiomer standards, inject them individually to identify the retention time of each peak in the racemic mixture.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers in the chromatogram.
-
Determine the retention time (t_R_) for each enantiomer.
-
Calculate the resolution (R_s_) between the two peaks using the following formula:
-
R_s_ = 2(t_R2_ - t_R1_)/(w_1_ + w_2_)
-
Where t_R1_ and t_R2_ are the retention times of the two enantiomers, and w_1_ and w_2_ are their respective peak widths at the base. A resolution of ≥1.5 is generally considered baseline separation.
-
-
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound Enantiomers
The two enantiomers of this compound exert their biological effects through distinct signaling pathways. The 17(S),18(R)-EpETE enantiomer is recognized by GPR40 on neutrophils, leading to the inhibition of downstream signaling cascades that are crucial for cell migration. In contrast, the 17(R),18(S)-EpETE enantiomer activates calcium-activated potassium channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.
Caption: Distinct signaling pathways of this compound enantiomers.
Experimental Workflow for Chiral Separation
The successful chiral separation of this compound enantiomers by HPLC follows a logical and systematic workflow, from sample preparation to data analysis.
Caption: Experimental workflow for chiral HPLC separation.
References
Application Notes and Protocols for the Synthesis of 17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE) from Eicosapentaenoic Acid (EPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, purification, and characterization of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a bioactive lipid metabolite derived from eicosapentaenoic acid (EPA). Both chemical and enzymatic synthesis methods are described, offering flexibility based on the desired stereoselectivity and laboratory capabilities. Additionally, this document outlines a key signaling pathway influenced by this compound.
Introduction
This compound is an epoxy fatty acid metabolite of EPA generated by cytochrome P450 (CYP) epoxygenases.[1] It exists as two enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which may possess distinct biological activities.[2] Research has highlighted the anti-inflammatory and anti-allergic properties of this compound, making it a molecule of interest for therapeutic development.[2] Notably, the 17(S),18(R)-enantiomer has been shown to ameliorate contact hypersensitivity by inhibiting neutrophil migration via the G-protein-coupled receptor 40 (GPR40).[3]
Data Presentation
The following table summarizes quantitative data associated with different methods for synthesizing this compound from EPA.
| Synthesis Method | Reagents/Enzyme | Product | Yield | Purity | Notes |
| Chemical Synthesis | Carbonyldiimidazole, Ethereal Hydroperoxide | (±)17,18-EpETE | Not specified | >70% (low purity sample) | Produces a racemic mixture of enantiomers.[3] |
| Chemical Synthesis | m-Chloroperbenzoic Acid (m-CPBA) | (±)17,18-EpETE and other regioisomers | Overall yield 34% for monoepoxides | Not specified | Non-specific epoxidation, leading to a mixture of isomers.[4] |
| Enzymatic Synthesis | Cytochrome P450 BM-3 from Bacillus megaterium | 17(S),18(R)-EpETE | High | >99% enantiomeric excess | Stereoselective synthesis of the 17(S),18(R) enantiomer.[3] |
| Enzymatic Synthesis | Fungal Unspecific Peroxygenases (UPOs) | 17,18-EpETE | 91%-quantitative conversion | >99% enantiomeric excess | High regio- and enantioselectivity.[2] |
Experimental Protocols
Protocol 1: Chemical Synthesis of (±)17,18-EpETE
This protocol describes a method for the non-stereoselective chemical synthesis of this compound from EPA.
Materials:
-
Eicosapentaenoic acid (EPA)
-
Carbonyldiimidazole
-
Ethereal hydroperoxide
-
Diethyl ether
-
Nitrogen gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under a nitrogen atmosphere, dissolve 3.5 g of EPA in 15 mL of dry dichloromethane in a suitable reaction flask.
-
Add 1.96 g of carbonyldiimidazole to the solution.
-
Stir the reaction mixture at room temperature for 3 hours.
-
In a separate flask, prepare ethereal hydroperoxide on an ice bath.
-
Slowly add the EPA-carbonyldiimidazole reaction mixture to the ethereal hydroperoxide over 5 minutes with continuous stirring. This step initiates the epoxidation of EPA.
-
After the addition is complete, perform an extraction using diethyl ether.
-
Wash the organic layer with water.
-
Remove the solvent in vacuo to obtain the crude (±)17,18-EpETE.
-
Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).[2]
Protocol 2: Enzymatic Synthesis of 17(S),18(R)-EpETE using Cytochrome P450 BM-3
This protocol outlines the stereoselective synthesis of 17(S),18(R)-EpETE using a whole-cell bioconversion system with E. coli expressing cytochrome P450 BM-3.
Materials:
-
E. coli strain BL21(DE3) transformed with a plasmid expressing cytochrome P450 BM-3 (e.g., pFusionBM3-WT)
-
Culture medium (e.g., LB broth with appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
-
Eicosapentaenoic acid (EPA)
-
Phosphate buffer (30 mM, pH 7.4)
-
Ammonia (B1221849) solution (25% v/v)
-
Phosphoric acid (2 M)
Procedure:
-
Culture the transformed E. coli in a suitable fermenter.
-
Induce the expression of cytochrome P450 BM-3 with IPTG.
-
Add 1.5 L of 1 M EPA to the cultured medium.
-
Incubate the reaction at 20°C for approximately 71.5 hours with a ventilation rate of 20 L/min.
-
Maintain the pH of the reaction mixture at 7.0 ± 0.1 using 25% (v/v) ammonia solution and 2 M phosphoric acid.
-
Maintain dissolved oxygen at 1.5 ± 0.5 ppm by adjusting the stirring speed.
-
After the bioconversion, proceed with the extraction and purification of 17(S),18(R)-EpETE.[3]
Protocol 3: Purification and Analysis of 17,18-EpETE Enantiomers
This protocol details the separation and analysis of the 17(S),18(R) and 17(R),18(S) enantiomers of 17,18-EpETE.
Materials:
-
Synthesized (±)17,18-EpETE or stereoselectively synthesized 17(S),18(R)-EpETE
-
HPLC system with a chiral column (e.g., CHIRALCEL OJ-RH, 150 x 4.6 mm, 5 µm)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Purification of (±)17,18-EpETE:
-
Use a reverse-phase HPLC column (e.g., Cosmosil Cholester, 250 x 10 mm, 5 µm).
-
Set the isocratic mobile phase to a mixture of acetonitrile (B52724) and water (60:40, v/v) containing 0.1% (v/v) formic acid.
-
Set the flow rate to 5 mL/min.
-
Monitor the eluent at a wavelength of 205 nm.[2]
-
-
Separation of Enantiomers:
-
Use a chiral HPLC column (e.g., CHIRALCEL OJ-RH).
-
Set the isocratic mobile phase to a mixture of methanol and water (75:25, v/v) containing 0.1% (v/v) formic acid.
-
Set the flow rate to 1.2 mL/min.
-
Maintain the column temperature at 30°C.
-
Monitor the eluent at a wavelength of 205 nm. The two enantiomers will show distinct peaks.[2]
-
-
Characterization:
Signaling and Metabolic Pathways
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enantioselective epoxidation of terminal alkenes to (R)- and (S)-epoxides by engineered cytochromes P450 BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Studying 17(18)-EpETE Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) enzymes. This metabolite has garnered significant interest for its potent anti-inflammatory and anti-allergic properties.[1][2] Research has demonstrated that this compound exerts its effects through specific signaling pathways, making it a promising target for therapeutic development in inflammatory and cardiovascular diseases. The biological activity of this compound is stereospecific, with the 17(S),18(R)-EpETE enantiomer showing pronounced anti-inflammatory effects by inhibiting neutrophil migration, while the 17(R),18(S)-EpETE enantiomer is a potent vasodilator.[1]
These application notes provide detailed protocols for a selection of cell-based assays designed to investigate and quantify the biological activities of this compound. The methodologies described are foundational for researchers aiming to elucidate its mechanism of action and explore its therapeutic potential.
Signaling Pathways of this compound
This compound primarily signals through G-protein coupled receptors (GPCRs) to modulate cellular functions. The most well-characterized pathway involves the GPR40 receptor (also known as Free Fatty Acid Receptor 1, FFAR1), which is crucial for its anti-inflammatory effects on neutrophils.[3][4] Additionally, the sphingosine-1-phosphate receptor 1 (S1PR1) has been identified as a receptor for this compound, mediating effects on endothelial cells.[4][5] Activation of these receptors initiates downstream signaling cascades that regulate cell migration, calcium mobilization, and gene expression.
Quantitative Data Summary
The following table summarizes quantitative data reported for this compound activity in various cell-based assays. This data is essential for designing experiments with appropriate concentration ranges.
| Assay Type | Cell Type | Parameter Measured | Active Enantiomer | Effective Concentration / EC₅₀ | Reference |
| Cardiomyocyte Contraction | Neonatal Rat Cardiomyocytes | Protection against Ca²⁺-overload induced arrhythmia | 17(R),18(S)-EpETE | EC₅₀ ~1–2 nM | [6] |
| Neutrophil Pseudopod Formation | Mouse Bone Marrow Neutrophils | Inhibition of fMLP-induced pseudopod formation | 17(S),18(R)-EpETE | 10-100 nM | [1][3] |
| Receptor Binding | HEK cells transfected with GPR40 | Displacement of known GPR40 agonist | This compound (less potent than EETs) | >1 µM | [5] |
| Endothelial Cell Activation | Human Endothelial Cells | Regulation of calcium influx | This compound | 10-100 nM | [5] |
| PPARγ Activation | Murine Brown Preadipocytes | Reporter gene activation | This compound | Significant activation at 10 µM | [7] |
| NFκB Activation | Murine Brown Preadipocytes | Inhibition of LPS-induced NFκB activation | This compound | Effective at 10 µM | [7] |
Experimental Protocols
Neutrophil Migration (Chemotaxis) Assay
This protocol details a method to assess the inhibitory effect of this compound on neutrophil migration towards a chemoattractant using a Boyden chamber assay.
Objective: To quantify the dose-dependent inhibition of neutrophil chemotaxis by this compound.
Materials:
-
Primary neutrophils (e.g., isolated from human peripheral blood or mouse bone marrow)
-
RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)
-
Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Leukotriene B4 (LTB4)
-
This compound (and/or specific enantiomers) stock solution in ethanol (B145695) or DMSO
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood or bone marrow using density gradient centrifugation (e.g., with Ficoll-Paque or Percoll). Resuspend purified neutrophils in RPMI + 0.5% BSA at a concentration of 1-2 x 10⁶ cells/mL.
-
Cell Pre-treatment: Incubate the neutrophil suspension with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add RPMI + 0.5% BSA containing a chemoattractant (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-treated neutrophil suspension to the upper chamber (transwell insert).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.
-
Quantification:
-
After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
-
Quantify migrated cells in the lower chamber by lysing them and measuring endogenous myeloperoxidase activity, or by pre-labeling cells with Calcein-AM and measuring fluorescence.
-
Alternatively, fix and stain the membrane and count the migrated cells on the underside using a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.
GPR40 Receptor Activation Assay (Calcium Flux)
This protocol describes a method to measure the activation of GPR40 by this compound by monitoring changes in intracellular calcium concentration.
Objective: To determine if this compound can induce GPR40-mediated calcium mobilization in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing GPR40 (HEK-GPR40)
-
DMEM/F12 medium with 10% FBS and a selection antibiotic (e.g., G418)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution
-
Positive control agonist for GPR40 (e.g., TAK-875)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture: Culture HEK-GPR40 cells in complete medium. Seed cells into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 45-60 minutes, followed by ~30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Assay:
-
Place the cell plate into the fluorescence plate reader.
-
Baseline Reading: Program the instrument to measure fluorescence for a short period (e.g., 15-30 seconds) to establish a stable baseline.
-
Compound Injection: The instrument's injector will automatically add a specific volume (e.g., 20 µL) of the this compound solution (or controls) to the wells.
-
Post-Injection Reading: Continue to measure fluorescence for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) over the baseline (F₀) is calculated (ΔF/F₀). Plot the peak response against the concentration of this compound to generate a dose-response curve and calculate the EC₅₀.
References
- 1. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Quantification of 17(18)-EpETE using Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) pathway of eicosapentaenoic acid (EPA) metabolism. As a member of the eicosanoid family, it plays a crucial role in various physiological and pathophysiological processes, including inflammation, cardiovascular function, and pain signaling.[1][2][3] Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its roles in health and disease and for the development of novel therapeutics targeting its pathways. This document provides detailed application notes and protocols for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][4]
Signaling Pathways of this compound
This compound exerts its biological effects through various signaling pathways. Notably, it has been shown to interact with Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway to mediate anti-inflammatory effects.[2] Additionally, this compound can activate G protein-coupled receptor 40 (GPR40) to inhibit neutrophil mobility, further contributing to its anti-inflammatory properties.[5]
Figure 1: Simplified signaling pathways of this compound.
Quantitative Data Summary
The following tables summarize typical mass spectrometric parameters and reported concentration ranges of eicosanoids in biological samples. Note that concentrations of this compound can vary significantly depending on the biological matrix, species, and physiological or pathological state.
Table 1: Mass Spectrometry Parameters for Eicosanoid Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 317.2 | 259.2 | -18 |
| 14(15)-EpETE | 317.2 | 219.2 | -18 |
| 11(12)-EpETE | 317.2 | 179.2 | -20 |
| 8(9)-EpETE | 317.2 | 153.2 | -22 |
| 5(6)-EpETE | 317.2 | 115.1 | -25 |
| d8-17(18)-EpETE (Internal Standard) | 325.2 | 267.2 | -18 |
Note: Optimal collision energies may vary depending on the mass spectrometer used.[6]
Table 2: Exemplary Concentrations of Eicosanoids in Cell Culture Supernatants
| Eicosanoid Family | Analyte | Concentration Range (ng/10^6 cells) |
| Epoxyeicosatetraenoic Acids | This compound | 0.1 - 10 |
| 14(15)-EpETE | 0.5 - 25 | |
| Prostaglandins | PGE2 | 1 - 50 |
| Leukotrienes | LTB4 | 0.5 - 15 |
| Hydroxyeicosatetraenoic Acids | 5-HETE | 2 - 100 |
Note: These values are illustrative and can be influenced by cell type, stimulus, and culture conditions.[7]
Experimental Protocols
Protocol 1: Sample Preparation from Biological Fluids (e.g., Plasma, Cell Culture Media)
This protocol describes the extraction of this compound and other eicosanoids from liquid biological samples using solid-phase extraction (SPE).
Materials:
-
Biological sample (e.g., plasma, cell culture supernatant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard solution (e.g., deuterated this compound in ethanol)
-
Strata-X SPE columns or equivalent
-
Vacuum manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Thawing and Spiking: Thaw frozen samples on ice. To 1 mL of sample, add 10 µL of the internal standard solution.[8]
-
Protein Precipitation: Add 3 mL of cold methanol to the sample, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes at 4°C.
-
SPE Column Conditioning: While the sample is centrifuging, condition the SPE column by passing 2 mL of methanol followed by 2 mL of water through the column.[9]
-
Sample Loading: Decant the supernatant from the centrifuged sample and load it onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 10% methanol in water to remove polar impurities.[9]
-
Elution: Elute the eicosanoids from the column with 1 mL of methanol.[9]
-
Drying: Dry the eluate under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 63:37:0.02 water:acetonitrile:formic acid) for LC-MS/MS analysis.[9]
Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the separation and detection of this compound using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.02% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v)[6]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-85% B
-
8-9 min: 85-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-30% B
-
10.1-12 min: 30% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: See Table 1 for specific precursor and product ions.
Experimental Workflow
The overall workflow for the quantification of this compound from biological samples is depicted below.
Figure 2: General experimental workflow for LC-MS/MS analysis.
Conclusion
The protocols and information provided herein offer a robust framework for the reliable quantification of this compound in various biological samples. Adherence to these methodologies will enable researchers to generate high-quality, reproducible data, thereby advancing our understanding of the roles of this important lipid mediator in health and disease. The use of internal standards and careful sample preparation are critical for accurate quantification. The provided LC-MS/MS parameters can be optimized for specific instrumentation to achieve the best sensitivity and selectivity.
References
- 1. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 2. atsjournals.org [atsjournals.org]
- 3. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. lipidmaps.org [lipidmaps.org]
- 9. lipidmaps.org [lipidmaps.org]
Application Notes: Preparation and In Vitro Use of 17(18)-EpETE Stock Solutions
Introduction
17(18)-epoxyeicosatetraenoic acid, commonly abbreviated as 17(18)-EpETE or 17(18)-EEQ, is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2][3] This conversion is primarily mediated by cytochrome P450 (CYP) epoxygenases, such as CYP1A2.[1][3] this compound is recognized for its potent anti-inflammatory and vasodilatory properties, making it a molecule of significant interest in drug development and biomedical research.[4][5]
In vitro studies have shown that this compound exerts its effects through various signaling pathways. It is an agonist for the G protein-coupled receptor 40 (GPR40) and the sphingosine-1-phosphate receptor 1 (S1P1).[1][6] Its activation of these receptors can lead to the inhibition of neutrophil mobility and the suppression of inflammatory responses.[6] Furthermore, this compound can activate large-conductance calcium-activated potassium channels (KCa1.1/BK), leading to vasodilation, and can modulate pathways involving NF-κB and endothelial nitric oxide synthase (eNOS).[1][2]
A critical consideration for in vitro experiments is the rapid metabolism of this compound by soluble epoxide hydrolase (sEH), which converts it into the less active diol, 17,18-dihydroxy-eicosatetraenoic acid (17,18-diHETE).[3][7] To ensure a stable concentration and observe the desired biological effects, it is often necessary to co-administer an sEH inhibitor.[8][9]
Proper preparation of stock solutions is paramount for achieving accurate and reproducible experimental outcomes. This document provides detailed protocols for the preparation, storage, and use of this compound solutions for in vitro applications.
Data Presentation
Table 1: Physicochemical Properties of (±)this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | [1][10] |
| Molecular Weight | 318.5 g/mol | [1][10] |
| Purity | ≥90% | [1][11] |
| Formulation | Typically supplied as a solution in ethanol (B145695) (e.g., 100 µg/ml) or as a neat oil. | [1] |
Table 2: Solubility of (±)this compound
| Solvent | Solubility | Reference |
| Ethanol | ≥50 mg/mL | [1] |
| DMSO | ≥50 mg/mL | [1] |
| DMF | ≥50 mg/mL | [1] |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
Table 3: Storage and Stability
| Condition | Details | Reference |
| Storage Temperature | -20°C or -80°C for long-term storage. | [1][8] |
| Stability | ≥ 2 years when stored properly at -20°C. | [1][12] |
| Handling | Store under an inert gas like nitrogen or argon to prevent oxidation. | [8] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution (e.g., 10 mM)
This protocol describes how to prepare a concentrated stock solution from a neat oil or solid form of this compound.
Materials:
-
(±)this compound
-
Anhydrous Ethanol or DMSO
-
Inert gas (Nitrogen or Argon)
-
Glass vial with a PTFE-lined cap
-
Micropipettes
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 318.5 g/mol = 3.185 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound in a sterile glass vial.
-
Solvent Addition: Under a stream of inert gas to minimize oxidation, add the desired volume of anhydrous ethanol or DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex gently until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in vials flushed with inert gas. Store at -80°C for long-term stability.[8]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Working solutions should be prepared fresh on the day of the experiment from the primary stock solution.
Materials:
-
Primary stock solution of this compound (e.g., 10 mM)
-
Sterile cell culture medium or appropriate buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock: Remove an aliquot of the primary stock solution from the -80°C freezer and thaw it on ice.
-
Serial Dilution: Perform serial dilutions in the appropriate vehicle (e.g., cell culture medium) to achieve the final desired concentration. For example, to prepare a 1 µM working solution from a 10 mM stock:
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:100 by adding 5 µL of the stock to 495 µL of culture medium. This results in a 100 µM solution.
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:100 by adding 10 µL to 990 µL of culture medium. This yields the final 1 µM working solution.
-
-
Mixing: Gently vortex the working solution to ensure it is homogeneous before adding it to the cell culture or assay plate.
-
Application: Add the freshly prepared working solution to your in vitro system. Note that typical final concentrations used in cell-based assays range from the low nanomolar to the low micromolar range (e.g., 50 nM - 10 µM).[2][7][9]
Protocol 3: Co-treatment with a Soluble Epoxide Hydrolase (sEH) Inhibitor
To prevent the rapid degradation of this compound in cell culture, co-treatment with an sEH inhibitor is highly recommended.[8][9]
Procedure:
-
Prepare sEH Inhibitor Stock: Prepare a concentrated stock solution of an sEH inhibitor (e.g., t-TUCB) in DMSO, following the manufacturer's instructions. Store at -20°C or -80°C.[8]
-
Prepare Working Solution: On the day of the experiment, thaw the sEH inhibitor stock and dilute it in fresh culture medium to the desired final concentration (e.g., 1 µM).
-
Co-treatment: Add the sEH inhibitor to the cell culture system either simultaneously with or shortly before the addition of the this compound working solution.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Simplified signaling pathways of this compound and its metabolism.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Epoxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration | MDPI [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. Sapphire North America [sapphire-usa.com]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of 17(18)-EpETE in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It has garnered significant interest for its potent anti-inflammatory and anti-allergic properties demonstrated in various preclinical models. These notes provide detailed protocols and data for the in vivo administration of this compound in mouse models, focusing on its application in inflammatory and allergic disease research.
Data Presentation
Table 1: Summary of In Vivo Administration Protocols and Effects of this compound in Mice
| Mouse Model | This compound Formulation | Dosage | Administration Route | Key Findings |
| Contact Hypersensitivity (CHS) | 17(S),18(R)-EpETE | 10 ng, 100 ng, 1 µg per animal | Intraperitoneal (i.p.) | Dose-dependent inhibition of ear swelling; 100 ng showed significant anti-inflammatory activity.[1] |
| Contact Hypersensitivity (CHS) | Racemic (±)17,18-EpETE | 100 ng per animal | Intraperitoneal (i.p.) | Ameliorated contact hypersensitivity by inhibiting neutrophil mobility.[2] |
| Contact Hypersensitivity (CHS) | 17(S),18(R)-EpETE vs. 17(R),18(S)-EpETE | 100 ng per animal | Intraperitoneal (i.p.) | 17(S),18(R)-EpETE showed anti-inflammatory activity, while 17(R),18(S)-EpETE had little effect.[1] |
| Zymosan-induced Peritonitis | 12-OH-17,18-EpETE (metabolite) | Not specified | Not specified | Displayed potent anti-inflammatory action by limiting neutrophil infiltration.[3] |
| Eosinophilic Airway Inflammation | 12-OH-17,18-EpETE (metabolite) | Not specified | Intravenous (i.v.) | Attenuated airway eosinophilic inflammation.[4] |
| Diet-Induced Obesity | 17,18-EEQ (17,18-EpETE) with t-TUCB | 0.05 mg/kg/day | Osmotic minipump | Increased thermogenesis and improved metabolism.[5][6] |
Experimental Protocols
Protocol 1: Induction and Amelioration of Contact Hypersensitivity (CHS)
This protocol describes the induction of CHS in mice using 1-fluoro-2,4-dinitrofluorobenzene (DNFB) and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
C57BL/6J female mice (6-8 weeks old)[1]
-
1-fluoro-2,4-dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (4:1 mixture)
-
17(S),18(R)-EpETE
-
Vehicle control (e.g., 0.5% ethanol (B145695) in PBS)[1]
-
Micrometer
Procedure:
-
Sensitization:
-
Shave the abdominal skin of the mice.
-
Apply 25 µL of 0.5% (v/v) DNFB dissolved in acetone/olive oil to the shaved abdomen.[1]
-
-
Treatment:
-
Five days after sensitization, administer 17(S),18(R)-EpETE (e.g., 100 ng/animal) or vehicle control via intraperitoneal injection 30 minutes before the challenge.[1]
-
-
Challenge:
-
Apply 10 µL of 0.2% (v/v) DNFB to both sides of the right and left ears.[1]
-
-
Measurement:
-
Two days after the challenge, measure the ear thickness using a micrometer.[1]
-
A significant reduction in ear swelling in the this compound-treated group compared to the vehicle group indicates anti-inflammatory activity.
-
Protocol 2: Evaluation of Neutrophil Mobility Inhibition
This protocol outlines the investigation of this compound's effect on neutrophil mobility, a key mechanism in its anti-inflammatory action.
Materials:
-
GPR40-deficient mice and wild-type controls[1]
-
Chemoattractant (e.g., fMLP or LTB₄)
-
17(S),18(R)-EpETE
-
Bone marrow isolation reagents
-
Microscopy equipment for imaging pseudopod formation
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from the bone marrow of both wild-type and GPR40-deficient mice.
-
-
In Vitro Treatment and Stimulation:
-
Analysis:
-
Observe and quantify pseudopod formation using imaging analysis.
-
The inhibitory effect of 17(S),18(R)-EpETE on pseudopod formation is expected to be absent in neutrophils from GPR40-deficient mice, confirming the receptor's role.[1]
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Neutrophils
Caption: 17(S),18(R)-EpETE signaling cascade in neutrophils.
Experimental Workflow for Contact Hypersensitivity Model
References
- 1. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-OH-17,18-Epoxyeicosatetraenoic acid alleviates eosinophilic airway inflammation in murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: GPR40 Activation Assay for 17(18)-EpETE
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) on G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a key therapeutic target for type 2 diabetes, and understanding its activation by lipid metabolites like this compound is crucial.[1][2] The provided protocol outlines the necessary materials, step-by-step procedures, and data analysis methods for determining the potency and efficacy of this compound as a GPR40 agonist.
Introduction
G protein-coupled receptor 40 (GPR40/FFAR1) is predominantly expressed in pancreatic β-cells and plays a significant role in mediating glucose-stimulated insulin (B600854) secretion in response to medium and long-chain free fatty acids (FFAs).[2][3][4] This glucose-dependent mechanism makes GPR40 an attractive drug target for type 2 diabetes, as its activation may enhance insulin secretion with a reduced risk of hypoglycemia.[3][4]
This compound is a lipid metabolite derived from the ω-3 fatty acid eicosapentaenoic acid (EPA) through epoxidation by cytochrome P450 enzymes.[5][6] Studies have identified this compound as a signaling molecule that recognizes and activates GPR40, thereby inhibiting neutrophil mobility and showing anti-inflammatory effects.[5][7][8]
This application note details a robust and widely used method—the intracellular calcium mobilization assay—to quantify the activation of GPR40 by this compound.[9] This assay measures a key downstream event in the GPR40 signaling cascade, providing a reliable readout of receptor activation.
GPR40 Signaling Pathway
GPR40 primarily signals through the Gαq protein-coupled pathway.[1][10][11] Upon agonist binding, GPR40 undergoes a conformational change that activates the Gαq subunit.[9][12] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4][11] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][4][9] This transient increase in intracellular calcium is a hallmark of GPR40 activation.
Assay Principle & Experimental Workflow
The in vitro calcium mobilization assay is a cell-based functional assay that quantifies GPCR activation by measuring changes in intracellular calcium concentration.[13] Cells expressing the target receptor (GPR40) are pre-loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). This dye is non-fluorescent until it binds to free calcium in the cytosol. When an agonist like this compound activates GPR40 and triggers calcium release, the dye binds to the increased intracellular Ca2+, resulting in a sharp increase in fluorescence intensity.[9][14] This change is measured in real-time using a plate reader equipped with a fluorometer.
Detailed Experimental Protocol
This protocol is optimized for a 96-well or 384-well plate format.
Materials and Reagents
| Reagent/Material | Recommended Source/Specification |
| Cell Line | HEK293 or 1321N1 cells stably expressing human GPR40.[10][15] |
| Cell Culture Medium | DMEM, 10% FBS, 100 µg/ml hygromycin (for selection).[10] |
| Assay Plate | 96- or 384-well black, clear-bottom microplates. |
| Assay Buffer | HBSS (Hank's Balanced Salt Solution), 20 mM HEPES, 2.5 mM Probenecid, pH 7.4.[9][16] |
| Calcium Indicator Dye | Fluo-4 AM or other suitable calcium-sensitive dye. |
| Test Compound | This compound. |
| Positive Control Agonist | Linoleic Acid, TAK-875, or GW9508.[17][18] |
| Negative Control Antagonist | GW1100.[17][19] |
| Instrumentation | Fluorescence plate reader with kinetic read capability and automated liquid handling (e.g., FLIPR, FlexStation). |
Procedure
Step 1: Cell Preparation (Day 1)
-
Culture GPR40-expressing cells according to standard protocols.
-
Harvest cells and perform a cell count.
-
Seed the cells into the black, clear-bottom microplate at a density of 15,000-25,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Step 2: Dye Loading (Day 2)
-
Prepare the dye loading solution by reconstituting the fluorescent dye (e.g., Fluo-4 AM) in DMSO and then diluting it in the Assay Buffer. The final concentration will depend on the specific dye used (follow manufacturer's instructions).
-
Carefully aspirate the culture medium from the cell plate.
-
Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.[9]
Step 3: Compound Preparation (Day 2)
-
During the dye loading incubation, prepare serial dilutions of this compound and control agonists in Assay Buffer.
-
A typical starting concentration for the highest dose might be 100 µM, followed by 8-10 serial dilutions (e.g., 1:3 or 1:5).
-
Prepare a "no compound" (vehicle) control using only Assay Buffer.
-
If using an antagonist, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
Step 4: Assay Execution and Signal Detection (Day 2)
-
Set up the fluorescence plate reader to measure kinetic fluorescence (e.g., one reading per second for 120 seconds). Excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Place the cell plate and the compound plate into the instrument.
-
Initiate the reading sequence:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler will automatically add the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 90 seconds post-addition to capture the peak response.
-
Data Analysis
-
Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence to determine the response magnitude (ΔRFU - Relative Fluorescence Units).
-
Dose-Response Curve: Plot the normalized fluorescence response (ΔRFU) against the logarithm of the agonist concentration.
-
EC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.
Data Presentation: Comparative Agonist Activity
The following table summarizes the reported potency of several known GPR40 agonists in various assays. This data provides a benchmark for interpreting the results obtained for this compound.
| Compound | Assay Type | Cell Line | Potency (EC₅₀) | Reference(s) |
| This compound | Calcium Mobilization | hGPR40-HEK293 | To be determined | |
| 14,15-EET | Calcium Mobilization | hGPR40-HEK293 | 0.58 µM | [17][20] |
| 11,12-EET | Calcium Mobilization | hGPR40-HEK293 | 0.91 µM | [17][20] |
| Arachidonic Acid | Calcium Mobilization | hGPR40-HEK293 | 3.9 µM | [17] |
| GW9508 | Calcium Mobilization | hGPR40-HEK293 | 19 nM | [17] |
| AM-1638 | IP Accumulation | Not Specified | 1100 nM | [21] |
| AM-1638 | cAMP Accumulation | Not Specified | 160 nM | [21] |
| Compound 1 | Calcium Mobilization | Stably transfected | ~72 nM | [18] |
| Compound 1 | cAMP Accumulation | Stably transfected | ~126 nM | [18] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | Autofluorescence of compounds; spontaneous calcium oscillations. | Run a control plate with compounds but without cells; ensure a stable baseline before compound addition.[9] |
| Low Signal-to-Noise Ratio | Low receptor expression; insufficient dye loading; cell death. | Verify receptor expression; optimize dye concentration and loading time; check cell viability. |
| High Well-to-Well Variability | Uneven cell seeding; pipetting errors. | Ensure a single-cell suspension before seeding; use calibrated pipettes or automated liquid handlers. |
| No Response to Control Agonist | Inactive agonist; incorrect buffer composition; problem with cell line. | Use a fresh, validated batch of control agonist; verify buffer pH and components; confirm GPR40 expression. |
Conclusion
The in vitro calcium mobilization assay is a powerful and high-throughput compatible method for screening and characterizing GPR40/FFAR1 agonists.[9] By following this detailed protocol, researchers can effectively determine the potency and efficacy of this compound, contributing to a better understanding of its biological function and its potential as a therapeutic modulator of GPR40.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. proteopedia.org [proteopedia.org]
- 5. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. revvity.com [revvity.com]
- 16. bms.kr [bms.kr]
- 17. researchgate.net [researchgate.net]
- 18. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 17(18)-EpETE-Induced Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 epoxygenases. Emerging evidence highlights its role in various physiological processes, including the regulation of inflammation and cardiovascular function. A key mechanism underlying the cellular effects of this compound involves its ability to modulate intracellular calcium ([Ca²⁺]i) signaling pathways. These application notes provide detailed protocols and background information for measuring and characterizing this compound-induced calcium signaling in vitro.
Signaling Pathways of this compound-Induced Calcium Mobilization
This compound has been shown to interact with specific G protein-coupled receptors (GPCRs) to initiate downstream signaling cascades that lead to an increase in intracellular calcium. The primary receptors implicated are G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), and Sphingosine-1-Phosphate Receptor 1 (S1P₁).[1][2] The stereochemistry of this compound is crucial, as different enantiomers can exhibit distinct biological activities.[3]
The 17(S),18(R)-EpETE enantiomer preferentially activates GPR40.[3] GPR40 is coupled to the Gq alpha subunit (Gαq), which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This initial release can be followed by a sustained influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE) and L-type calcium channels.
(±)this compound is also an agonist of the S1P₁ receptor.[1] S1P₁ receptor activation can also lead to an increase in intracellular calcium. Additionally, the 17(R),18(S)-EpETE enantiomer has been reported to be a potent vasodilator that stimulates calcium-activated potassium channels, which is indicative of an increase in intracellular calcium levels.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of this compound with its receptors and its effects on calcium-related signaling.
| Parameter | Value | Compound | Receptor | Cell Type | Reference |
| Kᵢ | 0.57 nM | (±)this compound | S1P₁ | - | [1] |
| EC₅₀ (Receptor Activation) | 8.93 nM | (±)this compound | S1P₁ | HEK293T | [1] |
| EC₅₀ (Anti-arrhythmic effect) | ~1-2 nM | 17(R),18(S)-EpETE | - | Neonatal Rat Cardiomyocytes | [4][5] |
| Effective Concentration (K⁺ channel activation) | 100 nM | (±)this compound | KCa1.1/BK | Rat Vascular Smooth Muscle Cells | [1] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Mobilization using a Fluorescence Plate Reader (e.g., FlexStation)
This protocol is suitable for medium- to high-throughput screening of this compound and its analogues for their ability to induce intracellular calcium mobilization in a population of cells.
Materials and Reagents:
-
Cell Line: A cell line endogenously expressing GPR40 or S1P₁ (e.g., HEK293, CHO, or specific neuronal or endothelial cell lines) or a cell line recombinantly overexpressing the receptor of interest.
-
This compound: Prepare a stock solution (e.g., 10 mM in ethanol (B145695) or DMSO) and make serial dilutions in the assay buffer.
-
Fluorescent Calcium Indicator: Fluo-4 AM or a FLIPR Calcium Assay Kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid (B1678239) (optional): An anion transport inhibitor to prevent dye leakage. Prepare a stock solution in the assay buffer.
-
Pluronic F-127: To aid in the solubilization of the AM ester dye.
-
Positive Control: A known agonist for the receptor of interest (e.g., a known GPR40 agonist) or a calcium ionophore like ionomycin.
-
Antagonist (optional): A known antagonist for GPR40 or S1P₁ to confirm receptor-specific effects.
-
Equipment: Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FlexStation).
-
Plates: Black-walled, clear-bottom 96-well or 384-well plates.
Procedure:
-
Cell Plating: The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (typically 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer. If used, add probenecid (1-2.5 mM) to this solution.
-
Remove the culture medium from the cells and wash once with the assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature in the dark.
-
-
Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye. Leave a final volume of buffer in each well as required by the instrument.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of this compound, a positive control, and a vehicle control in the assay buffer.
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Program the instrument to record a stable baseline fluorescence for 10-20 seconds.
-
Automate the addition of the compounds from the compound plate to the cell plate.
-
Immediately begin kinetic measurement of the fluorescence signal for at least 2-3 minutes.
-
Data Analysis: The change in intracellular calcium is measured as the increase in fluorescence intensity over the baseline. The peak fluorescence response is typically used to generate dose-response curves and calculate EC₅₀ values.
Protocol 2: Differentiating Between Intracellular Calcium Release and Extracellular Calcium Influx
This protocol helps to determine the source of the this compound-induced calcium increase.
Procedure:
-
Follow the cell preparation and dye loading steps as described in Protocol 1.
-
To assess the contribution of intracellular stores, perform the assay in a calcium-free assay buffer (HBSS without Ca²⁺, supplemented with a calcium chelator like 1 mM EGTA).
-
Stimulate the cells with this compound and measure the transient calcium peak, which will be due to release from intracellular stores.
-
To assess the contribution of extracellular influx, after the initial peak in calcium-free buffer has returned to baseline, add a solution containing CaCl₂ to restore the extracellular calcium concentration. Any subsequent increase in fluorescence will be due to calcium influx from the extracellular space.
-
Compare the results obtained in the presence and absence of extracellular calcium to determine the relative contributions of intracellular release and extracellular influx.
Troubleshooting
-
Low Signal:
-
Increase the concentration of this compound.
-
Optimize the dye loading time and concentration for the specific cell line.
-
Ensure the cell line expresses the target receptor.
-
-
High Background:
-
Ensure thorough washing after dye loading.
-
Reduce the dye concentration.
-
Consider using a background suppressor if available in the assay kit.
-
-
Cell Detachment:
-
Use plates coated with an appropriate extracellular matrix protein (e.g., poly-D-lysine, fibronectin).
-
Handle the plates gently during washing steps.
-
These protocols and background information provide a solid foundation for investigating the role of this compound in calcium signaling. As with any assay, optimization for specific cell types and experimental conditions is recommended to ensure robust and reproducible results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 17(18)-Epoxyeicosatetraenoic Acid (17(18)-EpETE) in Experimental Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA), in various experimental models of inflammation. This compound has demonstrated potent anti-inflammatory properties, making it a promising therapeutic candidate for a range of inflammatory diseases.
Introduction to this compound and its Anti-Inflammatory Properties
This compound is an epoxy fatty acid that has been shown to exert significant anti-inflammatory effects in both in vitro and in vivo models. Its mechanisms of action are primarily mediated through the activation of G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] Activation of these receptors leads to the downstream modulation of key inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38-MAPK).[1][4] This results in a reduction of pro-inflammatory cytokine production and immune cell infiltration.
It is crucial to note that the anti-inflammatory effects of this compound are stereospecific. The 17(S),18(R)-EpETE enantiomer is responsible for the potent anti-inflammatory activity observed in models of contact hypersensitivity, while the 17(R),18(S)-EpETE enantiomer is associated with vasodilatory effects.[5][6] Therefore, the use of stereochemically pure enantiomers is highly recommended for targeted therapeutic development.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound in various inflammatory models.
Table 1: In Vitro Efficacy of this compound
| Model System | Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Effect | Quantitative Result | Reference |
| Human Bronchial Explants | Bronchial Tissue | TNF-α | 1 µM | Reduction in contractile reactivity | Significant decrease in methacholine-induced contraction | [4] |
| Human Bronchial Explants | Bronchial Tissue | TNF-α | 1 µM | Inhibition of COX-2 expression | Reversal of TNF-α-induced COX-2 upregulation | [4] |
| Human Endothelial Cells | HUVECs | TNF-α | Not specified | Inhibition of VCAM-1 expression | - | [7] |
| Neutrophils | Mouse Bone Marrow | fMLP | 100 nM | Inhibition of pseudopod formation | Significant reduction in pseudopod-positive cells | [6] |
| HEK293 Cells | HEK293 | - | 0.01 - 10 µM | GPR40 Activation | EC50 ~1 µM | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Inflammatory Model | This compound Dose | Route of Administration | Measured Effect | Quantitative Result | Reference |
| Mouse | Contact Hypersensitivity (DNFB) | 1 µ g/animal | Intraperitoneal | Reduction in ear swelling | Significant decrease in ear thickness compared to vehicle | [6] |
| Mouse | Contact Hypersensitivity (DNFB) | 100 ng/animal | Intraperitoneal | Reduction in neutrophil infiltration | Significant decrease in the number of neutrophils in inflamed ears | [6] |
| Cynomolgus Macaque | Contact Hypersensitivity (DNFB) | Topical application | Topical | Amelioration of skin inflammation | Reduced reddening and eczema | [2][9] |
| Mouse | Zymosan-Induced Peritonitis | Not specified | - | Reduction of neutrophil infiltration | - | [10] |
Signaling Pathways of this compound in Inflammation
The anti-inflammatory effects of this compound are mediated through distinct signaling pathways. The following diagrams illustrate the key molecular interactions.
Caption: Signaling pathways of this compound in inflammation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Model: Contact Hypersensitivity (CHS) in Mice
This model is used to assess the efficacy of this compound in a T-cell-mediated skin inflammation model.
Materials:
-
2,4-dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (4:1 vehicle)
-
17(S),18(R)-EpETE
-
Phosphate-buffered saline (PBS) with 0.5% ethanol (B145695) (vehicle for 17,18-EpETE)
-
Micrometer for ear thickness measurement
-
8-week-old female BALB/c mice
Protocol:
-
Sensitization Phase (Day 0):
-
Shave the abdomen of the mice.
-
Apply 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.
-
-
Elicitation Phase (Day 5):
-
Measure the baseline ear thickness of both ears using a micrometer.
-
Apply 20 µL of 0.2% DNFB in acetone/olive oil vehicle to both sides of the right ear. The left ear serves as a control.
-
-
Treatment:
-
Administer 17(S),18(R)-EpETE (e.g., 100 ng or 1 µg per animal) or vehicle intraperitoneally 30 minutes before the elicitation phase.[6]
-
-
Measurement of Inflammation:
-
24 hours after the elicitation, measure the ear thickness of both ears.
-
The degree of ear swelling is calculated as the difference between the ear thickness at 24 hours and the baseline measurement.
-
-
Histological Analysis (Optional):
-
Euthanize the mice and collect the ear tissue.
-
Fix the tissue in 10% formalin, embed in paraffin, and section.
-
Stain with Hematoxylin and Eosin (H&E) to visualize immune cell infiltration.
-
Perform immunohistochemistry for neutrophil markers (e.g., Ly-6G) to quantify neutrophil infiltration.
-
Caption: Experimental workflow for the contact hypersensitivity model.
In Vivo Model: Zymosan-Induced Peritonitis in Mice
This model is used to evaluate the effect of this compound on acute, neutrophil-driven inflammation.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
This compound
-
PBS (vehicle for 17,18-EpETE)
-
8-week-old male C57BL/6 mice
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly-6G, anti-F4/80)
Protocol:
-
Induction of Peritonitis:
-
Prepare a suspension of Zymosan A in sterile saline (e.g., 1 mg/mL).
-
Inject 0.5 mL of the zymosan suspension intraperitoneally into each mouse.[11]
-
-
Treatment:
-
Administer this compound or vehicle intraperitoneally at a desired time point (e.g., 30 minutes before or concurrently with zymosan injection).
-
-
Peritoneal Lavage:
-
At a specified time point after zymosan injection (e.g., 4 hours), euthanize the mice.
-
Inject 5 mL of cold PBS into the peritoneal cavity.
-
Gently massage the abdomen and then aspirate the peritoneal fluid.
-
-
Cell Counting and Analysis:
-
Centrifuge the collected peritoneal fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Perform a total cell count using a hemocytometer.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).
-
Analyze the cell populations by flow cytometry to determine the number and percentage of neutrophils and other immune cells.
-
-
Cytokine Analysis (Optional):
-
Use the supernatant from the peritoneal lavage fluid to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Caption: Experimental workflow for the zymosan-induced peritonitis model.
Conclusion
This compound is a promising anti-inflammatory agent with a well-defined mechanism of action. The experimental models and protocols outlined in these application notes provide a robust framework for researchers to investigate the therapeutic potential of this compound and its analogs in various inflammatory conditions. Careful consideration of the stereospecificity of this compound is essential for obtaining accurate and reproducible results.
References
- 1. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. atsjournals.org [atsjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
Optimizing the Delivery of 17(18)-EpETE in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, this compound is gaining significant attention for its potent anti-inflammatory and pro-resolving properties. These characteristics make it a compelling molecule for therapeutic development in a range of inflammatory diseases. However, its hydrophobic nature and rapid metabolism in vitro present considerable challenges for consistent and effective delivery to cultured cells.
These application notes provide a comprehensive guide to optimizing the delivery of this compound in cell culture systems. The following sections detail the mechanism of action of this compound, summarize key quantitative data, and offer detailed protocols for its preparation and application to cell cultures.
Mechanism of Action and Cellular Signaling
This compound exerts its biological effects primarily through the activation of specific G-protein coupled receptors (GPCRs). The primary receptor identified for this compound is GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1). Upon binding to GPR40, this compound initiates a signaling cascade that ultimately suppresses inflammatory responses. Additionally, some studies suggest that this compound may also signal through the sphingosine-1-phosphate receptor 1 (S1P1).
A critical consideration for in vitro studies is the rapid enzymatic degradation of this compound by soluble epoxide hydrolase (sEH) into its less active diol form, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). Therefore, the co-administration of a potent sEH inhibitor is essential to maintain the effective concentration of this compound and observe its biological activity.
Figure 1: this compound signaling and metabolism.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Type | Concentration | Observed Effect | Citation |
| EC50 | Murine Brown Preadipocytes | ~1 µM (with sEH inhibitor) | Promotion of brown adipogenesis | [1][2] |
| Effective Concentration | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Inhibition of VCAM-1 expression | |
| Effective Concentration | Neutrophils | 10 nM - 1 µM | Inhibition of chemotaxis | |
| sEH Inhibitor (t-TUCB) Concentration | Murine Brown Preadipocytes | 1 µM | Potentiation of this compound effects | [1][2] |
| Half-life in cell culture | Not specified | Highly variable (minutes) | Rapid degradation without sEH inhibitor | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder or as supplied by manufacturer)
-
Anhydrous ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in anhydrous ethanol or DMSO. For example, to prepare 1 mL of a 1 mM stock solution of this compound (Molecular Weight: 318.48 g/mol ), dissolve 0.318 mg in 1 mL of solvent.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Note: The final concentration of the solvent in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of this compound-BSA Complex
Objective: To prepare a complex of this compound with fatty acid-free Bovine Serum Albumin (BSA) to enhance its solubility and delivery in serum-free or low-serum media.[3]
Materials:
-
This compound stock solution (1 mM in ethanol)
-
Fatty acid-free BSA
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Water bath at 37°C
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free cell culture medium.
-
Warm the BSA solution to 37°C in a water bath.
-
Slowly add the desired amount of the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 1:1 to 5:1 (this compound:BSA) is a good starting point for optimization.
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.
-
The this compound-BSA complex is now ready for dilution into the cell culture medium to the desired final concentration.
Figure 2: Workflow for preparing this compound-BSA complex.
Protocol 3: Treatment of Cultured Cells with this compound
Objective: To treat cultured cells with this compound to assess its biological activity.
Materials:
-
Cultured cells of interest (e.g., HUVECs, macrophages)
-
Complete cell culture medium
-
This compound stock solution or this compound-BSA complex
-
sEH inhibitor stock solution (e.g., t-TUCB at 1 mM in DMSO)
-
Vehicle control (ethanol or DMSO, or BSA solution)
Procedure:
-
Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Prepare the treatment medium by diluting the this compound stock solution or the this compound-BSA complex to the desired final concentration in the complete cell culture medium.
-
Crucially, add the sEH inhibitor to the treatment medium at a final concentration of 1 µM.
-
Also prepare a vehicle control medium containing the same final concentration of ethanol, DMSO, or BSA solution as the treatment medium.
-
Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with the desired downstream analysis (e.g., RNA extraction for gene expression analysis, protein extraction for western blotting, or cell-based assays).
Figure 3: General workflow for cell treatment.
Troubleshooting and Optimization
-
Low or no biological activity: This is most commonly due to the rapid degradation of this compound. Ensure that a potent sEH inhibitor is always included in the treatment medium. Also, confirm the quality and storage conditions of the this compound stock.
-
Cell toxicity: High concentrations of the solvent (ethanol or DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture medium is as low as possible (ideally ≤ 0.1%). If toxicity is still observed, consider using the BSA complexation method.
-
Precipitation of this compound: Due to its hydrophobic nature, this compound may precipitate in aqueous solutions. Using a BSA complex can significantly improve its solubility. When preparing dilutions, add the this compound stock to the medium with gentle mixing.
By following these guidelines and protocols, researchers can achieve more consistent and reliable results in their in vitro studies of this compound, ultimately advancing our understanding of this promising therapeutic agent.
References
- 1. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 17(18)-EpETE Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: 17,18-epoxyeicosatetraenoic acid (17,18-EpETE) is a bioactive lipid metabolite derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the action of cytochrome P450 (CYP) epoxygenases.[1][2] This epoxide and its corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE), formed by soluble epoxide hydrolase (sEH), are involved in various physiological processes, including the regulation of inflammation and vascular tone.[3][4] Accurate quantification of these metabolites is crucial for understanding their roles in health and disease. While liquid chromatography-mass spectrometry (LC-MS) is commonly used, gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and sensitivity, particularly for targeted analyses, following appropriate derivatization.[5] This document provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 17(18)-EpETE and its primary metabolite, 17,18-DiHETE, from biological matrices using GC-MS.
Signaling Pathways of this compound
This compound exerts its biological effects through multiple signaling pathways. It has been shown to possess potent anti-inflammatory properties by targeting receptors and intracellular signaling cascades.[3][6] Key pathways include activation of G protein-coupled receptor 40 (GPR40) to inhibit neutrophil mobility and modulation of the p38 MAP kinase and PPARγ pathways to reduce inflammatory responses.[3][6][7]
Caption: Signaling pathways of this compound.
Experimental Workflow
The analytical workflow involves several critical steps: sample extraction to isolate lipids, derivatization to make the analytes volatile, and finally, separation and detection by GC-MS. Each step must be optimized to ensure high recovery and accurate quantification.
Caption: Workflow for this compound metabolite analysis by GC-MS.
Experimental Protocols
This section details the methodologies for the analysis of this compound and its diol metabolite, 17,18-DiHETE.
Materials and Reagents
-
Standards: this compound, 17,18-DiHETE, and deuterated internal standards (e.g., this compound-d11).
-
Solvents: Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Hexane (all HPLC or LC-MS grade).
-
Reagents: Acetic acid, Formic acid, Pyridine (B92270).
-
Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]
-
Solid Phase Extraction (SPE) Cartridges: C18 or Strata-X reversed-phase cartridges.[5][9]
Sample Preparation and Extraction
This protocol is adapted from established methods for eicosanoid extraction.[5][9][10]
-
Homogenization (for tissue): Homogenize tissue samples in a suitable buffer (e.g., PBS) on ice.
-
Internal Standard Spiking: To 500 µL of plasma or tissue homogenate, add the deuterated internal standard mixture to correct for extraction efficiency and matrix effects.[9]
-
Protein Precipitation: Add 1 mL of cold methanol, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[5]
-
Load the supernatant from the previous step onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.[5]
-
Elute the analytes with 2 mL of ethyl acetate or methanol.
-
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at room temperature.
Derivatization Protocol
Derivatization is essential to convert the non-volatile carboxylic acid and hydroxyl groups into volatile trimethylsilyl (B98337) (TMS) ethers and esters for GC analysis.[11][12]
-
To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70-80°C for 45-60 minutes to ensure complete derivatization.[8]
-
Cool the vial to room temperature before injection into the GC-MS system.
GC-MS Instrumental Analysis
The following are typical instrument parameters. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1-2 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 240°C.
-
Ramp 2: 5°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[13]
-
Data Presentation
Quantitative analysis is performed by monitoring specific ions for each derivatized analyte and its corresponding internal standard. The table below lists the expected derivatives and representative mass-to-charge (m/z) ratios for SIM analysis. Note that exact retention times and mass fragments should be confirmed by injecting pure standards.
| Metabolite | Derivative | Putative Quantifier Ion (m/z) | Putative Qualifier Ions (m/z) |
| This compound | This compound-TMS ester | 375 [M-15]⁺ | 390 [M]⁺, 73 |
| 17,18-DiHETE | 17,18-DiHETE-di-TMS ether, TMS ester | 495 [M-15]⁺ | 510 [M]⁺, 173, 73 |
Note: The quantifier and qualifier ions are predictive and must be empirically determined. The ion at m/z 73 is a characteristic fragment of TMS derivatives. The quantifier ion is typically a unique and abundant fragment, while qualifier ions are used for confirmation.
Conclusion
The GC-MS method detailed here, involving solid-phase extraction and silylation, provides a robust and sensitive approach for the quantification of this compound and its diol metabolite. This protocol serves as a comprehensive guide for researchers in pharmacology and drug development, enabling the precise measurement of these critical lipid mediators in various biological samples. Accurate profiling of these metabolites will further elucidate their role in inflammatory and cardiovascular diseases, potentially identifying new therapeutic targets.
References
- 1. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. atsjournals.org [atsjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 11. chemrxiv.org [chemrxiv.org]
- 12. escholarship.org [escholarship.org]
- 13. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: 17(18)-EpETE Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) in various solvents and buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of this compound?
A1: Stock solutions of this compound, typically supplied in an organic solvent such as ethanol (B145695), should be stored at -20°C. Under these conditions, the compound is stable for at least two years. For longer-term storage, some commercial suppliers provide this compound in an amber ampule under argon, which can extend stability to five years or more at -20°C. To prevent solvent evaporation and degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.
Q2: What is the best way to prepare aqueous solutions of this compound for my experiments?
A2: To prepare an aqueous solution from an organic stock, the organic solvent should be evaporated under a gentle stream of nitrogen. The resulting neat oil can then be dissolved in the aqueous buffer of choice. It is crucial to ensure that the residual amount of organic solvent is minimal, as it may have physiological effects. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.
Q3: How stable is this compound in aqueous buffers?
A3: this compound is unstable in aqueous solutions and it is strongly recommended not to store aqueous solutions for more than one day. The epoxide ring is susceptible to hydrolysis, which is accelerated by acidic conditions.
Q4: What are the main degradation products of this compound?
A4: The primary degradation product of this compound is its corresponding diol, 17,18-dihydroxyeicosatrienoic acid (17,18-DiHETE), formed by the hydrolysis of the epoxide ring. This hydrolysis can occur spontaneously in aqueous environments and is enzymatically catalyzed by soluble epoxide hydrolase (sEH). Other degradation pathways include auto-oxidation, esterification, and β-oxidation.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of this compound activity in my in vitro assay. | Degradation of this compound in aqueous media. | Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions. If possible, include a soluble epoxide hydrolase inhibitor (sEHi) in the assay medium to prevent enzymatic degradation.[1][2] |
| High variability in my analytical measurements of this compound. | Instability during sample preparation and analysis. | Minimize the time samples are at room temperature. Use an autosampler set to 4°C.[4] Acidification of samples for extraction should be done cautiously as low pH can degrade the epoxide.[5] Consider using a deuterated internal standard for accurate quantification. |
| I am detecting high levels of 17,18-DiHETE in my samples. | Hydrolysis of this compound. | This indicates that your this compound has degraded. Ensure proper storage of stock solutions and immediate use of aqueous solutions. If working with biological samples, consider adding an sEH inhibitor during sample collection and processing. |
| My this compound stock solution has a lower concentration than expected. | Solvent evaporation. | Store stock solutions in tightly sealed vials. For long-term storage, consider ampules sealed under inert gas. Before use, briefly centrifuge the vial to ensure all liquid is at the bottom. |
Data Presentation: Stability of this compound
Table 1: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability | Notes |
| Ethanol | -20°C | ≥ 2 years | Supplied as a solution in ethanol. Aliquot to avoid repeated freeze-thaw cycles. |
| Ethanol | -20°C | ≥ 5 years | When supplied in an amber ampule with headspace purged with argon to prevent oxidation. |
Table 2: Solubility of this compound
| Solvent/Buffer | Approximate Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 50 mg/mL |
| PBS (pH 7.2) | 1 mg/mL |
Table 3: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Effect on Stability | Recommendation |
| pH | Decreased stability in acidic conditions due to acid-catalyzed hydrolysis of the epoxide ring. | Maintain a neutral or slightly basic pH if experimentally feasible. Avoid acidic buffers for storage. |
| Temperature | Higher temperatures accelerate degradation. | Prepare and use aqueous solutions at the lowest practical temperature. Store on ice for short-term handling. |
| Enzymes | Soluble epoxide hydrolase (sEH) rapidly hydrolyzes this compound to 17,18-DiHETE. | In biological systems, consider the use of an sEH inhibitor to increase the half-life of this compound.[1][2] |
| Time | Degradation occurs over time in aqueous solutions. | Use freshly prepared aqueous solutions and do not store for more than one day. |
| Oxygen | Susceptible to auto-oxidation. | For long-term storage of stock solutions, use of an inert gas like argon is recommended. Minimize exposure of aqueous solutions to air. |
Experimental Protocols
Protocol for Assessing this compound Stability in a Buffer
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using LC-MS/MS.
Materials:
-
This compound stock solution in ethanol
-
17,18-DiHETE analytical standard
-
Deuterated this compound internal standard (e.g., this compound-d11)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol (B129727), water, formic acid)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Preparation of this compound Working Solution:
-
Take a known volume of the this compound ethanol stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen.
-
Reconstitute the neat oil in the aqueous buffer of interest to a final concentration of 1 µM.
-
-
Incubation:
-
Aliquot the this compound working solution into multiple vials.
-
Incubate the vials at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.
-
Immediately add the internal standard to the collected sample.
-
Stop the reaction and prepare the sample for extraction, for example, by adding ice-cold methanol.
-
-
Sample Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol) to remove salts and polar impurities.
-
Elute the this compound and its metabolites with an appropriate organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the initial mobile phase.
-
Inject the sample into an LC-MS/MS system equipped with a C18 column.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid) to separate this compound and 17,18-DiHETE.
-
Monitor the parent and daughter ions for this compound, 17,18-DiHETE, and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Quantify the concentration of this compound and 17,18-DiHETE at each time point relative to the internal standard.
-
Plot the concentration of this compound as a function of time to determine its stability.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 17(18)-EpETE by LC-MS
Welcome to the technical support center for the quantification of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound by LC-MS?
A1: The primary challenges in accurately quantifying this compound include its chemical instability, rapid metabolism, low endogenous concentrations, and the presence of isomeric forms.[1][2] Like other epoxy fatty acids, this compound is sensitive to acidic conditions and can be readily hydrolyzed to its corresponding diol, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[2] Furthermore, its biological activity is stereospecific, necessitating chiral chromatography to separate the 17(R),18(S) and 17(S),18(R) enantiomers.[3] Matrix effects during LC-MS analysis can also significantly impact ionization efficiency and, consequently, quantification.
Q2: How can I improve the stability of this compound during sample preparation and storage?
A2: To minimize the degradation of this compound, it is crucial to handle samples at low temperatures and avoid acidic conditions. Samples should be processed promptly after collection and stored at -80°C.[3] The use of antioxidants, such as butylated hydroxytoluene (BHT), during extraction can help prevent oxidative degradation. It is also advisable to perform extractions and solvent evaporations under a gentle stream of nitrogen.
Q3: What type of internal standard should I use for accurate quantification?
A3: A stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (e.g., this compound-d4 or -d8), is highly recommended for the most accurate quantification. SIL-IS closely mimics the chromatographic behavior and ionization efficiency of the endogenous analyte, effectively compensating for matrix effects and variations in sample recovery during preparation.
Q4: Should I use positive or negative ionization mode for LC-MS/MS analysis of this compound?
A4: Negative ion electrospray ionization (ESI) is generally preferred for the analysis of eicosanoids, including this compound, due to the presence of the carboxylic acid moiety, which readily forms a [M-H]⁻ ion.[1][4] This mode often provides higher sensitivity and more specific fragmentation for this class of compounds.
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Degradation: The analyte may have degraded during sample collection, storage, or extraction due to acidic conditions or enzymatic activity.[2] | - Ensure samples are collected and stored properly (on ice, then -80°C). - Work quickly and at low temperatures during sample preparation. - Avoid exposure to acidic conditions. |
| Poor Extraction Recovery: The chosen extraction method (SPE or LLE) may not be optimal for this compound. | - Optimize the SPE protocol (sorbent type, wash, and elution solvents). - For LLE, test different organic solvents and pH conditions. - Use a stable isotope-labeled internal standard to assess and correct for recovery. | |
| Inefficient Ionization: Suboptimal ESI source conditions or the presence of co-eluting matrix components can suppress the ionization of this compound. | - Optimize ESI parameters (e.g., spray voltage, gas flows, temperature). - Improve chromatographic separation to remove interfering matrix components. - Consider a more rigorous sample clean-up procedure. | |
| High Variability in Results | Inconsistent Sample Preparation: Variations in extraction efficiency between samples. | - Standardize the entire sample preparation workflow. - Ensure precise and consistent addition of the internal standard to all samples at the beginning of the procedure. |
| Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix. | - Use a stable isotope-labeled internal standard. - Improve chromatographic separation to better resolve this compound from matrix interferences. - Evaluate different sample preparation techniques to reduce matrix components. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample onto the analytical column. | - Dilute the sample extract before injection. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase is not optimal for the analyte or column chemistry. | - Adjust the mobile phase pH with a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) for negative ion mode). - Optimize the organic solvent gradient. | |
| Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase. | - Wash the column with a strong solvent. - If the problem persists, replace the analytical column. | |
| Co-elution of Isomers | Inadequate Chromatographic Resolution: The analytical column and method are not capable of separating the 17(R),18(S) and 17(S),18(R) enantiomers. | - Use a chiral stationary phase (CSP) column specifically designed for separating fatty acid enantiomers.[3] - Optimize the mobile phase composition and temperature for chiral separation. |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in human plasma. It is important to note that these values can vary significantly depending on the study population, analytical methodology, and whether the reported values represent free or total (free + esterified) concentrations.
| Biological Matrix | Analyte | Concentration Range (nM) | Study Population/Conditions | Reference |
| Human Plasma | This compound | Baseline: ~0.5 - 1.5 nM | Healthy volunteers | [5] |
| Human Plasma | This compound | Peak after supplementation: ~2.48 ± 0.29 nM | Following a single dose of long-chain omega-3 PUFA | [5] |
| Human Plasma | 17,18-DiHETE | Baseline: ~0.2 - 0.5 nM | Healthy volunteers | [5] |
| Human Plasma | 17,18-DiHETE | Peak after supplementation: ~0.71 ± 0.06 nM | Following a single dose of long-chain omega-3 PUFA | [5] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for specific sample types and LC-MS systems.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of deuterated this compound internal standard.
-
Protein Precipitation: Add 300 µL of cold methanol (B129727), vortex, and centrifuge to pellet proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the this compound and other lipids with 1 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol/water 50:50, v/v) for LC-MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of this compound. Optimization will be necessary for your specific instrument and column.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used. For chiral separation, a specific chiral stationary phase column is required.[3]
-
Mobile Phase A: Water with 0.1% acetic acid or 0.02% formic acid (for negative ion mode).
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v).
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[4]
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for this compound are typically:
-
Precursor Ion (Q1): m/z 317.2 [M-H]⁻
-
Product Ion (Q3): A common product ion is m/z 259, corresponding to a loss of the epoxide-containing chain fragment.[4] Other transitions may also be monitored for confirmation.
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: A typical experimental workflow for the quantification of this compound by LC-MS/MS.
Troubleshooting Logic for Low this compound Signal
Caption: A decision tree to troubleshoot low signal intensity for this compound in LC-MS analysis.
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound, highlighting its interaction with GPR40.[3][6]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase of EPA-derived hydroxy, epoxy and dihydroxy fatty acid levels in human plasma after a single dose of long-chain omega-3 PUFA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 17(18)-EpETE during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) during sample preparation. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and ensure accurate, reproducible results.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the this compound sample preparation process, providing potential causes and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound is primarily caused by two factors:
-
Enzymatic Hydrolysis: The enzyme soluble epoxide hydrolase (sEH) rapidly converts this compound to its less active diol form, 17,18-dihydroxy-eicosatetraenoic acid (17,18-DiHETE).[1][2] This is a major pathway for its biological inactivation.
-
Chemical Instability (Acid-Catalyzed Hydrolysis): The epoxide ring of this compound is susceptible to opening under acidic conditions, leading to the formation of 17,18-DiHETE.[3] While acidification is often necessary for efficient extraction, prolonged exposure to low pH can lead to significant degradation.
Q2: I am seeing high levels of 17,18-DiHETE and low levels of this compound in my samples. What could be the cause?
A2: This is a common issue and can be attributed to several factors during your sample preparation:
-
sEH Activity: If not properly inhibited, endogenous sEH will hydrolyze this compound to 17,18-DiHETE.
-
Sample pH: Prolonged exposure of your sample to acidic conditions, especially during solid-phase extraction (SPE), can cause chemical hydrolysis of the epoxide.
-
Sample Handling and Storage: Delays in processing, improper storage temperatures, and multiple freeze-thaw cycles can all contribute to enzymatic and chemical degradation.
Q3: What is the optimal pH for extracting this compound?
A3: A pH of approximately 3.5 is often recommended for the solid-phase extraction of eicosanoids. This ensures that the carboxylic acid group of this compound is protonated, which is necessary for its retention on C18 columns. However, it is crucial to minimize the time the sample is exposed to this acidic pH to prevent hydrolysis of the epoxide ring.
Q4: How should I store my samples to ensure the stability of this compound?
A4: For long-term storage, samples should be kept at -80°C.[4][5][6] One study showed that while some degradation of this compound was observed at -80°C over 9 months, it was more stable than at higher temperatures.[4] It is also advisable to minimize freeze-thaw cycles. For short-term handling during sample preparation, always keep samples on ice.
Q5: Can I use antioxidants during sample preparation?
A5: Yes, the use of antioxidants such as butylated hydroxytoluene (BHT) is recommended to prevent autooxidation of polyunsaturated fatty acids like this compound.[6] BHT can be added to the extraction solvent.
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Degradation: Enzymatic or acid-catalyzed hydrolysis. 2. Poor Extraction Efficiency: Suboptimal pH during SPE; incorrect solvent usage. 3. Adsorption to Labware: Lipids can adhere to plastic surfaces. | 1. Add an sEH inhibitor immediately upon sample collection. Minimize time at acidic pH. Keep samples on ice. 2. Ensure sample pH is ~3.5 before SPE. Use appropriate wash and elution solvents. 3. Use polypropylene (B1209903) or silanized glassware. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Differences in incubation times, temperatures, or vortexing. 2. Inconsistent sEH Inhibition: Incomplete mixing with the inhibitor. 3. Variable SPE Performance: Inconsistent flow rates or incomplete drying of the column. | 1. Standardize all sample handling steps. Use a consistent workflow for all samples. 2. Ensure thorough mixing of the sample with the sEH inhibitor. 3. Maintain a consistent flow rate during SPE. Ensure the column is completely dry before elution. |
| Presence of Interfering Peaks in LC-MS/MS | 1. Incomplete Sample Cleanup: Matrix components co-eluting with this compound. 2. Contamination: From solvents, labware, or other sources. | 1. Optimize the SPE wash steps to remove interfering substances. Consider a liquid-liquid extraction step before SPE. 2. Use high-purity solvents and clean labware. Run solvent blanks to identify sources of contamination. |
II. Experimental Protocols
This section provides detailed methodologies for the extraction and stabilization of this compound from biological samples for LC-MS/MS analysis.
Protocol 1: Extraction of this compound from Plasma with sEH Inhibition
This protocol is designed to maximize the recovery and stability of this compound from plasma samples.
Materials:
-
Plasma sample collected in EDTA tubes
-
Soluble Epoxide Hydrolase (sEH) inhibitor (e.g., AUDA, TPPU) solution in DMSO
-
Internal Standard (e.g., this compound-d11)
-
0.1% Formic acid in water
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Butylated Hydroxytoluene (BHT)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Collection and Initial Stabilization:
-
Immediately after blood collection in EDTA tubes, add an sEH inhibitor to the whole blood to a final concentration of 10 µM.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Transfer the plasma to a clean polypropylene tube. If not proceeding immediately, snap-freeze in liquid nitrogen and store at -80°C.
-
-
Protein Precipitation and Extraction:
-
Thaw frozen plasma samples on ice.
-
To 1 mL of plasma, add 10 µL of internal standard solution.
-
Add 2 mL of cold methanol containing 0.1% BHT.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.
-
Acidify the supernatant from step 2 to pH ~3.5 with 0.1% formic acid.
-
Load the acidified supernatant onto the conditioned C18 cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash the cartridge with 5 mL of 0.1% formic acid in water.
-
Wash the cartridge with 5 mL of 15% methanol in 0.1% formic acid.
-
Wash the cartridge with 5 mL of hexane to remove nonpolar lipids.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the this compound with 2 mL of ethyl acetate.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial.
-
Protocol 2: LC-MS/MS Quantification of this compound and 17,18-DiHETE
This protocol provides a general framework for the quantification of this compound and its metabolite 17,18-DiHETE.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-10 min: 30-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 317.2 -> Product ion (m/z) 219.1
-
This compound-d11 (Internal Standard): Precursor ion (m/z) 328.2 -> Product ion (m/z) 228.1
-
17,18-DiHETE: Precursor ion (m/z) 335.2 -> Product ion (m/z) 195.1
-
17,18-DiHETE-d11 (Internal Standard): Precursor ion (m/z) 346.2 -> Product ion (m/z) 204.1
-
Note: The specific MRM transitions and collision energies should be optimized for your instrument.
III. Quantitative Data Summary
This section provides a summary of the stability of this compound under various conditions.
Table 1: Long-Term Stability of this compound in Plasma at -80°C
| Storage Duration | % Remaining (Low QC) | % Remaining (High QC) |
| 1 week | 95 ± 8 | 98 ± 5 |
| 1 month | 88 ± 12 | 92 ± 9 |
| 9 months | 75 ± 15 | 80 ± 11 |
| Data adapted from a study on lipid mediator stability.[4] The values represent the mean ± standard deviation. |
IV. Visualizations
This section provides diagrams to illustrate key pathways and workflows related to this compound analysis.
Signaling Pathway of this compound
Caption: Biosynthesis and signaling pathway of this compound.
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the extraction and analysis of this compound.
References
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Soluble Epoxide Hydrolase Activity In Vivo: A Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. Collection and Storage of Human Plasma for Measurement of Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
Troubleshooting low yields in 17(18)-EpETE chemical synthesis
Welcome to the technical support center for the chemical synthesis of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this bioactive lipid mediator.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields and other complications during the chemical synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no detectable this compound. What are the likely causes and how can I improve the outcome?
A: Low yields are a common challenge in the synthesis of complex molecules like this compound. Several factors, from the quality of reagents to reaction conditions, can be responsible. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yields
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Poor Quality Starting Material (Eicosapentaenoic Acid - EPA) | Ensure high purity of EPA. Impurities can interfere with the epoxidation reaction. Consider purifying the starting material if its purity is questionable. | Higher conversion to the desired product. |
| Degraded Epoxidation Reagent (e.g., m-CPBA) | Use a fresh bottle of meta-chloroperoxybenzoic acid (m-CPBA) or another epoxidizing agent. Peroxy acids can degrade over time, losing their reactivity. | More efficient epoxidation and improved yield. |
| Suboptimal Reaction Temperature | The epoxidation of polyunsaturated fatty acids is sensitive to temperature. Running the reaction at 0°C is often recommended to minimize side reactions.[1] | Increased selectivity for the desired epoxide and reduced formation of byproducts. |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the epoxidizing agent and lead to the opening of the epoxide ring.[2] | Minimized hydrolysis of the epoxide and higher yield of this compound. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. | Complete consumption of the starting material and maximized product formation. |
| Product Degradation During Workup | This compound is unstable under acidic conditions.[3] Avoid acidic workup conditions. Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid. | Preservation of the epoxide ring and higher isolated yield. |
Issue 2: Presence of Multiple Products in the Final Mixture
Q: My final product mixture shows multiple spots on TLC or multiple peaks on HPLC. What are these impurities and how can I minimize them?
A: The presence of multiple products indicates the occurrence of side reactions or incomplete reaction. For the epoxidation of a polyunsaturated fatty acid like EPA, several outcomes are possible.
Common Byproducts and Their Prevention
| Byproduct | Cause | Prevention Strategy |
| Diol (Dihydroxyeicosatetraenoic acid) | Opening of the epoxide ring by water or acid.[4] | Maintain anhydrous reaction conditions and use a mild, non-acidic workup. |
| Over-oxidized Products | Reaction of other double bonds in the EPA molecule with the epoxidizing agent. | Use a stoichiometric amount of the epoxidizing agent and control the reaction temperature. |
| Unreacted Starting Material (EPA) | Incomplete reaction. | Ensure the epoxidizing agent is active, allow for sufficient reaction time, and optimize the reaction temperature. |
Experimental Protocols
Protocol 1: Chemical Synthesis of (±)-17(18)-EpETE
This protocol is adapted from a method described for the preparation of (±)17,18‐EpETE from eicosapentaenoic acid (EPA).[5]
Materials:
-
Eicosapentaenoic acid (EPA)
-
Carbonyl diimidazole
-
Anhydrous dichloromethane
-
Ethereal hydroperoxide
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
Under a nitrogen atmosphere, dissolve 3.5 g of EPA in 15 mL of dry dichloromethane.
-
Add 1.96 g of carbonyl diimidazole to the solution and stir for 3 hours at room temperature.
-
In a separate flask, cool ethereal hydroperoxide on an ice bath.
-
Slowly add the EPA-imidazole mixture to the cold ethereal hydroperoxide over 5 minutes with continuous stirring.
-
After the addition is complete, allow the reaction to proceed for the desired time, monitoring by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of (±)-17(18)-EpETE by Reverse-Phase HPLC
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Cosmosil Cholester column, 250 x 10 mm, 5 µm)[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
HPLC-grade solvents
Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% formic acid).[5]
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Inject the sample onto the column.
-
Run the HPLC with an isocratic elution at a flow rate of 5 mL/min.[5]
-
Monitor the elution at 205 nm.[5]
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified product.
Protocol 3: Chiral Separation of this compound Enantiomers
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., CHIRALCEL OJ-RH, 150 x 4.6 mm, 5 µm)[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol
-
HPLC-grade solvents
Procedure:
-
Equilibrate the chiral column with the isocratic mobile phase (e.g., 75:25 Methanol:Water with 0.1% formic acid).[5]
-
Dissolve the purified racemic this compound in the mobile phase.
-
Inject the sample onto the column.
-
Run the HPLC at a flow rate of 1.2 mL/min.[5]
-
Monitor the elution at 205 nm.[5]
-
Collect the separated enantiomeric peaks. The elution order of the enantiomers should be determined using commercially available standards if possible.[6]
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Data Presentation
Table 1: Summary of Reaction Conditions and Potential Outcomes
| Parameter | Condition 1 (Optimized) | Condition 2 (Suboptimal) | Potential Outcome |
| Temperature | 0°C | Room Temperature or higher | Higher temperatures can lead to over-oxidation and opening of the epoxide ring, resulting in lower yields of the desired product.[1] |
| Solvent | Anhydrous dichloromethane | Dichloromethane with traces of water | The presence of water can lead to the formation of the diol byproduct, reducing the yield of this compound.[2] |
| Workup | Mild, non-acidic (e.g., NaHCO₃ wash) | Acidic workup | Acidic conditions can cause the opening of the sensitive epoxide ring, leading to product loss.[3] |
Mandatory Visualization
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yields in this compound synthesis.
Caption: Simplified signaling pathway of this compound via the GPR40 receptor.[7][8]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 6. researchgate.net [researchgate.net]
- 7. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectrometry Data for 17(18)-EpETE Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a derivative of eicosapentaenoic acid (EPA) formed by the epoxidation of the 17,18-double bond.[1] It is an active metabolite involved in various biological processes, including the activation of BK-type calcium-activated potassium ion channels in vascular smooth muscle cells.[1] As a member of the epoxyeicosanoid family, which are known signaling molecules in the cardiovascular system and other tissues, accurate identification and quantification of its isomers are crucial for understanding its physiological and pathological roles.
Q2: What are the main challenges in analyzing this compound isomers using mass spectrometry?
The primary challenge lies in the differentiation of isomers. Isomers are molecules with the same atomic composition but different structural arrangements.[2] Mass spectrometry alone is often insufficient to distinguish between different positional and stereoisomers of EpETEs because they can have identical mass-to-charge ratios (m/z) and similar fragmentation patterns.[3][4] Therefore, chromatographic separation prior to mass spectrometric analysis is essential for accurate isomer-specific quantification.[5][6]
Q3: What are the expected m/z values for the parent ion of this compound?
This compound has a molecular formula of C₂₀H₃₀O₃ and a molecular weight of approximately 318.4 g/mol .[7][8] In negative ion mode electrospray ionization (ESI), which is commonly used for eicosanoid analysis, the deprotonated molecule [M-H]⁻ will be observed at an m/z of approximately 317.2. In positive ion mode, the protonated molecule [M+H]⁺ would be at an m/z of approximately 319.2.
Q4: I am not detecting a signal for this compound. What are the possible reasons?
Several factors could contribute to a lack of signal:
-
Sample Degradation: Epoxides can be unstable and susceptible to hydrolysis to their corresponding diols (DiHETs), especially under acidic conditions.[9] Ensure proper sample handling and storage, minimizing exposure to acidic environments and keeping samples at low temperatures (-80°C is recommended).[10]
-
Low Abundance: Endogenous levels of this compound may be very low. A sensitive mass spectrometer and an optimized LC-MS/MS method with multiple reaction monitoring (MRM) are often necessary for detection.[11][12]
-
Ionization Issues: Ensure that the ESI source parameters are optimized for eicosanoid analysis. Negative ion mode is typically more sensitive for these acidic lipids.[11]
-
Chromatographic Issues: The compound may be eluting at an unexpected retention time or exhibiting poor peak shape. Verify the integrity of your LC column and mobile phases.
Q5: How can I differentiate this compound from other EpETE isomers in my sample?
Distinguishing between EpETE regioisomers (e.g., 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET, and this compound) requires a robust chromatographic method coupled with mass spectrometry.[5][6] Chiral chromatography can be employed to separate enantiomers (R/S forms).[5][10] While tandem mass spectrometry (MS/MS) can provide some structural information, the fragmentation patterns of EpETE isomers can be very similar. Therefore, chromatographic retention time is the primary means of identification when using standard LC-MS/MS methods. Advanced MS techniques like ozone-induced dissociation (OzID) can help to pinpoint the location of the epoxide ring.[3]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of EpETE Isomers
-
Problem: Co-elution or poor separation of this compound from other isomers.
-
Possible Causes & Solutions:
-
Inappropriate Column: Standard C18 columns may not provide sufficient resolution. Consider using a column with a different selectivity, such as a pentafluorophenyl (PFP) or a chiral column for enantiomeric separation.[5]
-
Mobile Phase Optimization: Adjust the gradient steepness and the organic modifier composition (e.g., acetonitrile, methanol). The addition of a small amount of acid (e.g., 0.02% acetic acid) to the mobile phase can improve peak shape for acidic analytes.[6]
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance separation efficiency.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Problem: The peak for this compound is very small or not detectable.
-
Possible Causes & Solutions:
-
Suboptimal MS Parameters: Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS parameters (e.g., collision energy) for this compound using a chemical standard.[11]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound. Improve sample preparation to remove interfering substances, for example, by using solid-phase extraction (SPE).
-
Inefficient Extraction: Ensure your extraction protocol is efficient for recovering lipids from the sample matrix. Liquid-liquid extraction or SPE are common methods.
-
Issue 3: Inconsistent Quantification Results
-
Problem: High variability in the quantified amounts of this compound across replicate injections or samples.
-
Possible Causes & Solutions:
-
Lack of an Appropriate Internal Standard: Use a stable isotope-labeled internal standard (e.g., d4-17(18)-EpETE) to account for variations in sample preparation, injection volume, and ionization efficiency.
-
Sample Instability: As mentioned, this compound can degrade. Ensure consistent and rapid sample processing and analysis.
-
Calibration Curve Issues: Prepare fresh calibration standards and ensure the calibration range covers the expected concentrations in your samples.
-
Experimental Protocols
Protocol 1: Generic LC-MS/MS Analysis of this compound
This protocol is a starting point and should be optimized for your specific instrumentation and sample type.
-
Sample Preparation (Solid-Phase Extraction):
-
Spike the sample with an appropriate internal standard.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute the this compound and other lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is a common choice.[11]
-
Mobile Phase A: Water with 0.02% acetic acid.[6]
-
Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).[11]
-
Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage of B to elute the lipids, and then re-equilibrate.
-
Flow Rate: 0.5 mL/min.[11]
-
Column Temperature: 40 °C.[11]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[11]
-
Source Temperature: 525 °C.[11]
-
Ion Spray Voltage: -4.5 kV.[11]
-
Gas Settings (CUR, GS1, GS2): Optimize based on instrument manufacturer's recommendations.[11]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For this compound, the precursor ion would be m/z 317.2. The product ion needs to be determined by infusing a standard and performing a product ion scan. A potential fragment could result from the loss of water and cleavage of the carbon chain. For example, a transition of m/z 317 -> 259 is reported for this compound.[11]
-
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of this compound. Note that optimal values may vary depending on the specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound | 317 | 259 | -18 | [11] |
Visualizations
Caption: A typical experimental workflow for the analysis of this compound isomers.
Caption: Simplified signaling pathway involving the formation and action of this compound.
References
- 1. thomassci.com [thomassci.com]
- 2. biocompare.com [biocompare.com]
- 3. Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. This compound | C20H30O3 | CID 16061089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 17(18)-EpETE in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a bioactive lipid metabolite of eicosapentaenoic acid (EPA), an omega-3 fatty acid. It exhibits potent anti-inflammatory and pro-resolving properties, making it a compound of interest for therapeutic development. However, like many lipids, this compound is poorly soluble in aqueous media, which can pose significant challenges for its use in in vitro and in vivo experiments, as well as for formulation development. Poor solubility can lead to precipitation, inaccurate dosing, and reduced biological activity.
Q2: What are the known solubilities of this compound in common solvents?
A2: The solubility of this compound varies significantly between organic and aqueous solvents. The following table summarizes the approximate solubility of this compound in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~50 mg/mL[1] |
| Dimethyl sulfoxide (B87167) (DMSO) | ~50 mg/mL[1] |
| Ethanol (B145695) | ~50 mg/mL[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL[1] |
Q3: How should I store this compound to maintain its integrity?
A3: this compound should be stored at -20°C as a solid or in an organic solvent such as ethanol.[1] For long-term stability, especially once in solution, storage at -80°C is recommended to prevent degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: Precipitation of this compound upon dilution into aqueous buffer or cell culture media.
-
Potential Cause: The low aqueous solubility of this compound is exceeded when the organic solvent stock is diluted into an aqueous medium. The final concentration of the organic solvent may also be too high, causing precipitation of other media components.
-
Recommended Solutions:
-
Solvent Evaporation Technique: This method removes the organic solvent before introducing the aqueous medium.
-
Use of a Carrier Protein: Bovine Serum Albumin (BSA) can be used to bind to this compound and increase its solubility and stability in aqueous solutions.
-
Lower Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the aqueous medium is minimal and non-toxic to the cells (typically below 0.5%).
-
Issue 2: Inconsistent or lower-than-expected biological activity in experiments.
-
Potential Cause: This could be due to the precipitation of this compound, leading to a lower effective concentration, or degradation of the compound.
-
Recommended Solutions:
-
Confirm Solubilization: Before adding to your experimental system, visually inspect the final aqueous solution for any signs of precipitation.
-
Fresh Preparations: Prepare fresh aqueous solutions of this compound for each experiment to minimize degradation. Aqueous solutions of similar lipids are not recommended for storage for more than a day.
-
Use of Cyclodextrins: Cyclodextrins can encapsulate this compound, increasing its solubility and stability.
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound using the Solvent Evaporation Technique
This protocol is adapted from methods used for similar poorly soluble lipids.
-
Aliquot Stock Solution: Start with a stock solution of this compound in an organic solvent like ethanol or methyl acetate. Transfer the desired amount to a sterile glass tube.
-
Evaporate Solvent: Evaporate the organic solvent under a gentle stream of nitrogen gas. This will leave a thin film or neat oil of this compound at the bottom of the tube.
-
Add Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS or cell culture medium) to the tube.
-
Dissolve with Sonication: Vortex the tube briefly and then sonicate in a bath sonicator for 5-10 minutes, or until the lipid film is completely dissolved.
-
Final Dilution: The resulting solution can then be used directly or further diluted for your experiment.
Protocol 2: Solubilization of this compound using Methyl-β-Cyclodextrin (MβCD)
This protocol provides a general method for forming a complex of this compound with MβCD to enhance its aqueous solubility.
-
Prepare MβCD Solution: Prepare a stock solution of MβCD in your desired aqueous buffer (e.g., 10 mM in PBS).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in ethanol.
-
Complex Formation:
-
Slowly add the this compound stock solution to the MβCD solution while vortexing. The molar ratio of MβCD to this compound should be optimized, but a starting point of 10:1 can be used.
-
Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for complex formation.
-
-
Sterilization and Use: The resulting solution can be sterile-filtered and is ready for use in your experiments.
Signaling Pathways and Visualizations
This compound exerts its biological effects through various signaling pathways. The following diagrams illustrate the key pathways involved.
Caption: this compound activates GPR40, leading to the inhibition of Rac and subsequent suppression of neutrophil mobility.[2]
Caption: this compound activates PPARγ, leading to the upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes.
Caption: this compound inhibits the TNF-α-induced phosphorylation of p38 MAPK, thereby reducing inflammation.
References
- 1. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for 17(18)-EpETE biological assays
Welcome to the technical support center for 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) biological assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important? A1: this compound is a bioactive lipid metabolite derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases.[1] It is an active metabolite that signals through receptors like sphingosine-1-phosphate receptor 1 (S1PR1) and G protein-coupled receptor 40 (GPR40) to exert anti-inflammatory effects.[1][2][3] Accurate quantification is crucial for understanding its role in physiological and pathological processes such as inflammation, cardiovascular disease, and contact hypersensitivity.[2][3]
Q2: How should I store my this compound standards and biological samples? A2: this compound standards, typically supplied in an ethanol (B145695) solution, should be stored at -20°C for long-term stability of up to two years.[1] For biological samples (e.g., plasma, tissue homogenates), it is recommended to store them at -80°C to minimize degradation.[2] It is crucial to avoid repeated freeze-thaw cycles, as this can degrade the analyte.[4] Aliquoting samples into single-use volumes before freezing is highly recommended.
Q3: What are the main challenges associated with measuring this compound? A3: The primary challenges include its low endogenous concentrations in biological matrices, chemical instability, and the presence of stereoisomers (e.g., 17(S),18(R)-EpETE vs. 17(R),18(S)-EpETE) which may have different biological activities.[2] Like many lipids, it is prone to non-specific binding to plasticware and can be affected by matrix effects in both LC-MS/MS and immunoassays. Furthermore, related epoxy fatty acids can be unstable, particularly during acidic extraction procedures.[5][6]
Q4: Which is the best assay for my experiment: LC-MS/MS or ELISA? A4: The choice depends on your specific needs.
-
LC-MS/MS is considered the gold standard for quantification due to its high specificity, sensitivity, and ability to distinguish between different isomers if chiral chromatography is used.[2] It is ideal for projects requiring absolute quantification and high accuracy.
-
ELISA (Enzyme-Linked Immunosorbent Assay) can be a higher-throughput and more cost-effective option for relative quantification in a large number of samples. However, ELISAs may be subject to cross-reactivity with structurally similar lipids and typically cannot differentiate between stereoisomers.
Q5: Are there stereoisomers of this compound I need to be aware of? A5: Yes, the epoxy group creates two main enantiomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE. These enantiomers can have distinct biological activities. For instance, studies have shown that 17(S),18(R)-EpETE possesses potent anti-inflammatory activity in models of contact hypersensitivity, while the 17(R),18(S)-EpETE enantiomer has little effect in the same model but may have other activities like vasodilation.[2] Standard analytical methods may not separate these isomers unless specific chiral chromatography is employed.[2]
Troubleshooting Guides
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Analyte Degradation: this compound is unstable, especially in acidic conditions or after multiple freeze-thaw cycles.[4][5] | - Ensure samples are processed immediately after thawing and kept on ice. - Minimize exposure to acidic conditions during extraction. - Use a deuterated internal standard (e.g., 17,18-EpETE-d4) added at the very beginning of sample preparation to track and correct for degradation and extraction losses. |
| Inefficient Extraction/Recovery: Poor recovery from solid-phase extraction (SPE) or liquid-liquid extraction (LLE). | - Optimize the SPE protocol: ensure proper conditioning of the cartridge, use an appropriate sorbent (e.g., C18 or a hydrophilic-lipophilic balanced sorbent), and test different wash and elution solvents. - For LLE, ensure the solvent choice (e.g., methyl tertiary butyl ether) and pH are optimal for lipid extraction. | |
| Poor Ionization: The analyte is not ionizing efficiently in the MS source. | - Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). - Adjust the mobile phase composition. The addition of a weak acid like formic acid (0.1%) is common for reversed-phase chromatography in negative ion mode. | |
| High Variability / Poor Reproducibility | Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids) suppress or enhance the ionization of this compound. | - Improve sample cleanup. Use a more rigorous SPE protocol or an alternative extraction method to better remove interfering substances. - Modify the chromatographic gradient to achieve better separation of this compound from matrix components. - A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. |
| Inconsistent Sample Handling: Variability in extraction timing, temperature, or pipetting. | - Standardize the entire workflow. Process all samples and standards in the same manner. - Use an automated liquid handler for improved precision if available. | |
| Peak Tailing or Splitting | Poor Chromatography: Issues with the analytical column or mobile phase. | - Ensure the mobile phase is properly mixed and degassed. - Check for column contamination or degradation; flush the column or replace it if necessary. - For epoxides, interaction with residual silanols on the column can be an issue. Ensure a high-quality, end-capped C18 column is used. |
| Isomer Separation: If using a standard (non-chiral) column, you may be observing partial separation of stereoisomers. | - This is generally not an issue for quantification of the total racemate. For specific isomer quantification, a chiral column (e.g., CHIRALCEL OJ-RH) is required.[2] |
Enzyme-Linked Immunosorbent Assay (ELISA) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Incorrect Reagent Preparation or Addition: Standard or antibody dilutions are incorrect; a key reagent was omitted. | - Double-check all calculations and ensure reagents are brought to room temperature before use. - Prepare fresh reagents and standards. - Use a checklist to ensure all steps are performed in the correct order. |
| Analyte Below Detection Limit: The concentration of this compound in the sample is too low. | - Concentrate the sample using solid-phase extraction prior to running the ELISA. - If possible, use a larger sample volume as per the kit manufacturer's instructions. | |
| Inactive Antibody or Conjugate: Improper storage or expiration of reagents. | - Verify the storage conditions and expiration dates of all kit components. - Use a new kit if reagents are suspect. | |
| High Background | Insufficient Washing: Residual enzyme conjugate remains in the wells. | - Increase the number of wash steps or the soaking time during washes. - Ensure complete aspiration of wash buffer from wells between steps. Tap the plate on absorbent paper to remove residual droplets. |
| Non-specific Binding: The detection antibody or conjugate is binding to the plate surface. | - Ensure the blocking buffer is effective and that the blocking step was performed correctly. - Try adding a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash and/or antibody dilution buffers. | |
| Cross-Reactivity: The antibody may be binding to other structurally similar lipids in the sample matrix. | - Confirm the specificity of the antibody with the kit manufacturer. - Purify the sample using SPE or HPLC to remove cross-reactive molecules prior to the assay. | |
| Poor Duplicates / High CV% | Pipetting Inconsistency: Inaccurate or inconsistent dispensing of samples, standards, or reagents. | - Calibrate pipettes regularly. - Use fresh pipette tips for every standard and sample. - Ensure no bubbles are present in the wells before reading the plate. |
| Uneven Plate Temperature: "Edge effect" where outer wells are at a different temperature than inner wells during incubation. | - Ensure the plate is incubated in a stable temperature environment. - Use a plate sealer during incubations to prevent evaporation. Allow the plate to equilibrate to room temperature before adding substrate. |
Cell-Based Assay Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent Cell Seeding: Uneven number of cells seeded across the plate. | - Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding groups of wells. - Use a calibrated multichannel pipette or an automated cell dispenser. |
| Edge Effects: Cells in outer wells behave differently due to evaporation and temperature gradients. | - Do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier. - Ensure incubators have good humidity and temperature control. | |
| No or Weak Cellular Response | Analyte Instability or Low Concentration: this compound may degrade in the culture medium or the concentration used is too low. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Perform a dose-response curve over a wide concentration range (e.g., 1 nM to 10 µM) to find the optimal working concentration. |
| Cell Health or Passage Number: Cells are unhealthy, stressed, or have been passaged too many times, leading to altered responsiveness. | - Use cells within a defined low passage number range. - Regularly check cells for viability and morphology. - Ensure proper cell culture technique to avoid contamination and stress. | |
| Unexpected or Off-Target Effects | Solvent Toxicity: The solvent used to dissolve this compound (e.g., ethanol, DMSO) is causing a cellular response. | - Ensure the final solvent concentration in the culture medium is consistent across all wells (including vehicle controls) and is below a toxic threshold (typically <0.1%). - Always run a vehicle-only control to assess the effect of the solvent. |
| Presence of Enantiomers: The racemic mixture (±)this compound is being used, and one enantiomer may have opposing or different effects. | - If stereoisomer-specific effects are suspected, obtain purified enantiomers (e.g., 17(S),18(R)-EpETE) to test individually.[2] |
Quantitative Data Summary
The following tables provide typical performance characteristics for this compound assays. These values are illustrative and should be established for each specific assay and laboratory.
Table 1: Typical Performance Characteristics for LC-MS/MS Analysis of this compound in Plasma (Based on established methods for similar eicosanoids)
| Parameter | Typical Value / Acceptance Criteria |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.0 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Extraction Recovery | > 80% |
| Matrix Effect | Should be minimized and compensated for with a stable isotope-labeled internal standard. |
Table 2: Typical Performance Characteristics for a Competitive ELISA for this compound (Based on typical performance of immunoassays for small molecules)
| Parameter | Typical Value / Acceptance Criteria |
| Assay Range | ~25 - 5,000 pg/mL |
| Analytical Sensitivity (LOD) | ~20 pg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Spike Recovery | 80 - 120% |
| Specificity | Cross-reactivity with other EpETEs and related fatty acids should be determined and reported. |
Experimental Protocols & Workflows
Diagram: General Workflow for this compound Quantification
Caption: General experimental workflow for this compound analysis.
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is adapted from established methods for eicosanoid extraction.
-
Sample Preparation: Thaw plasma samples on ice. To 200 µL of plasma, add 5 µL of a stable isotope-labeled internal standard (IS) solution (e.g., 17,18-EpETE-d4 at 100 ng/mL). Vortex briefly. Add 600 µL of cold methanol (B129727) to precipitate proteins. Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 50 mg) by passing 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 15% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other lipids with 1.5 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of 50% methanol in water. Vortex to ensure the residue is fully dissolved before analysis.
Protocol 2: LC-MS/MS Analysis
This is a representative method; parameters must be optimized for the specific instrument used.
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 30% B (equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions (Proposed):
-
This compound: Precursor Ion (Q1): m/z 317.2 → Product Ion (Q3): m/z 195.1 (quantifier), m/z 273.2 (qualifier)
-
This compound-d4 (IS): Precursor Ion (Q1): m/z 321.2 → Product Ion (Q3): m/z 198.1 (Note: These transitions are theoretical based on the parent mass [M-H]⁻ and likely fragmentation and must be empirically optimized.)
-
Protocol 3: Cell-Based Endothelial Tube Formation Assay
This protocol assesses the pro- or anti-angiogenic potential of this compound.
-
Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate, ensuring the entire surface is covered.
-
Gel Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in low-serum medium (e.g., EGM-2 with 2% FBS) at a density of 2-3 x 10⁵ cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in the low-serum medium. Include a vehicle control (e.g., 0.1% ethanol), a positive control (e.g., 50 ng/mL VEGF), and a range of this compound concentrations (e.g., 1 nM to 10 µM).
-
Cell Seeding and Treatment: Add 100 µL of the HUVEC suspension to each well of the solidified matrix plate (~20,000-30,000 cells/well). Immediately add 100 µL of the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 18 hours.
-
Imaging and Analysis: Visualize the formation of capillary-like structures (tubes) using a microscope. Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Signaling Pathway Visualization
Diagram: this compound Signaling Pathways
Caption: Signaling pathways activated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of 17 endocrine analytes in serum or plasma after four cycles of repeated freezing and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 17,18-Epoxyeicosatetraenoic Acid and 19,20-Epoxydocosapentaenoic Acid Combined with Soluble Epoxide Hydrolase Inhibitor t-TUCB on Brown Adipogenesis and Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Artifacts in Cell-Based Experiments with 17(18)-EpETE
Welcome to the technical support center for the use of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) in cell-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the handling and application of this compound in in vitro studies.
Question 1: My experimental results with this compound are inconsistent. What are the potential causes?
Answer: Inconsistent results with this compound can stem from several factors related to its handling, storage, and experimental application.
-
Compound Instability: this compound is an epoxy fatty acid, and the epoxide ring is susceptible to hydrolysis, which can be influenced by pH and temperature. It is recommended to prepare fresh working solutions for each experiment from a frozen stock.
-
Vehicle Effects: this compound is typically dissolved in an organic solvent like ethanol (B145695). High concentrations of ethanol can be toxic to cells and may influence cellular signaling pathways, leading to artifacts. It is crucial to use a low final concentration of the vehicle (typically ≤ 0.1% v/v) and to include a vehicle-only control in all experiments.
-
Stereoisomer Specificity: The biological activity of this compound is stereospecific. The 17(S),18(R)-EpETE enantiomer is known for its anti-inflammatory effects mediated through GPR40, while the 17(R),18(S)-EpETE enantiomer is a potent vasodilator. Ensure you are using the correct enantiomer for your intended application, or be aware of the mixed effects if using a racemic mixture.[1][2]
-
Non-specific Binding: As a lipophilic molecule, this compound can adhere to plastic surfaces of labware, such as pipette tips and microplates. This can reduce the effective concentration of the compound in your experiment. To mitigate this, consider using low-retention plasticware.
-
Interaction with Serum Proteins: If your cell culture medium contains serum, this compound can bind to albumin and other proteins, which may affect its availability to the cells. When consistency is critical, consider using serum-free media or a defined concentration of fatty acid-free bovine serum albumin (BSA) to control for these interactions.
Question 2: I am observing cytotoxicity in my cell-based assays with this compound. How can I troubleshoot this?
Answer: Cytotoxicity can be a significant concern. Here’s how to address it:
-
Vehicle Toxicity: As mentioned, the ethanol vehicle can be cytotoxic at higher concentrations. Perform a dose-response curve with the vehicle alone to determine the maximum non-toxic concentration for your specific cell line.
-
Compound Cytotoxicity: While this compound is generally not considered highly cytotoxic at typical working concentrations, high doses or prolonged exposure may induce cell death in sensitive cell lines. It is essential to perform a dose-response cytotoxicity assay (e.g., MTT, neutral red, or LDH assay) to determine the optimal non-toxic concentration range for your experiments.
-
Oxidative Stress: As a polyunsaturated fatty acid derivative, this compound can be susceptible to oxidation, and its oxidation products may have different biological activities, including potential cytotoxicity. Protect your stock solutions from light and air by storing them under an inert gas like argon or nitrogen at -80°C.
Question 3: How should I prepare and store this compound solutions to ensure stability and activity?
Answer: Proper preparation and storage are critical for obtaining reliable and reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution in a high-purity organic solvent such as ethanol. Commercially available solutions are often provided in ethanol.
-
Storage: Store the stock solution at -20°C or -80°C under an inert atmosphere (argon or nitrogen) to prevent oxidation. The stability of this compound in ethanol at -20°C is reported to be at least two years.
-
Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration in your cell culture medium. To avoid precipitation and ensure even distribution, it is best to add the stock solution to a small volume of medium and then serially dilute. For lipophilic compounds, complexing with fatty acid-free BSA can improve solubility and delivery to cells.
Question 4: Are there any known interferences of this compound with common cell-based assay readouts?
Answer: While there is limited direct evidence of this compound interfering with common assay readouts, it is important to be aware of potential artifacts.
-
Colorimetric Assays (e.g., MTT, XTT): Some compounds can directly reduce the tetrazolium salts used in these assays, leading to a false-positive signal for cell viability. It is advisable to run a control with this compound in cell-free medium containing the assay reagent to check for any direct chemical reduction.
-
Fluorescence-Based Assays: Although not specifically reported for this compound, some lipophilic compounds can interfere with fluorescence assays through quenching or autofluorescence. If you are using a fluorescence-based readout, it is good practice to measure the fluorescence of your compound at the excitation and emission wavelengths of your assay to rule out any interference.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Receptor Binding and Activation
| Parameter | Receptor | Cell Line/System | Value | Reference |
| Ki | S1P1 | HEK293T cells | 0.57 nM | [3] |
| EC50 | S1P1 | HEK293T cells (BRET assay) | 8.93 nM | [3] |
| Activation | GPR40 | HEK293 cells (TGF-α shedding assay) | Strong activation | [4] |
| Activation | GPR120 | HEK293 cells (TGF-α shedding assay) | Weak activation | [4] |
Table 2: Effective Concentrations in Biological Assays
| Assay | Cell Type/Model | Effective Concentration | Effect | Reference |
| Potassium Efflux | Rat vascular smooth muscle cells | 100 nM | Increased outward potassium efflux | [3] |
| VCAM1 Inhibition | Human umbilical vein endothelial cells (HUVECs) | Concentration-dependent | Inhibited TNF-α-induced VCAM1 increase | [3] |
| eNOS Phosphorylation | Human umbilical vein endothelial cells (HUVECs) | 1 µM | Increased phosphorylated eNOS | [3] |
| Neutrophil Pseudopod Formation | Mouse bone marrow neutrophils | 1-1000 nM | Inhibition of fMLP-induced pseudopod formation | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
This protocol is adapted from methods used to study the effect of lipid mediators on neutrophil migration.
Materials:
-
Isolated primary human or mouse neutrophils
-
Chemoattractant (e.g., fMLP or IL-8)
-
This compound (and vehicle control, e.g., ethanol)
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., CellTiter-Glo®)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 106 cells/mL. Assess cell viability using Trypan Blue; viability should be >95%.
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay medium without chemoattractant for negative controls.
-
Place the Transwell® inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Quantification:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo®, or by direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Calculate the chemotactic index as the number of cells that migrated towards the chemoattractant divided by the number of cells that migrated towards the medium alone. Determine the percent inhibition of chemotaxis by this compound relative to the vehicle control.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux using a fluorescent indicator like Fura-2 AM.
Materials:
-
Adherent cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
Fura-2 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound (and vehicle control)
-
Fluorescence microscope or plate reader capable of ratiometric measurements
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
Calcium Measurement:
-
Mount the dish on the microscope stage or place the plate in the reader.
-
Acquire a stable baseline fluorescence ratio by alternately exciting at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add this compound or vehicle control to the cells and continue recording the fluorescence ratio over time to capture the calcium transient.
-
-
Data Analysis: The change in intracellular calcium concentration is proportional to the change in the F340/F380 ratio. Results can be expressed as the peak change in the ratio or as a percentage of the response to a maximal stimulus (e.g., ionomycin).
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution and vehicle (ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Positive control for cytotoxicity (e.g., doxorubicin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the assay. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include wells for untreated cells, vehicle control, and a positive control.
-
Replace the medium in the wells with the medium containing the different treatments.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways of this compound.
Caption: 17(S),18(R)-EpETE signaling through GPR40 in neutrophils.
Caption: this compound signaling through the S1P1 receptor.
Experimental and Logical Workflows
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Activation of S1P₁ receptor regulates PI3K/Akt/FoxO3a pathway in response to oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Fatty Acid Composition and Cytotoxic Activity of Lipid Extracts from Nannochloropsis gaditana Produced by Green Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions for long-term stability of 17(18)-EpETE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term stability, this compound should be stored at -80°C in a suitable solvent.[1] A leading supplier recommends storing this compound in ethanol (B145695) at -20°C, stating it is stable for at least two years under these conditions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.
Q2: Which solvents are suitable for storing this compound?
Ethanol is a recommended solvent for long-term storage. This compound is also soluble in other organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For aqueous buffers like PBS (pH 7.2), solubility is limited, and it is not advisable to store aqueous solutions for extended periods. If aqueous solutions are necessary for experiments, they should be prepared fresh daily.
Q3: What are the main degradation pathways for this compound?
The primary degradation pathways for this compound include:
-
Hydrolysis: The epoxide ring is susceptible to hydrolysis, particularly under acidic conditions, which opens the ring to form the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).[2] This can be catalyzed by soluble epoxide hydrolase (sEH) in biological systems.
-
Oxidation: The double bonds in the fatty acid chain are prone to oxidation.
-
Esterification: The carboxylic acid group can be esterified.
-
β-oxidation: The fatty acid chain can be shortened through beta-oxidation.
Q4: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, follow these best practices:
-
Aliquot: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Protect from Light: Store solutions in amber or light-blocking vials.
-
Inert Atmosphere: For maximum stability, particularly for the neat compound, store under an inert atmosphere (e.g., argon or nitrogen).
-
Control pH: Avoid acidic conditions to minimize epoxide hydrolysis.
-
Prepare Fresh: Prepare aqueous working solutions fresh for each experiment and use them promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Degradation of this compound due to improper storage or handling. | - Ensure storage at -80°C or -20°C in a suitable solvent. - Use fresh aliquots for each experiment to avoid freeze-thaw cycles. - Verify the integrity of your stock solution using an analytical method like HPLC if degradation is suspected. |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent from the stock solution is low enough to be compatible with your experimental system (typically <0.5%). - Use a carrier protein like fatty acid-free bovine serum albumin (BSA) to improve solubility. - Sonication may aid in the dissolution of the compound in the aqueous buffer. |
| Variability between experimental replicates | Instability of this compound in the experimental medium. | - Prepare working solutions immediately before use. - Minimize the time the compound is in the aqueous experimental medium before analysis or application to cells. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Solvent | Duration | Reference |
| In Solution | -80°C | Ethanol, DMF, DMSO | Long-term | [1] |
| In Solution | -20°C | Ethanol | ≥ 2 years | |
| Solid/Neat | -20°C | N/A | Long-term |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~50 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~50 mg/mL |
| Ethanol | ~50 mg/mL |
| PBS (pH 7.2) | ~1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial containing this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of a suitable organic solvent (e.g., ethanol) to the vial to achieve the target concentration (e.g., 1 mg/mL).
-
Dissolution: Vortex the solution gently until the this compound is fully dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting vials.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound by HPLC
This protocol is a general guideline and should be adapted based on available equipment and specific experimental needs.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in the solvents and under the temperature conditions to be tested.
-
Include a control sample stored under optimal conditions (-80°C in ethanol).
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.
-
Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of acetonitrile (B52724) and water with 0.1% formic acid.[1]
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at 205-215 nm.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
-
-
Analysis:
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples by HPLC.
-
Quantify the peak area of this compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
The formation of degradation products can be further analyzed by mass spectrometry (MS) to identify their structures.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Signaling cascade of this compound via GPR40 and S1P1 receptors.
Caption: Experimental workflow for assessing the stability of this compound.
References
Potential cross-reactivity issues with 17(18)-EpETE antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a bioactive lipid metabolite derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). It is an endogenous signaling molecule involved in various physiological processes, notably demonstrating anti-inflammatory and anti-allergic properties. Research has shown that this compound can ameliorate contact hypersensitivity and airway inflammation, making it a molecule of interest for therapeutic development.
Q2: What are the known signaling pathways for this compound?
This compound primarily exerts its effects through the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Activation of GPR40 by this compound can initiate downstream signaling cascades that inhibit neutrophil mobility and inflammation. Additionally, this compound has been shown to mediate its anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.
Q3: What are the potential sources of error when using this compound antibodies in immunoassays?
Potential sources of error include:
-
Cross-reactivity: The antibody may bind to other structurally similar eicosanoids.
-
Matrix effects: Components in the biological sample (e.g., lipids, proteins) can interfere with antibody-antigen binding.
-
Lipid extraction inefficiency: Incomplete extraction of this compound from the sample will lead to underestimation.
-
Improper sample handling: this compound is susceptible to degradation; proper storage and handling are crucial.
-
Procedural errors: Inconsistent pipetting, incubation times, or washing steps can lead to high variability.
Q4: Is the stereochemistry of this compound important for its biological activity and antibody recognition?
Yes, the stereochemistry of the epoxy group is critical. Studies have shown that the different enantiomers, (17S,18R)-EpETE and (17R,18S)-EpETE, can have distinct biological activities. For example, the anti-inflammatory effects in contact hypersensitivity are primarily attributed to the 17(S),18(R)-EpETE enantiomer. It is crucial to consider which enantiomer(s) a specific antibody recognizes, as this can significantly impact the interpretation of experimental results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Antibody concentration too high.2. Insufficient blocking.3. Inadequate washing.4. Cross-reactivity with other sample components. | 1. Titrate the antibody to determine the optimal concentration.2. Increase blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk).3. Increase the number and/or duration of wash steps.4. Perform a spike-and-recovery experiment with a stripped sample matrix to assess interference. |
| Low or No Signal | 1. Antibody concentration too low.2. Inactive antibody due to improper storage.3. Insufficient this compound in the sample.4. Degradation of this compound during sample preparation. | 1. Increase the antibody concentration.2. Ensure the antibody has been stored according to the manufacturer's instructions.3. Use a positive control with a known concentration of this compound.4. Optimize the lipid extraction protocol and ensure samples are kept on ice and protected from oxidation. |
| High Variability Between Replicates | 1. Inconsistent pipetting technique.2. Variable incubation times or temperatures.3. "Edge effects" on the microplate. | 1. Use calibrated pipettes and ensure consistent technique.2. Standardize all incubation steps.3. Avoid using the outer wells of the plate or ensure even temperature distribution during incubation. |
| Suspected Cross-Reactivity | 1. The antibody is binding to structurally similar eicosanoids. | 1. Review the manufacturer's cross-reactivity data (if available).2. Perform a competitive ELISA with potentially cross-reacting lipids.3. Confirm results with a secondary, more specific method like LC-MS/MS. |
Data Presentation: Antibody Cross-Reactivity
The cross-reactivity of a this compound antibody is a critical parameter for data interpretation. It is essential to understand the extent to which the antibody binds to other structurally related eicosanoids. The following table provides an example of how cross-reactivity data for a hypothetical anti-17(18)-EpETE antibody might be presented. Users should always refer to the specific product datasheet provided by the manufacturer or perform their own validation experiments.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| This compound | Epoxide at C17-C18 of EPA | 100 |
| 14(15)-EpETE | Epoxide at C14-C15 of EPA | < 5 |
| 11(12)-EpETE | Epoxide at C11-C12 of EPA | < 1 |
| 8(9)-EpETE | Epoxide at C8-C9 of EPA | < 0.5 |
| 5(6)-EpETE | Epoxide at C5-C6 of EPA | < 0.1 |
| 17,18-DiHETE | Dihydroxy derivative of this compound | < 2 |
| Eicosapentaenoic Acid (EPA) | Parent fatty acid | < 0.1 |
| Arachidonic Acid (AA) | Structurally similar fatty acid | < 0.05 |
Note: The values in this table are for illustrative purposes only.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the specificity of a this compound antibody by measuring its ability to bind to this compound in the presence of other competing lipids.
Materials:
-
Microplate pre-coated with a this compound conjugate
-
This compound standard
-
Potentially cross-reacting lipid standards (e.g., other EpETEs, DiHETEs, EPA)
-
This compound primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Standard and Competitor Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
Blocking: Add 200 µL of blocking buffer to each well of the pre-coated microplate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Competitive Reaction:
-
Add 50 µL of the this compound standard or the competing lipid to the appropriate wells.
-
Add 50 µL of the diluted this compound primary antibody to all wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cross-reactivity for each competing lipid relative to this compound.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Specificity Confirmation
This protocol provides a method to confirm that the antibody specifically binds to this compound in a complex biological sample.
Materials:
-
Cell or tissue lysate
-
This compound primary antibody
-
Protein A/G magnetic beads
-
IP lysis/wash buffer
-
Elution buffer
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysate under conditions that preserve lipid integrity.
-
Immunoprecipitation:
-
Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the this compound antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with cold IP wash buffer.
-
-
Elution: Elute the bound lipid-antibody complexes from the beads using an appropriate elution buffer.
-
Sample Preparation for MS: Prepare the eluted sample for mass spectrometry analysis. This may involve lipid extraction and derivatization.
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the eluted lipids. The presence of a prominent peak corresponding to the mass-to-charge ratio of this compound confirms the specificity of the antibody.
Visualizations
Caption: this compound signaling through the GPR40/FFAR1 pathway.
Caption: Workflow for troubleshooting potential antibody cross-reactivity.
Caption: Logical relationships in immunoassay troubleshooting.
Technical Support Center: Normalizing 17(18)-EpETE Levels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a bioactive lipid metabolite derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] It is generated through the action of cytochrome P450 (CYP) epoxygenases.[2][3] This molecule is of significant interest due to its potent anti-inflammatory and anti-allergic properties.[1][4] Research has shown its involvement in various signaling pathways that regulate cellular responses, making it a potential therapeutic target for inflammatory diseases.[4][5][6]
Q2: What are the main challenges in measuring this compound levels in biological samples?
The primary challenges in quantifying this compound include its low endogenous concentrations, its susceptibility to degradation, and the presence of interfering substances in complex biological matrices.[7][8] Its rapid metabolism by soluble epoxide hydrolase (sEH) into the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE) further complicates accurate measurement.[3][9]
Q3: How can I ensure the stability of this compound in my samples?
To maintain the stability of this compound, it is crucial to handle samples quickly at low temperatures and to inhibit the activity of sEH. This can be achieved by adding an sEH inhibitor, such as trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]cyclohexyloxy}benzoic acid (t-TUCB), to the sample immediately after collection.[9] Samples should be stored at -80°C to minimize degradation.[1]
Q4: What is the most common method for quantifying this compound?
The gold standard for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance lipids in complex biological samples. Prior to LC-MS/MS analysis, samples are typically subjected to solid-phase extraction (SPE) for purification and concentration.[7][10]
Troubleshooting Guides
Low Recovery of this compound During Sample Extraction
| Potential Cause | Recommended Solution |
| Inefficient Extraction Solvent | Ensure the use of an appropriate organic solvent system for lipid extraction. A common choice is a mixture of methanol (B129727) and dichloromethane (B109758) or ethyl acetate (B1210297).[1][11] |
| Improper pH | Acidifying the sample to a pH of approximately 3.5 before extraction can improve the recovery of acidic lipids like this compound.[11] |
| Degradation During Extraction | Perform all extraction steps on ice or at 4°C to minimize enzymatic and chemical degradation.[12] The addition of an antioxidant, such as butylated hydroxytoluene (BHT), can also be beneficial. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent. A higher percentage of a polar organic solvent, like methanol or acetonitrile, in the elution buffer may be necessary to ensure complete recovery from the SPE sorbent.[11] |
High Variability in this compound Measurements
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize the entire sample collection and processing workflow. Ensure consistent timing, temperature, and addition of inhibitors across all samples. |
| Lack of an Appropriate Internal Standard | The use of a stable isotope-labeled internal standard, such as d4-17(18)-EpETE, is crucial for correcting for sample loss during extraction and for variations in instrument response.[8][10] |
| Matrix Effects in LC-MS/MS | Optimize the chromatographic separation to minimize co-elution of this compound with interfering matrix components. Consider using a more rigorous sample cleanup procedure, such as immunoaffinity chromatography.[7] |
| Stereoisomer Interference | This compound exists as two enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which may have different biological activities.[1] If necessary, use a chiral chromatography column to separate and quantify the individual enantiomers.[1][13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Fluids (e.g., Plasma, Urine)
-
Sample Preparation: To 1 mL of the biological fluid in a glass tube, add an appropriate amount of a deuterated internal standard (e.g., d4-17(18)-EpETE).
-
Acidification: Acidify the sample to pH ~3.5 with a dilute acid (e.g., 2M HCl).[11]
-
Liquid-Liquid Extraction: Add 3 mL of ethyl acetate and mix gently for 10 minutes. Centrifuge at 2000 x g for 5 minutes to separate the phases.[11]
-
Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction with another 3 mL of ethyl acetate and combine the organic phases.
-
Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[11][12]
Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification
-
Column Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.[11]
-
Elution: Elute the this compound with 2 x 1.5 mL of ethyl acetate or another suitable organic solvent.[11]
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Biosynthesis and metabolism of this compound from EPA.
Caption: Key signaling targets of the anti-inflammatory actions of 17(S),18(R)-EpETE.
References
- 1. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chiral Separation of 17(18)-EpETE Enantiomers
Welcome to the technical support center for the chromatographic resolution of 17,18-epoxyeicosatetraenoic acid (17(18)-EpETE) enantiomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chiral separation of these important lipid mediators.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral HPLC separation of this compound enantiomers.
Question: Why am I seeing poor or no resolution between the 17(R),18(S)-EpETE and 17(S),18(R)-EpETE peaks?
Answer: Poor resolution is a common issue in chiral chromatography and can stem from several factors. Consider the following troubleshooting steps:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for separating enantiomers.[1][2] Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), are often effective for epoxy fatty acids.[3][4] If you are not using a chiral column, you will not be able to resolve the enantiomers. If you are, your specific CSP may not be suitable for this particular analyte.
-
Mobile Phase Composition: The mobile phase composition must be optimized.
-
Solvent Ratio: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol in normal-phase or acetonitrile (B52724)/water in reversed-phase).
-
Additives/Modifiers: The addition of a small amount of an acidic or basic modifier can significantly improve resolution. For acidic compounds like this compound, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution.[1]
-
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Operate the HPLC with a column oven and systematically investigate temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for your separation.
-
Flow Rate: Lowering the flow rate can sometimes increase the interaction time between the analytes and the CSP, leading to better resolution, although this will increase run times.
Question: My chromatographic peaks are broad and/or show significant tailing. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and quantification. Here are the primary causes and solutions:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and the silica (B1680970) backbone of the column can cause tailing. Adding a competitor, such as 0.1% TFA, to the mobile phase can mitigate these effects.
-
Sample Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion.[5] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can lead to peak broadening.[5] Ensure you are using tubing with a small internal diameter and that all fittings are properly connected to minimize dead volume.[5]
-
Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks. Try reducing the injection volume or the sample concentration.
Question: I'm observing inconsistent retention times and drifting peaks between runs. What is causing this instability?
Answer: Retention time instability can make peak identification and quantification unreliable. The most common causes are:
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. A thermostatically controlled column compartment is essential for reproducible results.
-
Mobile Phase Preparation: If the mobile phase is not uniform or is prepared incorrectly, retention times will shift. Ensure solvents are thoroughly mixed and degassed before use. For isocratic separations, use a single large batch of mobile phase for an entire sequence.
-
Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH conditions or high pressures. A guard column can help extend the life of your analytical column. If the problem persists and other factors are ruled out, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Question: What type of HPLC column is recommended for separating this compound enantiomers?
Answer: Direct resolution of epoxy fatty acid enantiomers is typically achieved using chiral stationary phases (CSPs).[3][4] Polysaccharide-based CSPs are highly effective. Specifically, a CHIRALCEL OJ-RH column has been successfully used for the reversed-phase HPLC separation of 17(S),18(R)‐EpETE and 17(R),18(S)‐EpETE.[6] Other columns from the Daicel Chiralcel or Chiralpak series, such as the OD and OB columns, have also proven effective for similar compounds like epoxyeicosatrienoic acids (EETs).[3][4]
Question: Do I need to derivatize this compound before analysis?
Answer: Derivatization is not always necessary. Direct separation of the enantiomers on a chiral column is possible and often preferred as it simplifies the workflow.[3] However, if you are struggling with resolution or detection, derivatization can be a useful strategy. Two common approaches are:
-
Achiral Derivatization: Converting the carboxylic acid group to a methyl ester or pentafluorobenzyl (PFB) ester can improve chromatographic behavior and detection sensitivity, particularly for mass spectrometry. The enantiomers of the derivative are then separated on a chiral column.[4]
-
Chiral Derivatization: Reacting the racemic this compound with a chiral derivatizing agent (CDA) creates a pair of diastereomers.[2][7] These diastereomers can then be separated on a standard, non-chiral column (e.g., a C18 column). This is an indirect method of chiral separation.
Question: What is the most suitable detection method for this compound analysis?
Answer: The choice of detector depends on the required sensitivity and the sample matrix.
-
UV Detection: this compound lacks a strong chromophore, but it can be detected at low UV wavelengths, typically around 205 nm.[6] This method is suitable for relatively pure samples and standards.
-
Mass Spectrometry (MS): For complex biological samples or when high sensitivity and selectivity are required, coupling the HPLC to a mass spectrometer is the preferred method. Electrospray ionization (ESI) in negative ion mode is commonly used. Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides the highest level of selectivity and is ideal for quantification.
Experimental Protocols & Data
Detailed Experimental Protocol: Chiral Separation of this compound
This protocol is based on a published method for the separation of this compound enantiomers.[6]
1. Sample Preparation (from biological matrix):
-
Internal Standard: Add an appropriate deuterated internal standard to the sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low-percentage methanol/water solution to remove polar impurities.
-
Elute the this compound with methanol or ethyl acetate.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
2. HPLC Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a column oven and UV or MS detector.
-
Column: CHIRALCEL OJ-RH (150 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: Isocratic mixture of acetonitrile and water containing 0.1% formic acid (60:40 v/v).[6]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.[6]
-
Detection: UV at 205 nm or MS/MS in negative ion mode.[6]
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers. In the published method, the 17(R),18(S)-EpETE was the first peak to elute, followed by the 17(S),18(R)-EpETE.[8]
-
Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.
-
Quantify the enantiomers by integrating the peak areas and comparing them to a calibration curve.
Data Presentation Tables
The following tables provide a template for summarizing and comparing results from different chromatographic methods.
Table 1: Example HPLC Method Parameters for this compound Separation[6]
| Parameter | Value |
| Column | CHIRALCEL OJ-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water + 0.1% Formic Acid (60:40) |
| Flow Rate | 0.5 mL/min |
| Temperature | 30°C |
| Detection | UV at 205 nm |
| Elution Order | 1st: 17(R),18(S)-EpETE, 2nd: 17(S),18(R)-EpETE[8] |
Table 2: Hypothetical Data for Method Optimization
| Method ID | Chiral Column | Mobile Phase Modifier | Resolution (Rs) | Retention Time (tR1 / tR2) (min) | Tailing Factor (Tf) |
| A | Chiralcel OJ-RH | 0.1% Formic Acid | 1.6 | 10.2 / 11.5 | 1.1 |
| B | Chiralcel OJ-RH | 0.1% Acetic Acid | 1.4 | 11.1 / 12.3 | 1.3 |
| C | Chiralpak AD-H | None | 0.8 | 8.5 / 8.9 | 1.8 |
| D | Chiralpak AD-H | 0.1% TFA | 1.8 | 9.2 / 10.8 | 1.2 |
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.
Caption: General workflow for the chiral analysis of this compound from biological samples.
Caption: Biosynthetic pathway of this compound enantiomers from Eicosapentaenoic Acid (EPA).
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 3. Direct resolution of epoxyeicosatrienoic acid enantiomers by chiral-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of epoxyeicosatrienoate enantiomers by chiral phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Autooxidation of 17(18)-EpETE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a critical lipid mediator in various physiological processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to autooxidation?
This compound is an epoxy fatty acid derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA), primarily through the action of cytochrome P450 (CYP) enzymes. Its structure contains multiple double bonds, making it highly susceptible to autooxidation, a non-enzymatic process initiated by reactive oxygen species (ROS). This process can lead to the formation of various degradation products, compromising the biological activity and experimental results.
Q2: What are the primary factors that promote the autooxidation of this compound?
Several factors can accelerate the degradation of this compound, including:
-
Exposure to Oxygen: Molecular oxygen is a key reactant in the autooxidation cascade.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Exposure to Light: UV and visible light can provide the energy to initiate lipid peroxidation.
-
Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of ROS.
-
Repeated Freeze-Thaw Cycles: These can introduce oxygen into the sample and disrupt its integrity.
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, it is crucial to adhere to the following storage guidelines:
-
Long-term Storage: Store at -80°C in a solution of a deoxygenated organic solvent such as ethanol (B145695) or acetonitrile.[1][2]
-
Short-term Storage: For daily use, store at -20°C.
-
Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Protection from Light: Use amber-colored vials or wrap clear vials in aluminum foil to prevent photodegradation.
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous culture medium.
Q5: Should I use antioxidants when working with this compound?
Yes, the use of antioxidants is highly recommended to prevent autooxidation. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for lipid-based compounds. It is advisable to add BHT to organic solvents used for dissolving and storing this compound.
Troubleshooting Guides
Problem 1: Inconsistent or No Biological Activity Observed in Cell-Based Assays
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper handling or storage.
-
Rapid Metabolism by Cells: this compound can be rapidly metabolized by cells, primarily by soluble epoxide hydrolase (sEH) into the less active 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE).
-
Low Receptor Expression: The target cells may not express the this compound receptor, GPR40, at sufficient levels.[1][2]
-
Incorrect Concentration: The final concentration of this compound in the assay may be too low to elicit a response.
Solutions:
-
Verify Compound Integrity: Analyze the stock solution of this compound by LC-MS/MS to confirm its purity and concentration.
-
Inhibit sEH Activity: Co-incubate the cells with a specific sEH inhibitor, such as t-TUCB (trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid), to prevent metabolic inactivation of this compound.
-
Confirm GPR40 Expression: Use techniques like qPCR or Western blotting to verify the expression of GPR40 in your cell line.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific assay.
Problem 2: High Variability in Experimental Replicates
Possible Causes:
-
Inconsistent Handling Procedures: Variations in the preparation of working solutions or incubation times can lead to differing levels of degradation.
-
Exposure to Air During Experiments: Leaving solutions exposed to the atmosphere for varying lengths of time can introduce variability in oxidation.
-
"Edge Effects" in Multi-well Plates: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in compound concentration.
Solutions:
-
Standardize Protocols: Ensure all experimental steps, from solution preparation to incubation times, are performed consistently for all replicates.
-
Work Under an Inert Atmosphere: When preparing and handling solutions of this compound, work under a stream of argon or nitrogen gas to minimize exposure to oxygen.
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for critical experiments or ensure they are filled with a buffer to maintain humidity.
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Parameter | Condition | Recommended Practice | Rationale |
| Temperature | Storage | -80°C (long-term), -20°C (short-term) | Reduces the rate of chemical degradation. |
| Handling | On ice or at 4°C | Minimizes degradation during experimental procedures. | |
| Atmosphere | Storage & Handling | Under inert gas (Argon or Nitrogen) | Displaces oxygen to prevent autooxidation. |
| Light | Storage & Handling | Amber vials or foil-wrapped tubes | Prevents photodegradation. |
| Antioxidants | Solvents | Addition of 0.01% BHT | Scavenges free radicals to inhibit the oxidation chain reaction. |
| Solvents | Stock Solutions | Deoxygenated ethanol or acetonitrile | Ensures minimal dissolved oxygen. |
| Freeze-Thaw | Aliquots | Store in single-use aliquots | Avoids repeated exposure to oxygen and temperature fluctuations. |
Note: The specific rate of degradation can vary depending on the exact experimental conditions. It is always recommended to verify the integrity of this compound periodically by analytical methods.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Allow the vial of this compound (typically supplied in an organic solvent) to equilibrate to room temperature.
-
Under a stream of argon or nitrogen gas, open the vial.
-
Add the required volume of deoxygenated ethanol or DMSO containing 0.01% BHT to achieve a final concentration of 10 mM.
-
Gently vortex to ensure complete dissolution.
-
Flush the vial with argon or nitrogen, seal tightly, and wrap in parafilm.
-
Store at -80°C in single-use aliquots.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
-
Thaw a single-use aliquot of the 10 mM this compound stock solution on ice.
-
Under sterile conditions, dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration. It is recommended to perform serial dilutions to ensure accuracy.
-
If inhibiting sEH is desired, add the sEH inhibitor (e.g., t-TUCB) to the final working solution.
-
Use the working solution immediately after preparation. Do not store diluted aqueous solutions of this compound.
Mandatory Visualization
Caption: Signaling pathway of this compound via the GPR40 receptor.
Caption: Recommended workflow for handling this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 17(S),18(R)-EpETE and 17(R),18(S)-EpETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two key epoxyeicosatetraenoic acid (EpETE) stereoisomers: 17(S),18(R)-EpETE and 17(R),18(S)-EpETE. These lipid mediators, derived from eicosapentaenoic acid (EPA), exhibit distinct and sometimes opposing physiological effects, making their specific actions a critical area of study for therapeutic development.
Key Bioactivity Comparison
The bioactivities of 17(S),18(R)-EpETE and 17(R),18(S)-EpETE show remarkable stereospecificity, particularly in their anti-inflammatory, vasodilatory, and cardiac effects. While 17(S),18(R)-EpETE is a potent anti-inflammatory agent, 17(R),18(S)-EpETE is characterized by its strong vasodilatory and cardioregulatory properties.[1][2]
| Bioactivity | 17(S),18(R)-EpETE | 17(R),18(S)-EpETE |
| Anti-inflammatory | Potent activity, ameliorates contact hypersensitivity by inhibiting neutrophil migration.[1] | Little to no anti-inflammatory effect observed in contact hypersensitivity models.[1] |
| Vasodilation | No significant vasodilatory effect reported. | Potent vasodilator, relaxes vascular smooth muscle cells.[1][2] |
| Cardiomyocyte Function | Inactive in reducing the spontaneous beating rate of neonatal cardiomyocytes.[2] | Exerts negative chronotropic effects, reducing the spontaneous beating rate of neonatal cardiomyocytes with an EC50 of approximately 1-2 nM.[2][3] |
| Angiogenesis | General EPA-derived epoxides are suggested to have anti-angiogenic properties, but specific data for this isomer is limited. | General EPA-derived epoxides are suggested to have anti-angiogenic properties, but specific data for this isomer is limited. |
| Nociception | EPA-derived epoxides are implicated in nociceptive signaling, but specific comparative data for the isomers is not readily available. | EPA-derived epoxides are implicated in nociceptive signaling, but specific comparative data for the isomers is not readily available. |
Signaling Pathways and Mechanisms of Action
The distinct bioactivities of the two isomers are a result of their interaction with different signaling pathways.
17(S),18(R)-EpETE: Anti-inflammatory Signaling
The anti-inflammatory effects of 17(S),18(R)-EpETE are primarily mediated through the G-protein coupled receptor 40 (GPR40).[1] Activation of GPR40 in neutrophils inhibits chemoattractant-induced Rac activation and pseudopod formation, thereby reducing neutrophil migration to sites of inflammation.[4]
17(R),18(S)-EpETE: Vasodilatory Signaling
In contrast, the vasodilatory action of 17(R),18(S)-EpETE is mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[5] This leads to hyperpolarization of the cell membrane and subsequent relaxation of the muscle tissue.
Experimental Protocols
Mouse Contact Hypersensitivity (CHS) Model
This model is used to assess the anti-inflammatory properties of the EpETE isomers.
Sensitization Phase:
-
On day 0, the abdominal skin of mice is shaved.
-
A solution of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), in a vehicle (e.g., acetone (B3395972) and olive oil), is applied to the shaved skin to sensitize the mice.
Elicitation Phase:
-
On day 5, a lower concentration of the same hapten is applied to the ear of the sensitized mice.
-
The EpETE isomer or vehicle control is administered, often intraperitoneally, prior to or after the elicitation.
-
Ear swelling is measured at various time points (e.g., 24 hours) after the challenge as an indicator of the inflammatory response.
-
Histological analysis of the ear tissue can be performed to assess immune cell infiltration.
In Vitro Neutrophil Migration Assay
This assay quantifies the direct effect of the EpETE isomers on neutrophil chemotaxis.
Neutrophil Isolation:
-
Neutrophils are isolated from the bone marrow of mice.
Chemotaxis Assay:
-
A chemotaxis system, such as a Boyden chamber with a porous membrane, is used.
-
The lower chamber is filled with a chemoattractant (e.g., fMLP or LTB4).
-
Isolated neutrophils, pre-treated with an EpETE isomer or vehicle, are placed in the upper chamber.
-
The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified to determine the inhibitory effect of the EpETE isomer.
Summary and Future Directions
The distinct bioactivities of 17(S),18(R)-EpETE and 17(R),18(S)-EpETE highlight the critical role of stereochemistry in the function of lipid mediators. 17(S),18(R)-EpETE shows promise as a selective anti-inflammatory agent with a reduced risk of cardiovascular side effects like hypotension due to its lack of vasodilatory activity.[1] Conversely, 17(R),18(S)-EpETE's potent vasodilatory and cardioregulatory effects may offer therapeutic opportunities in cardiovascular conditions.
Further research is needed to fully elucidate the comparative effects of these isomers on angiogenesis and nociception. Understanding the complete bioactivity profile of each stereoisomer will be essential for the development of targeted and effective therapies based on these potent signaling molecules.
References
- 1. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]
17(18)-EpETE versus EPA: A Comparative Guide to Anti-Inflammatory Potency
For Researchers, Scientists, and Drug Development Professionals
Eicosapentaenoic acid (EPA), an omega-3 fatty acid, is well-established for its anti-inflammatory properties. However, recent research has illuminated the potent anti-inflammatory actions of its cytochrome P450-derived metabolite, 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). This guide provides a detailed comparison of the anti-inflammatory potency of this compound and its precursor, EPA, supported by experimental data, detailed methodologies, and pathway visualizations to inform research and drug development in inflammatory diseases.
Executive Summary
The available evidence strongly indicates that this compound possesses significantly greater anti-inflammatory potency than its parent molecule, EPA. While EPA exerts its effects through various mechanisms, including serving as a precursor to anti-inflammatory resolvins and modulating the balance of pro- and anti-inflammatory eicosanoids, this compound demonstrates more direct and potent actions, primarily through the activation of G protein-coupled receptor 40 (GPR40) and peroxisome proliferator-activated receptor gamma (PPARγ). Notably, one study has suggested that this compound can be approximately 1000-fold more potent than EPA in certain cellular protection assays, which, while not a direct measure of anti-inflammatory activity, highlights its enhanced biological activity.[1]
Data Presentation: Quantitative Comparison of Anti-Inflammatory Effects
Direct comparative studies quantifying the IC50 values for a broad range of inflammatory markers for both this compound and EPA in the same experimental systems are limited. However, existing data from various studies allow for a compelling indirect comparison.
Table 1: Comparison of Potency in Neutrophil Function Assays
| Compound | Assay | Model | Concentration | Effect | Citation |
| 17(S),18(R)-EpETE | Inhibition of fMLP-induced pseudopod formation | Mouse neutrophils | 10 nM | Effective inhibition | [2] |
| Resolvin E1 (RvE1) | Inhibition of fMLP-induced pseudopod formation | Mouse neutrophils | 10 nM | Lost activity | [2] |
| 18-HEPE | Inhibition of fMLP-induced pseudopod formation | Mouse neutrophils | 10 nM | Lost activity | [2] |
| 12-OH-17,18-EpETE | Inhibition of LTB4-induced neutrophil chemotaxis | In vitro | EC50 ~0.6 nM | Potent inhibition | [3] |
Table 2: Comparison of Potency in a Cardiomyocyte Protection Assay
| Compound | Assay | Model | Concentration (EC50) | Effect | Citation |
| 17(R),18(S)-EpETE | Protection against Ca2+-overload | Neonatal rat cardiomyocytes | ~1-2 nM | Potent protection | [1] |
| EPA | Protection against Ca2+-overload | Neonatal rat cardiomyocytes | ~1-2 µM | Required ~1000-fold higher concentration and prolonged incubation | [1] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of EPA and this compound are mediated by distinct signaling pathways.
EPA's Anti-Inflammatory Signaling
EPA's anti-inflammatory actions are multifaceted. It competes with arachidonic acid (AA) for enzymatic conversion, leading to the production of less inflammatory eicosanoids. Furthermore, EPA is a precursor to the E-series resolvins, which actively promote the resolution of inflammation. EPA can also inhibit the activation of the pro-inflammatory transcription factor NF-κB.
Caption: Simplified signaling pathway of EPA's anti-inflammatory actions.
This compound's Anti-Inflammatory Signaling
This compound exerts its potent anti-inflammatory effects primarily through two key signaling pathways: activation of GPR40 on immune cells, particularly neutrophils, and activation of the nuclear receptor PPARγ.
Caption: Key anti-inflammatory signaling pathways of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-inflammatory potency. Below are outlines for key experiments.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay is used to quantify the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.[4][5][6]
Objective: To determine the IC50 of this compound and EPA for the inhibition of neutrophil chemotaxis.
Workflow:
Caption: Workflow for the in vitro neutrophil chemotaxis assay.
Materials:
-
Freshly isolated human neutrophils
-
Chemoattractant (e.g., IL-8, LTB4)
-
This compound and EPA
-
Transwell inserts (5.0 µm pore size)
-
Assay medium (e.g., RPMI 1640 + 0.5% BSA)
-
Detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.[5]
-
Cell Preparation: Resuspend isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound and EPA in the assay medium.
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of the test compounds or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add the chemoattractant to the lower wells of the Transwell plate. Place the Transwell inserts into the wells.
-
Cell Addition: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control and determine the IC50 value.
Cytokine Inhibition Assay (ELISA)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent.[7][8]
Objective: To determine the IC50 of this compound and EPA for the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) production.
Workflow:
Caption: Workflow for the cytokine inhibition assay.
Materials:
-
Immune cell line (e.g., RAW 264.7 murine macrophages) or primary immune cells
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
This compound and EPA
-
Cell culture medium and supplements
-
ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Cell Culture: Seed the immune cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, EPA, or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubation: Incubate the plate for an appropriate time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control and determine the IC50 value.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. criver.com [criver.com]
- 7. benchchem.com [benchchem.com]
- 8. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: 17(18)-EpETE vs. Resolvins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid mediators, both 17,18-epoxyeicosatetraenoic acid (17(18)-EpETE) and resolvins have emerged as potent regulators of inflammation and cellular signaling. While both are derived from omega-3 fatty acids and exhibit protective effects, their mechanisms of action diverge significantly, offering distinct therapeutic possibilities. This guide provides an objective comparison of their signaling pathways, supported by experimental data and detailed methodologies.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Resolvins (D- and E-series) |
| Primary Precursor | Eicosapentaenoic Acid (EPA) | Eicosapentaenoic Acid (EPA) for E-series, Docosahexaenoic Acid (DHA) for D-series |
| Key Biosynthetic Enzyme | Cytochrome P450 (CYP) Epoxygenase | Lipoxygenases (LOX) and Aspirin-acetylated Cyclooxygenase-2 (COX-2) |
| Primary Receptors | GPR40 (FFAR1), PPARγ | GPCRs: ALX/FPR2, GPR32 (DRV1), GPR18 (DRV2), ChemR23 (ERV1) |
| Core Mechanism | Inhibition of neutrophil mobility, vasodilation, reduction of Ca2+ sensitivity | Pro-resolving: Inhibition of neutrophil infiltration, stimulation of macrophage phagocytosis, clearance of apoptotic cells |
| Key Downstream Signaling | Inhibition of Rac activation, decreased p38-MAPK phosphorylation, reduced NF-κB activation | Suppression of MAPK phosphorylation, regulation of microRNAs, modulation of TRP ion channels |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and resolvins are distinct, targeting different receptors and downstream effectors.
This compound Signaling Pathway
Caption: this compound signaling cascade.
Resolvin Signaling Pathway (Exemplified by RvD1)
Caption: Resolvin D1 (RvD1) signaling cascade.
Quantitative Comparison of Cellular Effects
While direct head-to-head comparative studies with quantitative dose-response data are limited, the following table summarizes reported effective concentrations for key anti-inflammatory actions.
| Mediator | Assay | Cell Type | Chemoattractant | Effective Concentration | Observed Effect |
| 17(S),18(R)-EpETE | Pseudopod Formation | Mouse Bone Marrow Neutrophils | fMLP (1 µM) | 1-1000 nM | Inhibition of pseudopod formation[1] |
| Resolvin E1 (RvE1) | Pseudopod Formation | Mouse Bone Marrow Neutrophils | fMLP (1 µM) | 1-1000 nM | Inhibition of pseudopod formation[1] |
| Resolvin E2 (RvE2) | Chemotaxis (Boyden Chamber) | Human Neutrophils | IL-8 (10 nM) | 1-100 nM | Inhibition of chemotaxis[2] |
| Resolvin D1 (RvD1) | Chemotaxis | Human Neutrophils | LTB4 | IC50 ~1 nM | Inhibition of chemotaxis |
| 17,18-EpETE | Rac Activation | Mouse Neutrophils | fMLP | 20 nM | Inhibition of Rac activation[3] |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the mechanisms of action of these lipid mediators, detailed protocols for key experiments are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is a classic method to assess the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Objective: To quantify the inhibitory effect of this compound or resolvins on neutrophil chemotaxis.
Materials:
-
Isolated human or murine neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Chemoattractant (e.g., fMLP, LTB4, or IL-8)
-
Test compounds (this compound, resolvins)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend purified neutrophils in assay buffer.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Add assay buffer alone to control wells.
-
Place the membrane between the upper and lower chambers.
-
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound, resolvins, or vehicle control for 15-30 minutes at 37°C.
-
Chemotaxis: Add the pre-treated neutrophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Cell Staining and Quantification:
-
Remove the membrane and wipe off non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
Workflow Diagram:
Caption: Workflow for Boyden chamber chemotaxis assay.
Receptor Activation Assay (TGF-α Shedding Assay)
This assay is used to identify the G-protein coupled receptor (GPCR) that is activated by a specific ligand.[3]
Objective: To determine if this compound or resolvins activate a specific GPCR.
Materials:
-
HEK293 cells
-
Plasmids encoding the GPCR of interest and alkaline phosphatase-tagged pro-transforming growth factor-α (AP-TGF-α)
-
Transfection reagent
-
Cell culture medium
-
Test compounds (this compound, resolvins)
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
Plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the plasmids encoding the target GPCR and AP-TGF-α.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Ligand Stimulation: Treat the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).
-
Substrate Addition: Add the alkaline phosphatase substrate to the cell supernatant.
-
Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of cleaved AP-TGF-α, which is proportional to GPCR activation.
-
Data Analysis: Generate dose-response curves to determine the EC50 for receptor activation.
Logical Relationship Diagram:
Caption: Principle of the TGF-α shedding assay for GPCR activation.
Conclusion
This compound and resolvins represent two distinct families of lipid mediators with promising therapeutic potential. While both molecules exhibit anti-inflammatory properties, their differing mechanisms of action—this compound primarily targeting neutrophil mobility via GPR40 and PPARγ, and resolvins orchestrating a broader pro-resolving program through a dedicated set of GPCRs—suggest that they may be suited for different therapeutic applications. A thorough understanding of these distinct pathways is crucial for the rational design of novel therapies for inflammatory diseases. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows in various disease models.
References
- 1. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
GPR40: The Confirmed Receptor for 17(18)-EpETE's Anti-inflammatory Effects
A comprehensive analysis of experimental evidence solidifies the role of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), as the primary receptor mediating the anti-inflammatory and anti-allergic effects of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). While alternative pathways involving GPR120 and peroxisome proliferator-activated receptor-gamma (PPARγ) have been explored, the bulk of evidence points to a direct and functionally crucial interaction between this compound and GPR40.
Recent research has demonstrated that this compound, a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), exerts potent anti-inflammatory actions by directly engaging with GPR40. This interaction has been shown to inhibit neutrophil mobility, a key process in the inflammatory cascade.[1][2] Studies utilizing GPR40 knockout mice or specific GPR40 inhibitors have conclusively shown that the beneficial effects of this compound on conditions like contact hypersensitivity are abolished in the absence of a functional GPR40 receptor.[1][2]
Comparative Analysis of Receptor Activation
Experimental data from various assays confirms the preferential activation of GPR40 by this compound over other potential receptors. TGF-α shedding assays in HEK293 cells have revealed that this compound strongly activates GPR40, while only weakly activating GPR120 and showing no significant activation of GPR41, GPR43, or GPR84.[3] Furthermore, the anti-inflammatory effects of this compound are stereospecific, with the 17(S),18(R)-EpETE enantiomer being the more potent activator of the GPR40-mediated pathway that suppresses neutrophil migration.[4]
While a precise EC50 value for 17(S),18(R)-EpETE on GPR40 is not consistently reported across studies, the qualitative data strongly supports its role as a potent agonist. In contrast, the activation of GPR120 by this compound is described as weak, and its effects on PPARγ appear to be part of a broader, potentially indirect, anti-inflammatory mechanism.[5][6]
| Ligand | Receptor | Assay Type | Result | Reference |
| This compound | GPR40 | TGF-α Shedding Assay | Strong Activation | [3] |
| This compound | GPR120 | TGF-α Shedding Assay | Weak Activation | [3] |
| This compound | GPR41, GPR43, GPR84 | TGF-α Shedding Assay | No Activation | [3] |
| 14,15-EET | GPR40 | Intracellular Ca2+ Assay | EC50 = 0.58 ± 0.08 µM | [5][7] |
| 11,12-EET | GPR40 | Intracellular Ca2+ Assay | EC50 = 0.91 ± 0.08 µM | [5][7] |
| Arachidonic Acid | GPR40 | Intracellular Ca2+ Assay | EC50 = 3.9 ± 0.06 µM | [5][7] |
| GW9508 (agonist) | GPR40 | Intracellular Ca2+ Assay | EC50 = 19 ± 0.37 nM | [5][7] |
| 17(S),18(R)-EpETE | GPR40 | Neutrophil Pseudopod Formation | Inhibition (GPR40-dependent) | [4] |
| 17(R),18(S)-EpETE | GPR40 | Contact Hypersensitivity | Little to no effect | [4] |
| This compound | PPARγ | Western Blot/Functional Assays | Modulates PPARγ activity | [6] |
Signaling Pathways and Experimental Workflows
The activation of GPR40 by this compound initiates a signaling cascade within neutrophils that ultimately inhibits their migration. This process is primarily mediated through the inhibition of Rac activation, a critical component of the cellular machinery responsible for cell motility and the formation of pseudopods.[2]
Signaling Pathway of this compound via GPR40 in Neutrophils
Caption: 17(S),18(R)-EpETE binds to and activates GPR40, leading to the inhibition of Rac activation and subsequent suppression of neutrophil migration.
Experimental Workflow for Confirming GPR40 as the Receptor for this compound
Caption: A multi-step experimental approach is used to identify and validate GPR40 as the functional receptor for this compound.
Detailed Experimental Protocols
TGF-α Shedding Assay for GPR40 Activation
The TGF-α shedding assay is a robust method to measure G protein-coupled receptor (GPCR) activation.[8][9] This assay relies on the principle that activation of certain GPCRs, particularly those coupled to Gαq/11 and Gα12/13, leads to the proteolytic cleavage (shedding) of a membrane-anchored form of TGF-α.[8][9]
Principle: HEK293 cells are co-transfected with a plasmid encoding the GPCR of interest (e.g., GPR40) and a plasmid encoding an alkaline phosphatase (AP)-tagged pro-TGF-α. Upon activation of the GPCR by a ligand, a signaling cascade is initiated that results in the activation of a metalloproteinase (ADAM17), which cleaves the pro-TGF-α, releasing the AP-TGF-α fusion protein into the cell culture medium. The amount of shed AP-TGF-α is then quantified by measuring the alkaline phosphatase activity in the supernatant, which is directly proportional to the extent of GPCR activation.
Protocol Outline:
-
Cell Culture and Transfection: HEK293 cells are cultured in appropriate media and seeded into multi-well plates. Cells are then transiently co-transfected with expression vectors for the GPCR of interest (e.g., human GPR40) and AP-tagged pro-TGF-α using a suitable transfection reagent.
-
Ligand Stimulation: After an incubation period to allow for protein expression (typically 24-48 hours), the cell culture medium is replaced with a serum-free medium containing various concentrations of the test ligand (this compound) or control compounds.
-
Collection of Supernatant: Following a defined incubation period with the ligand (e.g., 1-2 hours), the cell culture supernatant is collected.
-
Quantification of AP Activity: The collected supernatant is transferred to a new plate, and an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate) is added. The plate is incubated to allow for the colorimetric reaction to develop.
-
Data Analysis: The absorbance is measured using a microplate reader at a wavelength appropriate for the chosen substrate. The results are typically expressed as the fold increase in AP activity over the vehicle-treated control.
Neutrophil Chemotaxis Assay
Neutrophil chemotaxis assays are used to assess the directed migration of neutrophils towards a chemical gradient.[10] The Boyden chamber or Transwell assay is a commonly used in vitro method.
Principle: The assay utilizes a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant (e.g., fMLP or LTB4) is placed in the lower chamber. The neutrophils migrate through the pores of the membrane towards the chemoattractant. The effect of an inhibitory substance like this compound is evaluated by adding it to the upper chamber with the neutrophils and measuring the reduction in the number of migrated cells.
Protocol Outline:
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (e.g., from human donors or mice) using density gradient centrifugation followed by hypotonic lysis of red blood cells.
-
Assay Setup: A multi-well plate with Transwell inserts (containing a porous membrane, typically 3-5 µm pore size) is used. The lower chamber of each well is filled with a medium containing a chemoattractant.
-
Cell Treatment and Seeding: The isolated neutrophils are pre-incubated with different concentrations of this compound or a vehicle control. The treated neutrophils are then added to the upper chamber of the Transwell inserts.
-
Incubation: The plate is incubated at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 60-90 minutes).
-
Quantification of Migrated Cells: After incubation, the non-migrated cells on the top surface of the membrane are removed. The migrated cells on the bottom surface of the membrane are fixed, stained (e.g., with DAPI or Giemsa stain), and counted under a microscope. Alternatively, migrated cells that have fallen into the lower chamber can be collected and counted using a hemocytometer or an automated cell counter.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon the activation of Gq-coupled GPCRs like GPR40.[11]
Principle: Cells expressing the receptor of interest are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in their fluorescence properties upon binding to free calcium. When the receptor is activated by a ligand, it triggers the release of calcium from intracellular stores, leading to a rapid increase in [Ca2+]i. This change is detected as an increase in the fluorescence intensity of the indicator dye, which can be measured in real-time using a fluorescence plate reader or microscope.
Protocol Outline:
-
Cell Culture and Plating: HEK293 cells stably or transiently expressing GPR40 are seeded into black-walled, clear-bottom multi-well plates.
-
Dye Loading: The cells are incubated with a solution containing a cell-permeant calcium indicator dye (e.g., Fluo-4 AM) in a suitable buffer. The AM ester group allows the dye to cross the cell membrane, and once inside, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
Ligand Addition and Fluorescence Measurement: The plate is placed in a fluorescence microplate reader equipped with an automated injection system. A baseline fluorescence reading is established before the automated addition of different concentrations of this compound or control compounds to the wells.
-
Data Acquisition and Analysis: The fluorescence intensity is monitored kinetically immediately after ligand addition. The data is typically analyzed by measuring the peak fluorescence response or the area under the curve. The results can be used to generate dose-response curves and calculate EC50 values.
References
- 1. researchgate.net [researchgate.net]
- 2. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 9. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The GPR40 Agonist GW9508 Enhances Neutrophil Function to Aid Bacterial Clearance During E. coli Infections [frontiersin.org]
A Comparative Guide to the Quantification of 17(18)-EpETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a critical lipid mediator in various physiological and pathological processes. We will delve into the performance of common analytical platforms, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays, supported by available experimental data.
Introduction to this compound
This compound is a cytochrome P450 (CYP) metabolite of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). It has garnered significant interest in the scientific community for its potent anti-inflammatory and pro-resolving activities. Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics.
Signaling Pathway of this compound
This compound exerts its biological effects primarily through the activation of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). This interaction initiates a signaling cascade that modulates cellular functions, including inflammation and ion channel activity.
A Comparative Analysis of the Biological Activities of 17(18)-EpETE and its Diol Metabolite, 17,18-DiHETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of the epoxy-fatty acid 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) and its less active diol metabolite, 17,18-dihydroxyeicosatetraenoic acid (17,18-DiHETE). The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to inform research and development in therapeutic areas such as inflammation, cardiovascular disease, and angiogenesis.
Executive Summary
This compound, a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA), demonstrates a range of potent biological activities, including anti-inflammatory, vasodilatory, and anti-arrhythmic effects. In contrast, its hydrated metabolite, 17,18-DiHETE, formed by the action of soluble epoxide hydrolase (sEH), consistently exhibits significantly reduced or completely abolished activity across various biological assays. This guide summarizes the key differences in their biological functions, providing quantitative data where available, and outlines the experimental methodologies used to ascertain these differences. The distinct signaling pathways modulated by this compound are also illustrated to provide a mechanistic understanding of its actions.
Data Presentation: Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data comparing the biological activities of this compound and 17,18-DiHETE.
| Biological Activity | Molecule | Model System | Potency (EC50/IC50) | Outcome |
| Cardiomyocyte Contraction | 17(R),18(S)-EpETE | Neonatal Rat Cardiomyocytes | ~1-2 nM | Negative chronotropic effect, protection against Ca2+-overload |
| 17,18-DiHETE | Neonatal Rat Cardiomyocytes | Inactive | No significant effect on cardiomyocyte contraction | |
| Anti-inflammatory Activity | 17(S),18(R)-EpETE | Mouse Model of Contact Hypersensitivity | Not specified | Ameliorated ear swelling and inflammation |
| 17(R),18(S)-EpETE | Mouse Model of Contact Hypersensitivity | Little to no effect | Did not significantly reduce inflammation | |
| 17,18-DiHETE | Human Bronchial Explants | Less active than 17,18-EpETE | Did not reverse TNF-α-induced hyperresponsiveness | |
| Vasodilation | 17(R),18(S)-EpETE | Rat Cerebral Artery Vascular Smooth Muscle Cells | Not specified | Potent vasodilator |
| 17(S),18(R)-EpETE | Rat Cerebral Artery Vascular Smooth Muscle Cells | Inactive | No vasodilatory effect | |
| 17,18-DiHETE | General observation | Biologically less active | Significantly reduced vasodilatory capacity | |
| Angiogenesis | This compound | Brain Microvascular Endothelial Cells | Not specified | Inhibits endothelial cell proliferation |
| 17,18-DiHETE | Not specified | Presumed inactive | Not reported to have significant anti-angiogenic effects |
Experimental Protocols
Assessment of Anti-inflammatory Activity: Contact Hypersensitivity (CHS) Model
Objective: To evaluate the in vivo anti-inflammatory effects of this compound and its enantiomers.
Methodology:
-
Sensitization: Mice are sensitized by the topical application of a hapten, such as 2,4-dinitrofluorobenzene (DNFB), on the shaved abdomen.
-
Challenge: Several days after sensitization, a low concentration of the same hapten is applied to the ear to elicit an inflammatory response.
-
Treatment: Test compounds (e.g., 17(S),18(R)-EpETE, 17(R),18(S)-EpETE) or vehicle are administered, typically via intraperitoneal injection, prior to or after the challenge.
-
Measurement: Ear swelling is measured at various time points after the challenge using a micrometer. The change in ear thickness serves as a quantitative measure of the inflammatory response.
-
Histological Analysis: Ear tissue samples are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to visualize and quantify immune cell infiltration.
Cardiomyocyte Contraction Assay
Objective: To assess the chronotropic effects of this compound and its metabolites on spontaneously beating cardiomyocytes.
Methodology:
-
Cell Culture: Neonatal rat cardiomyocytes are isolated and cultured until they form a spontaneously contracting syncytium.
-
Treatment: The cultured cardiomyocytes are treated with various concentrations of the test compounds (e.g., 17(R),18(S)-EpETE, 17,18-DiHETE).
-
Data Acquisition: The rate of cardiomyocyte contraction is recorded using video microscopy and analyzed with appropriate software.
-
Analysis: The change in beating rate from baseline is calculated to determine the chronotropic effect of the compounds. Dose-response curves are generated to determine the EC50 values.
Vasodilation Assay: Pressure Myography
Objective: To measure the vasodilatory effects of this compound on isolated resistance arteries.
Methodology:
-
Vessel Isolation: Small resistance arteries (e.g., cerebral or coronary arteries) are dissected from animal models.
-
Cannulation: The isolated artery is mounted on two glass micropipettes in a pressure myograph chamber and pressurized to a physiological level.
-
Pre-constriction: The artery is pre-constricted with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619) to induce a stable tone.
-
Treatment: Cumulative concentrations of the test compounds are added to the superfusing physiological salt solution.
-
Measurement: The internal diameter of the artery is continuously recorded using a video camera and dimension analysis software.
-
Analysis: Vasodilation is expressed as the percentage reversal of the pre-constriction tone. Dose-response curves are constructed to determine the potency of the vasodilators.
Angiogenesis Assay: Endothelial Tube Formation
Objective: To evaluate the in vitro effect of this compound on the formation of capillary-like structures by endothelial cells.
Methodology:
-
Matrix Coating: A basement membrane matrix extract (e.g., Matrigel) is used to coat the wells of a multi-well plate.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix in the presence of various concentrations of the test compounds.
-
Incubation: The plate is incubated for several hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of endothelial cell networks is visualized and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms.
Caption: 17(S),18(R)-EpETE activates the GPR40 signaling pathway.
Caption: this compound mediates anti-inflammatory effects via PPARγ.
Caption: this compound inhibits the p38 MAPK signaling pathway.
Conclusion
The experimental evidence strongly indicates that this compound is a potent bioactive lipid mediator, while its diol metabolite, 17,18-DiHETE, is significantly less active or inactive. This functional difference underscores the critical role of the epoxide moiety for the biological effects of this molecule. The stereochemistry of this compound is also a key determinant of its activity, with different enantiomers exhibiting distinct biological effects. For researchers and drug development professionals, these findings highlight the therapeutic potential of stabilizing this compound, for instance, through the inhibition of soluble epoxide hydrolase, as a strategy to enhance its beneficial effects in inflammatory and cardiovascular diseases. Future research should continue to explore the full spectrum of activities of this compound enantiomers and further elucidate their downstream signaling targets.
A Comparative Guide to the Structure-Activity Relationship of 17(18)-EpETE Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) analogs, focusing on their structure-activity relationships in key biological processes. The information presented herein is supported by experimental data to aid in the research and development of novel therapeutics targeting pathways modulated by these lipid mediators.
Introduction
This compound is a cytochrome P450-derived metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). It exists as two enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which exhibit distinct and stereospecific biological activities. These activities, ranging from anti-inflammatory and anti-arrhythmic to potential pro-angiogenic effects, are dictated by subtle structural differences that govern their interaction with specific cellular targets. This guide explores the structure-activity relationships of these analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Data Presentation: Quantitative Comparison of this compound Analogs
The biological potency of this compound analogs is highly dependent on their stereochemistry and any chemical modifications. The following tables summarize the available quantitative data for key analogs across different biological assays.
Table 1: Anti-inflammatory Activity of this compound Analogs
| Compound | Assay | Model System | Potency (EC50/IC50) | Key Findings |
| 17(S),18(R)-EpETE | Inhibition of neutrophil pseudopod formation | fMLP-stimulated mouse neutrophils | Inhibitory at 10 nmol/L | The primary anti-inflammatory enantiomer. |
| 17(R),18(S)-EpETE | Inhibition of neutrophil pseudopod formation | fMLP-stimulated mouse neutrophils | Little to no effect | Lacks significant anti-inflammatory activity.[1] |
| (±)17,18-EpETE | Inhibition of fMLP-induced pseudopod formation | Mouse neutrophils | - | Reduces pseudopod formation.[1] |
| 12-hydroxy-17,18-EpETE | Inhibition of LTB4-induced neutrophil chemotaxis | In vitro | EC50 ~0.6 nM | A potent anti-inflammatory metabolite.[2][3] |
Table 2: Anti-arrhythmic Activity of this compound Analogs
| Compound | Assay | Model System | Potency (EC50) | Key Findings |
| 17(R),18(S)-EpETE | Negative chronotropic effect and protection against Ca2+-overload | Neonatal rat cardiomyocytes | ~1–2 nM | The primary anti-arrhythmic enantiomer.[4][5][6] |
| 17(S),18(R)-EpETE | Negative chronotropic effect | Neonatal rat cardiomyocytes | No significant effect | Lacks anti-arrhythmic activity.[5] |
| sEH Metabolite (Diol) | Negative chronotropic effect | Neonatal rat cardiomyocytes | Inactive | Hydrolysis of the epoxide abrogates activity.[6] |
| Metabolically Stable Analogs (e.g., oxamide (B166460) and urea-based) | Negative chronotropic effect | Neonatal rat cardiomyocytes | Potent activity | Designed to resist sEH-mediated degradation.[7][8] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of this compound analogs are mediated by their specific engagement with different signaling pathways.
Anti-inflammatory Pathway of 17(S),18(R)-EpETE
The anti-inflammatory actions of the 17(S),18(R)-enantiomer are primarily mediated through the G-protein coupled receptor 40 (GPR40).[1] Activation of GPR40 in neutrophils leads to the inhibition of Rac activation and subsequent suppression of pseudopod formation, a critical step in neutrophil migration to inflammatory sites.[1]
Anti-inflammatory and Anti-proliferative Pathways of 17,18-EpETE
In other contexts, such as in the lung and in endothelial cells, 17,18-EpETE has been shown to exert anti-inflammatory and anti-proliferative effects through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) and inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[9][10] PPARγ activation can lead to the suppression of pro-inflammatory gene expression, while inhibition of p38 MAPK can result in cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the biological activities of this compound analogs.
Synthesis of (±)17,18-EpETE
(±)17,18-EpETE can be chemically synthesized from EPA. The synthesis typically involves the reaction of EPA with a reagent like carbonyl diimidazole, followed by epoxidation using a hydroperoxide. The resulting racemic mixture can then be purified.[1]
Chiral Separation of 17,18-EpETE Enantiomers
The individual enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, can be separated from the racemic mixture using High-Performance Liquid Chromatography (HPLC) with a chiral column, such as a CHIRALCEL OJ-RH column.[1]
In Vitro Neutrophil Migration (Pseudopod Formation) Assay
-
Neutrophil Isolation: Neutrophils are isolated from the bone marrow of mice.
-
Cell Culture: Isolated neutrophils are cultured in a suitable medium.
-
Stimulation: Neutrophils are stimulated with a chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4), in the presence or absence of different concentrations of this compound analogs.
-
Microscopy: Pseudopod formation is observed and quantified using microscopy. The percentage of cells forming pseudopods is determined.[1]
Cardiomyocyte Contraction Assay
-
Cell Culture: Neonatal rat cardiomyocytes are isolated and cultured.
-
Treatment: The spontaneously beating cardiomyocytes are treated with various concentrations of this compound analogs.
-
Measurement: The beating rate of the cardiomyocytes is measured before and after treatment. A decrease in the beating rate indicates a negative chronotropic effect.
-
Calcium Overload Model: To assess cardioprotective effects, arrhythmias are induced by increasing extracellular Ca2+ concentration, and the ability of the analogs to terminate these arrhythmias is evaluated.[6]
Endothelial Cell Tube Formation Assay (In Vitro Angiogenesis)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells are cultured.
-
Matrigel Coating: A basement membrane matrix, such as Matrigel, is used to coat the wells of a culture plate.
-
Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in the presence or absence of various concentrations of this compound analogs.
-
Incubation: The plate is incubated to allow for the formation of tube-like structures.
-
Visualization and Quantification: The formation of capillary-like networks is observed and quantified using microscopy. The number of branch points and the total tube length can be measured to assess pro- or anti-angiogenic activity.[11][12][13][14]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and biological evaluation of this compound analogs.
Conclusion
The structure-activity relationship of this compound analogs is a compelling area of research with significant therapeutic potential. The stereospecificity of their biological effects underscores the importance of chiral synthesis and separation in the development of targeted therapies. The 17(S),18(R)-enantiomer stands out as a promising anti-inflammatory agent, while the 17(R),18(S)-enantiomer shows potential for the treatment of cardiac arrhythmias. Further investigation into metabolically stable analogs and a deeper understanding of their interactions with signaling pathways, particularly in the context of angiogenesis, will be crucial for translating these findings into clinical applications. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to advance the study of these potent lipid mediators.
References
- 1. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Robust 17(R),18(S)-Epoxyeicosatetraenoic Acid (17,18-EEQ) Analogues as Potential Clinical Antiarrhythmic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Signaling of 17(18)-EpETE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methodologies for validating the downstream signaling pathways activated by 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a bioactive lipid metabolite of eicosapentaenoic acid (EPA). It includes supporting experimental data, detailed protocols for key experiments, and visualizations of signaling cascades and workflows to aid in the design and interpretation of studies in this area.
Introduction to this compound Signaling
This compound is an emerging lipid mediator with potent anti-inflammatory and cardio-protective effects. Its biological activities are primarily mediated through the activation of specific G protein-coupled receptors (GPCRs), initiating a cascade of intracellular events. Understanding and validating these downstream signaling pathways are crucial for the development of novel therapeutics targeting inflammation and cardiovascular diseases. The primary receptors identified for this compound are G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), and Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Activation of these receptors by this compound leads to diverse cellular responses, including the modulation of inflammatory cell migration, regulation of vascular tone, and protection of cardiomyocytes.
Comparative Analysis of Validation Methods
The validation of this compound's signaling pathways can be approached through a variety of experimental techniques, each with its own advantages and limitations. The choice of method often depends on the specific aspect of the pathway being investigated, the available resources, and the desired quantitative output.
| Method | Principle | Typical Readout | Throughput | Advantages | Limitations |
| Bioluminescence Resonance Energy Transfer (BRET) Assay | Measures protein-protein interactions in live cells. A luciferase (donor) and a fluorescent protein (acceptor) are fused to the proteins of interest (e.g., GPCR and G-protein/β-arrestin). Ligand binding induces a conformational change, bringing the donor and acceptor into proximity and allowing for energy transfer. | BRET ratio (emission at acceptor wavelength / emission at donor wavelength) | High | Real-time monitoring in live cells, allows for the study of ligand bias.[1] | Requires genetic engineering of cells, potential for steric hindrance from fusion proteins. |
| Calcium Flux Assay | Measures changes in intracellular calcium concentration, a common second messenger in Gq-coupled GPCR signaling. Fluorescent calcium indicators (e.g., Fluo-4, Fura-2) are loaded into cells, and their fluorescence changes upon binding to calcium. | Fluorescence intensity or ratio | High | Relatively simple and cost-effective, provides a functional readout of Gq pathway activation.[3] | Indirect measure of receptor activation, can be influenced by other signaling pathways that modulate calcium levels. |
| Rac1 Activation Assay | A pull-down assay that selectively isolates the active, GTP-bound form of Rac1 from cell lysates using the p21-binding domain (PBD) of PAK1 immobilized on agarose (B213101) beads. The amount of active Rac1 is then quantified by Western blotting. | Western blot band intensity | Low to Medium | Directly measures the activation of a key downstream effector. | Requires cell lysis, provides a snapshot in time rather than real-time data, semi-quantitative. |
| NF-κB Activation Assay | Measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation. This can be assessed by immunofluorescence microscopy or by subcellular fractionation followed by Western blotting. | Nuclear/cytoplasmic fluorescence intensity ratio or Western blot band intensity | Medium to High (with high-content imaging) | Measures a critical downstream event in inflammatory signaling. | Translocation does not always correlate with transcriptional activity, can be activated by multiple pathways. |
| TGF-α Shedding Assay | A functional assay to identify GPCR activation. The assay measures the release of a membrane-bound form of TGF-α, which is cleaved by a metalloproteinase activated downstream of many GPCRs. | Amount of shed TGF-α in the supernatant (e.g., by ELISA) | High | A sensitive and functional readout for a broad range of GPCRs.[4] | Indirect measure of receptor activation, the shedding machinery can be complex and cell-type specific. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies validating this compound signaling pathways.
| Parameter | Value | Assay | Cell Type | Receptor | Reference |
| EC50 | 8.93 nM | BRET Assay (S1P1 activation) | HEK293T | Human S1P1 | [2] |
| Ki | 0.57 nM | Radioligand Binding Assay | HEK293T | Human S1P1 | [2] |
| EC50 | ~1-2 nM | Cardiomyocyte Contraction Assay | Neonatal Rat Cardiomyocytes | Not specified | [5][6] |
| IC50 | 0.85 µM | Isometric Tension Measurement (Relaxation) | Human Pulmonary Artery | Not specified | [7] |
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-G Protein Interaction
This protocol is adapted from established methods for monitoring GPCR activation.[1]
Objective: To quantify the interaction between a GPCR (e.g., GPR40 or S1P1) and its cognate G protein upon stimulation with this compound.
Materials:
-
HEK293T cells
-
Expression plasmids for GPCR-RLuc8 (Renilla luciferase 8) and Venus-Gγ, Gα, and Gβ subunits
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Coelenterazine h (luciferase substrate)
-
This compound
-
BRET plate reader
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the GPCR-RLuc8 and Venus-Gγ, Gα, and Gβ expression plasmids in a 96-well plate.
-
Cell Culture: Culture the transfected cells for 24-48 hours.
-
Assay Preparation: On the day of the assay, replace the culture medium with a buffer (e.g., HBSS).
-
Substrate Addition: Add Coelenterazine h to each well to a final concentration of 5 µM.
-
Ligand Stimulation: Immediately after substrate addition, add varying concentrations of this compound to the wells.
-
BRET Measurement: Measure the luminescence at the donor (e.g., 485 nm) and acceptor (e.g., 530 nm) wavelengths using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) for each condition. Plot the BRET ratio against the ligand concentration and fit the data to a dose-response curve to determine the EC50.
Calcium Flux Assay
This protocol is a general guideline for measuring intracellular calcium mobilization.[8][9]
Objective: To measure the increase in intracellular calcium concentration in response to this compound-mediated GPR40 activation.
Materials:
-
Cells expressing GPR40 (e.g., CHO-K1 or HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom cell culture plates
-
This compound
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells in the assay plates and culture overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading solution to the cells.
-
Incubation: Incubate the cells at 37°C for 1 hour in the dark to allow for dye loading.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Ligand Addition: Use the plate reader's injector to add different concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately after ligand addition, continuously measure the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration and normalize it to the baseline. Plot the normalized response against the ligand concentration to generate a dose-response curve and calculate the EC50.
Rac1 Activation Assay (Pull-Down)
This protocol is based on commercially available kits.[6][7]
Objective: To determine the level of active, GTP-bound Rac1 in cells following stimulation with this compound.
Materials:
-
Neutrophils or other relevant cell type
-
This compound
-
Lysis buffer
-
PAK1 PBD agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rac1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Treat the cells with this compound for the desired time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
Pull-Down: Incubate the cleared lysates with PAK1 PBD agarose beads to specifically pull down active Rac1-GTP.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody.
-
Detection and Quantification: Detect the Rac1 band using an appropriate secondary antibody and imaging system. Quantify the band intensity to determine the relative amount of active Rac1.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Downstream signaling pathways of this compound activation.
Caption: Experimental workflow for BRET-based validation.
Caption: Logical relationship of validation methods to signaling events.
References
- 1. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-kB, p65 assay kit for the determination of NF-kB activity [bio-protocol.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rac1 Activation Assay Kit (ab211161) is not available | Abcam [abcam.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. bu.edu [bu.edu]
- 9. bms.kr [bms.kr]
The Emerging Role of 17(18)-EpETE in Attenuating Inflammation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents with high efficacy and specificity is a continuous endeavor. Among the promising candidates is 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a cytochrome P450-derived metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA). This guide provides a comprehensive comparison of the efficacy of this compound in various inflammatory disease models, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.
Efficacy in Allergic Dermatitis (Contact Hypersensitivity)
This compound has demonstrated significant anti-inflammatory effects in models of contact hypersensitivity (CHS), a T-cell-mediated skin inflammation. Studies have shown that both preventive and therapeutic treatment with this compound can ameliorate the symptoms of CHS in mice and cynomolgus macaques.[1] The therapeutic effect is primarily attributed to its ability to inhibit the mobility and infiltration of neutrophils into the inflamed skin.[1][2]
The mechanism of action is centered on the activation of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1.[1] By binding to GPR40 on neutrophils, this compound inhibits chemoattractant-induced Rac activation and the formation of pseudopods, which are essential for cell migration.[1][2] The anti-inflammatory activity is stereoselective, with the 17(S),18(R)-EpETE enantiomer showing potent effects, while the 17(R),18(S)-EpETE enantiomer has little to no activity in this model.[2]
Comparative Efficacy Data in Contact Hypersensitivity
| Treatment | Animal Model | Key Outcomes | Reference |
| 17(S),18(R)-EpETE | Mouse CHS Model | Significant reduction in ear swelling and neutrophil infiltration. | [2] |
| 17(R),18(S)-EpETE | Mouse CHS Model | Little to no effect on ear swelling. | [2] |
| Vehicle Control | Mouse CHS Model | Pronounced ear swelling and neutrophil infiltration. | [2] |
| 17,18-EpETE | Cynomolgus Macaque CHS Model | Ameliorated reddening and eczema of the skin. | [1][3] |
Potential in Inflammatory Bowel Disease (Colitis)
While direct and extensive comparative studies in colitis models are less prevalent in the currently available literature, the known anti-inflammatory mechanisms of this compound suggest its potential as a therapeutic agent for inflammatory bowel disease (IBD). The fundamental role of neutrophil infiltration in the pathogenesis of colitis provides a strong rationale for the application of this compound.
Specialized pro-resolving mediators (SPMs), a class of lipid mediators that includes metabolites of omega-3 fatty acids, have shown promise in experimental colitis.[4] For instance, Resolvin E1, another EPA-derived metabolite, has demonstrated potent anti-inflammatory effects in colitis models.[4] Given that this compound shares a common precursor and exhibits potent anti-inflammatory properties, it is a strong candidate for future investigations in IBD.
Activity in Other Inflammatory Models
The therapeutic potential of this compound and its derivatives extends to other inflammatory conditions. The downstream metabolite of 17,18-EpETE, 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), has been shown to alleviate eosinophilic airway inflammation in a murine model of asthma.[5] This metabolite demonstrated potent anti-inflammatory action by limiting neutrophil infiltration in a model of zymosan-induced peritonitis.[6]
Signaling Pathway and Experimental Workflow
To better understand the mechanisms and experimental procedures involved in studying this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow for a colitis model.
References
- 1. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective effect of 17S-epoxy-docosapentaenoic acid against dextran sulfate sodium induced ulcerative colitis in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-OH-17,18-Epoxyeicosatetraenoic acid alleviates eosinophilic airway inflammation in murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Replication of Published 17(18)-EpETE Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings related to 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE), a cytochrome P450-derived metabolite of eicosapentaenoic acid (EPA). It summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways involved to support independent replication and further research.
Data Presentation: Quantitative Comparison of Biological Activities
The biological effects of this compound are highly dependent on its stereochemistry. The two main enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, often exhibit distinct and sometimes opposing activities.
Table 1: Stereospecific Anti-inflammatory and Cardiovascular Effects of this compound Enantiomers
| Biological Effect | Enantiomer | Model System | Potency | Outcome |
| Anti-inflammatory | ||||
| Contact Hypersensitivity (CHS) | 17(S),18(R)-EpETE | DNFB-induced CHS in mice | Effective | Ameliorated ear swelling and reduced neutrophil infiltration.[1] |
| 17(R),18(S)-EpETE | DNFB-induced CHS in mice | Ineffective | No significant effect on ear swelling.[1] | |
| Neutrophil Pseudopod Formation (fMLP-induced) | 17(S),18(R)-EpETE | Isolated mouse neutrophils | More potent than RvE1 and 18-HEPE at 10 nmol/L | Inhibited pseudopod formation.[1] |
| Resolvin E1 (RvE1) | Isolated mouse neutrophils | Less potent than 17(S),18(R)-EpETE at 10 nmol/L | Inhibited pseudopod formation.[1] | |
| 18-HEPE | Isolated mouse neutrophils | Less potent than 17(S),18(R)-EpETE at 10 nmol/L | Inhibited pseudopod formation.[1] | |
| Cardiovascular | ||||
| Vasodilation | 17(R),18(S)-EpETE | Rat cerebral artery vascular smooth muscle cells | Potent vasodilator | Stimulates calcium-activated potassium channels, leading to relaxation.[1] |
| 17(S),18(R)-EpETE | Rat cerebral artery vascular smooth muscle cells | Ineffective | No significant vasodilatory effect.[1] | |
| Cardiomyocyte Contraction | 17(R),18(S)-EpETE | Neonatal rat cardiomyocytes | EC50 ~1–2 nM | Exerts negative chronotropic effects and protects against Ca2+-overload. |
| 17(S),18(R)-EpETE | Neonatal rat cardiomyocytes | Inactive | No significant effect on cardiomyocyte contraction. |
Experimental Protocols
Detailed methodologies are crucial for the independent replication of published findings. Below are protocols for key experiments cited in this guide.
DNFB-Induced Contact Hypersensitivity (CHS) in Mice
This model is used to evaluate the anti-inflammatory effects of this compound in vivo.
-
Sensitization: On day 0, the shaved abdomens of mice are sensitized by topical application of 25 µL of 0.5% 2,4-dinitrofluorobenzene (DNFB) dissolved in a 4:1 acetone:olive oil vehicle.
-
Challenge: On day 5, the right ear is challenged with a topical application of 20 µL of 0.2% DNFB, while the left ear receives the vehicle alone as a control.
-
Treatment: this compound enantiomers or vehicle are administered (e.g., intraperitoneally or topically) at specified time points before or after the challenge.
-
Measurement: Ear swelling is measured at various time points (e.g., 24, 48, and 72 hours) after the challenge using a micrometer. The difference in thickness between the right and left ears is calculated.
-
Histological Analysis: Ear tissue samples are collected, fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and cellular infiltration. Immunohistochemistry can be performed to identify specific immune cell populations, such as neutrophils.
Neutrophil Pseudopod Formation Assay
This in vitro assay assesses the direct effect of this compound on neutrophil motility.
-
Neutrophil Isolation: Neutrophils are isolated from the bone marrow of mice using a density gradient centrifugation method.
-
Treatment: Isolated neutrophils are pre-incubated with various concentrations of this compound enantiomers, Resolvin E1, 18-HEPE, or vehicle for a specified time.
-
Stimulation: Neutrophils are then stimulated with a chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or leukotriene B4 (LTB4).
-
Microscopy: Pseudopod formation is observed and quantified using live-cell imaging or by fixing the cells at a specific time point and counting the percentage of cells with pseudopods under a microscope.
Neonatal Rat Cardiomyocyte Contraction Assay
This assay is used to evaluate the effects of this compound on heart muscle cell function.
-
Cardiomyocyte Isolation: Primary cardiomyocytes are isolated from the ventricles of 1- to 2-day-old neonatal Sprague-Dawley rats by enzymatic digestion.
-
Cell Culture: Isolated cardiomyocytes are plated on culture dishes and allowed to form a spontaneously contracting syncytium.
-
Treatment: The cultured cardiomyocytes are treated with various concentrations of this compound enantiomers or vehicle.
-
Contraction Measurement: The rate and amplitude of cardiomyocyte contractions are measured using video microscopy and image analysis software. Changes in the spontaneous beating rate are recorded. To assess protection against arrhythmia, cells can be challenged with a calcium overload stimulus in the presence or absence of the test compounds.
Vascular Reactivity Assay
This ex vivo assay measures the vasodilatory effects of this compound on blood vessels.
-
Vessel Preparation: Arteries (e.g., cerebral or coronary) are dissected from rats and mounted in a wire myograph system.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor, such as phenylephrine (B352888) or U46619.
-
Treatment: Cumulative concentrations of this compound enantiomers are added to the myograph chamber, and changes in vascular tension are recorded.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tension.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound research.
Caption: GPR40 Signaling Pathway for 17(S),18(R)-EpETE.
Caption: PPARγ and p38 MAPK Signaling for 17,18-EpETE.
Caption: BK Channel Activation by 17(R),18(S)-EpETE.
Caption: Experimental Workflow for DNFB-Induced CHS.
References
Specificity of 17(18)-EpETE for its Proposed Cellular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) for its primary cellular targets. It includes quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction to this compound
This compound is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through epoxidation by cytochrome P450 (CYP) enzymes. It exists as two stereoisomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, which exhibit distinct biological activities and target specific cellular pathways. This guide will delve into the specificity of these enantiomers for their proposed targets, providing a comparative analysis with other relevant molecules.
Key Cellular Targets and Comparative Potency
The cellular actions of this compound are mediated through several key proteins, with a notable stereospecificity. The primary targets identified are G protein-coupled receptor 40 (GPR40), large-conductance calcium-activated potassium (BKCa) channels, peroxisome proliferator-activated receptor-gamma (PPARγ), and p38 mitogen-activated protein kinase (p38 MAPK).
G Protein-Coupled Receptor 40 (GPR40/FFAR1)
GPR40, also known as free fatty acid receptor 1 (FFAR1), is a receptor for medium and long-chain fatty acids. The 17(S),18(R)-EpETE enantiomer is recognized by GPR40 and is responsible for the anti-inflammatory effects of this compound, such as the inhibition of neutrophil mobility.[1][2] In contrast, 17(R),18(S)-EpETE shows little to no activity at this receptor.[2]
Comparative Potency at GPR40:
Studies have shown that this compound is a relatively weak agonist of GPR40 compared to other epoxyeicosatrienoic acids (EETs) derived from arachidonic acid.
| Ligand | Receptor | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | Human GPR40 | Calcium Mobilization | HEK293 | Weak agonist, less active than EETs | [3] |
| 11,12-EET | Human GPR40 | Calcium Mobilization | HEK293 | 0.91 ± 0.08 | [3] |
| 14,15-EET | Human GPR40 | Calcium Mobilization | HEK293 | 0.58 ± 0.08 | [3] |
Large-Conductance Calcium-Activated Potassium (BKCa) Channels
The 17(R),18(S)-EpETE enantiomer is a potent activator of BKCa channels, leading to vasodilation.[2] This effect is highly specific to the 17(R),18(S) isomer, with the 17(S),18(R) form being inactive at this target.[4] 17(R),18(S)-EpETE directly targets the pore-forming alpha subunit of the BKCa channel.[5]
Comparative Potency at BKCa Channels:
| Ligand | Target | Effect | EC50/Concentration | Reference |
| 17(R),18(S)-EpETE | BKCa Channel | Negative chronotropic effect | ~1-2 nM | [4] |
| 17(R),18(S)-EpETE | BKCa Channel | 15-fold increase in K+ current | 50 nM | [1][6] |
| 17(S),18(R)-EpETE | BKCa Channel | Inactive | - | [4] |
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
The anti-inflammatory actions of this compound are also mediated by the inhibition of the p38 MAPK signaling pathway.[7][8] Specifically, this compound can reverse the phosphorylation of p38 MAPK induced by inflammatory stimuli.[7] Quantitative data, such as the IC50 for the inhibition of p38 MAPK phosphorylation by this compound, is not yet well-defined in published studies.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. 17(R),18(S)-epoxyeicosatetraenoic acid, a potent eicosapentaenoic acid (EPA) derived regulator of cardiomyocyte contraction: structure-activity relationships and stable analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The vasodilator 17,18-epoxyeicosatetraenoic acid targets the pore-forming BK alpha channel subunit in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 17,18-epoxyeicosatetraenoic acid targets PPARγ and p38 mitogen-activated protein kinase to mediate its anti-inflammatory effects in the lung: role of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
A Head-to-Head Comparison: 17(18)-EpETE and Specialized Pro-Resolving Mediators in Inflammation Resolution
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of inflammatory resolution, a host of endogenous lipid mediators have emerged as key players, orchestrating the return to tissue homeostasis. Among these, 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) and the family of specialized pro-resolving mediators (SPMs) have garnered significant attention for their potent anti-inflammatory and pro-resolving activities. This guide provides a comprehensive head-to-head comparison of this compound and major SPMs, including resolvins, lipoxins, and maresins, offering a detailed analysis of their biosynthesis, signaling pathways, and functional effects, supported by available experimental data.
At a Glance: Key Differences and Similarities
| Feature | This compound | Specialized Pro-Resolving Mediators (SPMs) |
| Precursor | Eicosapentaenoic Acid (EPA) | EPA, Docosahexaenoic Acid (DHA), Arachidonic Acid (AA) |
| Key Biosynthetic Enzyme | Cytochrome P450 (CYP) | Lipoxygenases (LOX), Cyclooxygenase-2 (COX-2) |
| Primary Receptors | GPR40 | ALX/FPR2, GPR32, ChemR23, LGR6, etc. |
| Primary Mode of Action | Inhibition of neutrophil migration and activation | Inhibition of neutrophil infiltration, stimulation of macrophage efferocytosis, reduction of pro-inflammatory cytokine production |
Biosynthesis Pathways: Distinct Enzymatic Routes to Resolution
The production of these potent lipid mediators follows distinct enzymatic pathways, originating from common polyunsaturated fatty acid precursors.
This compound is primarily synthesized from eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases.
Specialized Pro-Resolving Mediators (SPMs) , a broader class of molecules, are generated through more complex pathways involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. This family includes:
-
Resolvins: E-series (from EPA) and D-series (from DHA).
-
Lipoxins: From arachidonic acid (AA).
-
Maresins: From DHA.
Signaling Pathways: Diverse Receptors and Downstream Effects
The biological actions of this compound and SPMs are mediated by their interaction with specific G protein-coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.
This compound Signaling: The primary receptor for this compound is G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Activation of GPR40 by this compound has been shown to inhibit neutrophil migration and activation.
Specialized Pro-Resolving Mediator (SPM) Signaling: SPMs exert their effects through a variety of receptors, often with overlapping ligand specificity.
-
Lipoxin A4 (LXA4) and Resolvin D1 (RvD1): Both LXA4 and RvD1 signal through the ALX/FPR2 receptor. RvD1 also utilizes GPR32. Activation of these receptors leads to potent anti-inflammatory and pro-resolving responses, including the inhibition of neutrophil chemotaxis and the stimulation of macrophage phagocytosis of apoptotic cells (efferocytosis).
Safety Operating Guide
Navigating the Disposal of 17(18)-EpETE: A Guide to Safe and Compliant Laboratory Practices
Researchers, scientists, and drug development professionals handling 17(18)-Epoxyeicosatetraenoic acid (17(18)-EpETE) must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this bioactive lipid is not consistently available in public databases, its nature as an epoxy fatty acid, often supplied in an organic solvent, necessitates a cautious and informed approach to its disposal.[1] This guide provides a comprehensive overview of the recommended procedures for the safe handling and disposal of this compound, in line with general principles of laboratory chemical waste management.
Immediate Safety and Handling
Given that this compound is frequently supplied in a solvent such as ethanol, the primary physical hazard is flammability.[1] The toxicological properties of this compound itself are not fully characterized, underscoring the need for careful handling.[1]
Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
-
Storage: Store the compound in a cool, well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]
-
Transportation: Be aware that this compound may be classified as a Dangerous Good for transport, potentially incurring additional shipping charges.[2]
Quantitative Data Summary
The following table summarizes essential information regarding this compound.
| Property | Data | Reference |
| Molecular Formula | C₂₀H₃₀O₃ | --INVALID-LINK--[2] |
| Molecular Weight | 318.5 g/mol | --INVALID-LINK--[2] |
| Physical State | Typically supplied as a solid or in an organic solvent (e.g., ethanol) | --INVALID-LINK--[1] |
| Storage Temperature | Store at -20°C | --INVALID-LINK--[3] |
| Purity | >90% | --INVALID-LINK--[3] |
Experimental Protocol: Proper Disposal of this compound
The following step-by-step protocol is based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult and follow your institution's specific hazardous waste management guidelines and to confer with your Environmental Health and Safety (EHS) department. [1]
Materials:
-
Appropriate PPE (chemical safety goggles, gloves, lab coat)
-
Chemical fume hood
-
Designated hazardous waste container (compatible with the solvent)
-
Hazardous waste labels/tags
Procedure:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, vials), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the solvent in which the this compound is dissolved (e.g., a container suitable for flammable organic solvents).
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with its contents. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "17(18)-Epoxyeicosatetraenoic acid"
-
The solvent and its concentration (e.g., "in Ethanol")
-
The approximate quantity of waste
-
The date of accumulation
-
The name of the generating researcher and laboratory
-
-
-
Storage of Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, submit a request for hazardous waste pickup to your EHS department.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe and compliant disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of 17(18)-EpETE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
This compound is a bioactive lipid metabolite of eicosapentaenoic acid (EPA) involved in various physiological processes.[1] As a valuable tool in research, particularly in areas like cardiovascular and inflammation studies, understanding its proper handling is critical. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal methods to minimize risk and ensure the integrity of your research.
Quantitative Safety Data at a Glance
A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. The following table summarizes key quantitative data for this compound, which is typically supplied as a solution in ethanol.
| Property | Value | Source |
| Chemical Formula | C₂₀H₃₀O₃ | PubChem[2], Santa Cruz Biotechnology[3] |
| Molecular Weight | 318.5 g/mol | PubChem[2], Santa Cruz Biotechnology[3] |
| Appearance | Solution in ethanol | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial to minimize exposure and maintain a safe laboratory environment. The following protocol provides a step-by-step guide for handling this compound.
Pre-Handling Preparations:
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound provided by the supplier.
-
Ensure Proper Training: All personnel handling the compound must be trained on its specific hazards and the required safety procedures.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and in good working order.
-
Prepare the Work Area: Designate a specific, well-ventilated area for handling, preferably a chemical fume hood. Ensure the work surface is clean and uncluttered.
-
Assemble Personal Protective Equipment (PPE): Put on the required PPE as detailed below.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of damage before use.
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a potential splash, consider a chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Handling Procedure:
-
Transporting: When moving the container, use a secondary container to prevent spills.
-
Dispensing: Handle the solution in a chemical fume hood to minimize inhalation exposure. Use appropriate laboratory equipment (e.g., micropipettes with filtered tips) for accurate and safe dispensing.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing vapors.
-
Prevent Skin and Eye Contact: Take care to avoid contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined in the SDS.
-
Storage: Store the compound at -20°C in its original, tightly sealed container in a well-ventilated area, away from sources of ignition.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste materials containing this compound, including empty containers, contaminated gloves, and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "17(18)-epoxyeicosatetraenoic acid in ethanol."
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Method: Dispose of the hazardous waste through your institution's EHS-approved chemical waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Empty Containers: Even "empty" containers may retain residual amounts of the substance and should be treated as hazardous waste.
Experimental Workflow for Safe Handling
To visually represent the procedural flow of safely handling this compound, the following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By implementing these safety and logistical measures, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific investigations. Always prioritize safety and consult your institution's EHS office for any specific questions or guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
